molecular formula C10H8F2O3 B1339780 3,5-Difluoro-4-methoxycinnamic acid CAS No. 105219-43-0

3,5-Difluoro-4-methoxycinnamic acid

Katalognummer: B1339780
CAS-Nummer: 105219-43-0
Molekulargewicht: 214.16 g/mol
InChI-Schlüssel: DETUIHJOEHNQBZ-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUIHJOEHNQBZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to 3,5-Difluoro-4-methoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are a cornerstone of natural product chemistry and pharmaceutical development. The introduction of fluorine atoms into the cinnamic acid scaffold can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile. Fluorine's high electronegativity and relatively small size can modulate a molecule's acidity (pKa), lipophilicity, and conformation, often leading to enhanced binding affinity for biological targets and increased resistance to metabolic degradation. These attributes make fluorinated cinnamic acids, such as 3,5-difluoro-4-methoxycinnamic acid, attractive building blocks in the rational design of new drugs.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3,5-difluoro-4-methoxycinnamic acid points to the Knoevenagel-Doebner condensation as the key bond-forming reaction. This disconnection simplifies the target molecule into two readily accessible precursors: the aromatic aldehyde 3,5-difluoro-4-methoxybenzaldehyde and malonic acid .

G Target 3,5-Difluoro-4-methoxycinnamic Acid Intermediate 3,5-Difluoro-4-methoxybenzaldehyde Target->Intermediate Knoevenagel-Doebner Condensation Precursor2 Malonic Acid Target->Precursor2 Knoevenagel-Doebner Condensation Precursor1 3,5-Difluorophenol Intermediate->Precursor1 Two-Step: 1. Methylation (Williamson Ether Synthesis) 2. Formylation

Caption: Retrosynthetic pathway for the target molecule.

This analysis dictates a two-part synthetic strategy:

  • Part I: Synthesis of the key aldehyde precursor.

  • Part II: Condensation of the aldehyde with malonic acid to yield the final product.

Part I: Synthesis of the Key Precursor: 3,5-Difluoro-4-methoxybenzaldehyde

The synthesis of this crucial aldehyde intermediate is not commonly reported and requires a multi-step approach, logically starting from 3,5-difluorophenol.

Step 1A: Methylation of 3,5-Difluorophenol via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] In this step, the acidic phenolic proton of 3,5-difluorophenol is removed by a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Causality and Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions.[3] Sodium hydroxide could also be used.[4][5]

  • Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly reactive and effective for this Sₙ2 reaction.[5]

  • Solvent: A polar aprotic solvent like acetone or acetonitrile (ACN) is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 mechanism.[3]

Experimental Protocol (Representative):

  • To a stirred solution of 3,5-difluorophenol (1.0 eq) in dry acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 eq).

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,3-difluoro-2-methoxybenzene, which can be purified by distillation or column chromatography.

Step 1B: Formylation of 1,3-Difluoro-2-methoxybenzene

With the methoxy group in place, the next step is to introduce the aldehyde (formyl) group. The methoxy group is an ortho-, para-director. Since both ortho positions are sterically hindered by the adjacent fluorine atoms, formylation is directed to the para position. Several methods exist for formylation.

Methodology Comparison:

Reaction NameReagentsKey Features & Rationale
Vilsmeier-Haack [6][7][8][9][10]POCl₃, DMFRecommended Method. It is effective for electron-rich arenes like 1,3-difluoro-2-methoxybenzene. The Vilsmeier reagent is a mild electrophile, leading to high regioselectivity.[7][9]
Reimer-Tiemann [11][12][13][14]CHCl₃, strong base (e.g., NaOH)Primarily used for phenols. It is less suitable here as it requires the free hydroxyl group and proceeds via a dichlorocarbene intermediate, which may be less effective on the methoxy-activated ring.[11][15]
Magnesium-Mediated Ortho-Formylation [16][17]MgCl₂, Et₃N, paraformaldehydeHighly selective for the ortho position relative to a hydroxyl group, making it unsuitable for this para-formylation.[17]

The Vilsmeier-Haack reaction is the most appropriate choice.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Arene 1,3-Difluoro-2-methoxybenzene Arene->Intermediate Attack on Vilsmeier Reagent Product 3,5-Difluoro-4-methoxybenzaldehyde Intermediate->Product Hydrolysis G MalonicAcid Malonic Acid Enolate Enolate of Malonic Acid MalonicAcid->Enolate Deprotonation (Piperidine) Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 3,5-Difluoro-4- methoxybenzaldehyde Aldehyde->Adduct UnsaturatedDiacid α,β-Unsaturated Diacid Adduct->UnsaturatedDiacid Dehydration Product 3,5-Difluoro-4- methoxycinnamic Acid UnsaturatedDiacid->Product Decarboxylation (Heat, Pyridine)

Sources

physicochemical properties of 3,5-Difluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-methoxycinnamic Acid for Drug Discovery and Development

Executive Summary

3,5-Difluoro-4-methoxycinnamic acid is a synthetic organic compound with significant potential in medicinal chemistry. As a derivative of cinnamic acid, a scaffold known for a wide array of biological activities, its unique substitution pattern—featuring a methoxy group and two fluorine atoms—suggests promising applications in drug development.[1][2][3][4] The strategic incorporation of fluorine is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This guide serves as a comprehensive technical framework for researchers, chemists, and drug development professionals, outlining the critical physicochemical characterization of this molecule. We provide not just the theoretical importance of each property but also detailed, field-proven experimental protocols to ensure the generation of reliable and reproducible data essential for advancing a compound from discovery to clinical evaluation.

Introduction to 3,5-Difluoro-4-methoxycinnamic Acid

The rational design of new chemical entities (NCEs) hinges on a deep understanding of their fundamental chemical and physical properties. 3,5-Difluoro-4-methoxycinnamic acid emerges from a class of compounds, cinnamic acids, that are of high interest due to their presence in natural products and their established therapeutic activities, including anticancer, antidiabetic, and neuroprotective effects.[3]

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image)

  • Molecular Formula: C₁₀H₈F₂O₃

  • Molecular Weight: 214.17 g/mol

The presence of two fluorine atoms ortho to the methoxy group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic fate compared to its non-fluorinated analogs like 4-methoxycinnamic acid.[5][6] This guide provides the experimental blueprint for quantifying these critical parameters.

Core Physicochemical Properties: Experimental Determination

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. It dictates everything from initial screening viability to final dosage form design. Below are the essential experimental protocols for characterizing 3,5-Difluoro-4-methoxycinnamic acid.

Melting Point Analysis for Identity and Purity

Scientific Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity.[7] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range, making it a critical first-pass quality control metric.[8]

Predicted Melting Point: Based on structurally similar compounds such as 4-methoxycinnamic acid (170-173°C) and sinapinic acid (4-hydroxy-3,5-dimethoxycinnamic acid, 192°C), a relatively high melting point is anticipated.[5][9]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of dry, crystalline 3,5-Difluoro-4-methoxycinnamic acid onto a watch glass and crush it into a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a 2-3 mm column of the sample is packed at the bottom.

  • Apparatus Setup: Insert the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).

  • Approximate Determination: Heat the apparatus rapidly to obtain a rough estimate of the melting point. Allow the apparatus to cool by at least 20°C below this approximate temperature.[10]

  • Accurate Determination: Begin heating again, but at a slow rate of 1-2°C per minute as the temperature approaches the expected melting point.[8] This slow heating rate is critical to ensure the system is in thermal equilibrium, providing an accurate reading.[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

  • Validation: Repeat the measurement with a fresh sample to ensure consistency.

MeltingPointWorkflow A Sample Preparation (Dry & Pulverize) B Capillary Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate MP) C->D E Slow Heating (1-2°C/min near MP) D->E F Record T1 (First liquid) E->F G Record T2 (All liquid) F->G H Report Range (T1-T2) G->H

Figure 1: Experimental workflow for melting point determination.
Aqueous Solubility Profiling

Scientific Rationale: Poor aqueous solubility is a primary cause of low bioavailability and drug development failure.[11] Determining the thermodynamic equilibrium solubility is the "gold standard" for development, as it represents the true saturation point of the compound in a given medium, which is crucial for preclinical and formulation studies.[12][13]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • System Preparation: Prepare a series of vials containing a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add an excess amount of solid 3,5-Difluoro-4-methoxycinnamic acid to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[14]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

  • Quantification: Calculate the concentration against a standard curve prepared with known concentrations of the compound. The resulting value is the equilibrium solubility.

SolubilityWorkflow A Add Excess Solid to Buffer B Equilibrate (Shake at const. T) A->B C Separate Phases (Centrifuge/Filter) B->C E Analyze Filtrate (HPLC-UV) C->E D Prepare Standard Curve F Quantify Solubility (mg/mL or µM) D->F E->F

Figure 2: Workflow for the shake-flask solubility assay.
Ionization Constant (pKa) Determination

Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. As most drugs are weak acids or bases, the pKa dictates their solubility, absorption, distribution, and excretion (ADME) properties.[15] For an acidic compound like a cinnamic acid derivative, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of 3,5-Difluoro-4-methoxycinnamic acid in a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).[16] Purge the solution with nitrogen to remove dissolved CO₂.[15]

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[15][16]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[17] Mathematically, the pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.[16]

pKaWorkflow A Prepare Sample Solution (Known Concentration) C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equiv. Point) F->G

Figure 3: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

Confirming the chemical identity and structure is non-negotiable. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

Property Predicted Value / Observation Importance in Drug Development
¹H NMR Signals corresponding to aromatic, vinylic, methoxy, and carboxylic acid protons. Chemical shifts and coupling constants will confirm the trans configuration and substitution pattern.[18][19]Confirms chemical structure and stereochemistry.
¹³C NMR Resonances for all 10 unique carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and methoxy carbon.[18]Provides a complete carbon skeleton map.
IR Spectroscopy Characteristic absorptions for O-H (broad, carboxylic acid), C=O (~1700 cm⁻¹), C=C (~1630 cm⁻¹), and C-F bonds (~1100-1300 cm⁻¹).[20]Confirms the presence of key functional groups.
Mass Spec. (HRMS) Accurate mass measurement of the molecular ion [M-H]⁻ or [M+H]⁺ to confirm the elemental formula C₁₀H₈F₂O₃.Unambiguously verifies the molecular formula.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3,5-Difluoro-4-methoxycinnamic acid can be achieved via a Knoevenagel condensation, a standard method for forming cinnamic acid derivatives.[21]

Protocol Outline: Knoevenagel Condensation

  • Reactants: 3,5-Difluoro-4-methoxybenzaldehyde and malonic acid.

  • Base/Solvent: A mixture of pyridine (as solvent) and a catalytic amount of piperidine (as base).[21]

  • Reaction: The mixture is heated under reflux. The reaction involves the formation of a carbanion from malonic acid, which then attacks the aldehyde carbonyl group, followed by dehydration and decarboxylation to yield the final product.

  • Workup: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.[21]

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

SynthesisWorkflow cluster_reactants Reactants A 3,5-Difluoro-4- methoxybenzaldehyde C Knoevenagel Condensation (Pyridine/Piperidine, Reflux) A->C B Malonic Acid B->C D Acidic Workup (Precipitation) C->D E Purification (Recrystallization) D->E F Final Product: 3,5-Difluoro-4- methoxycinnamic acid E->F

Figure 4: Proposed synthetic route for 3,5-Difluoro-4-methoxycinnamic acid.

References

  • Melting point determination. (n.d.).
  • How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31).
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).
  • Determination of Melting Point. (n.d.). Clarion University.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Solubility & Method for determination of solubility. (n.d.). Slideshare.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
  • Conductimetric and potentiometric titration of some hydroxylated cinnamic acids with tetrabutylammonium hydroxide in non-aqueous media. (2025, August 10). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Potentiometric titration of some hydroxylated benzoic acids and cinnamic acids by artificial neural network calibration. (n.d.). ResearchGate.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
  • 4-Methoxycinnamic Acid | C10H10O3 | CID 699414. (n.d.). PubChem.
  • 4-methoxycinnamic acid, 830-09-1. (n.d.). The Good Scents Company.
  • 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775. (n.d.). PubChem.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PMC - NIH.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). NIH.
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (n.d.). MDPI.
  • Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... (n.d.). ResearchGate.
  • 4-METHOXYCINNAMIC ACID synthesis. (n.d.). ChemicalBook.
  • Application of 4-Methoxycinnamic Acid in the Development of Novel Therapeutic Agents. (n.d.). Benchchem.
  • 3,5-Dimethoxy-4-hydroxycinnamic acid. (n.d.). NIST WebBook.
  • 4-Methoxycinnamic acid, predominantly trans 99 830-09-1. (n.d.). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxycinnamic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methoxycinnamic acid, a fluorinated derivative of the widely studied cinnamic acid scaffold. Due to its novelty, a registered CAS (Chemical Abstracts Service) number for this specific compound has not been identified in public databases. This document, therefore, presents a predictive guide based on established chemical principles and data from structurally analogous compounds. We will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery, drawing parallels with known bioactive cinnamic acid derivatives.

Molecular Structure and Physicochemical Properties

The proposed structure of 3,5-Difluoro-4-methoxycinnamic acid is characterized by a cinnamic acid backbone with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position of the phenyl ring. The presence of fluorine and methoxy groups is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for medicinal chemistry research.

Table 1: Predicted Physicochemical Properties of 3,5-Difluoro-4-methoxycinnamic Acid

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₀H₈F₂O₃Based on the chemical structure.
Molecular Weight 214.17 g/mol Calculated from the molecular formula.
CAS Number Not availableNot found in major chemical databases as of January 2026.
Appearance White to off-white solidSimilar to other crystalline cinnamic acid derivatives.
Melting Point 180-190 °CExpected to be higher than 4-methoxycinnamic acid (~172 °C) due to increased molecular weight and intermolecular interactions from fluorine atoms.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Consistent with the properties of similar aromatic carboxylic acids.

Proposed Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

A plausible and efficient synthetic route to 3,5-Difluoro-4-methoxycinnamic acid involves a two-step process starting from the commercially available 3,5-Difluoro-4-methoxybenzaldehyde. The key transformation is the formation of the α,β-unsaturated carboxylic acid moiety, which can be achieved through well-established condensation reactions such as the Knoevenagel or Perkin reaction.

Step 1: Synthesis of the Precursor Aldehyde

The required starting material, 3,5-Difluoro-4-methoxybenzaldehyde, is commercially available (CAS Number: 654-11-5).[1][2][3] For researchers opting to synthesize this intermediate, a documented method involves the reduction of 3,5-Difluoro-4-methoxybenzonitrile.[4]

Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[3][5][6][7] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Isolation and Purification: The resulting precipitate, 3,5-Difluoro-4-methoxycinnamic acid, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Alternative Step 2: Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4][8][9]

Experimental Protocol: Perkin Reaction for the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

  • Reaction Setup: Combine 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: Heat the mixture at 180 °C for several hours. Monitor the reaction by TLC.

  • Work-up: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Isolation and Purification: The product is then isolated by acidification with hydrochloric acid, followed by filtration and recrystallization.

Diagram 1: Proposed Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid via Knoevenagel Condensation

G start 3,5-Difluoro-4-methoxybenzaldehyde (CAS: 654-11-5) product 3,5-Difluoro-4-methoxycinnamic Acid start->product Knoevenagel Condensation reagents Malonic Acid, Pyridine, Piperidine (cat.) reagents->product

Caption: Proposed synthetic route to the target compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized 3,5-Difluoro-4-methoxycinnamic acid would rely on a combination of spectroscopic techniques. The predicted data presented below are based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for 3,5-Difluoro-4-methoxycinnamic Acid

TechniquePredicted Key SignalsRationale/Comparison
¹H NMR δ 12.0-13.0 (s, 1H, -COOH), 7.5-7.8 (d, 1H, Ar-CH=), 7.0-7.3 (m, 2H, Ar-H), 6.3-6.6 (d, 1H, =CH-COOH), 3.9-4.1 (s, 3H, -OCH₃)Chemical shifts are estimated based on data for 4-methoxycinnamic acid and fluorinated aromatic compounds. The vinylic protons will show a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration.
¹³C NMR δ 168-172 (-COOH), 145-150 (Ar-CH=), 150-155 (C-F, doublet), 135-140 (C-OCH₃), 115-120 (=CH-COOH), 110-115 (Ar-CH, doublet), 55-60 (-OCH₃)The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling).
FT-IR (cm⁻¹) 3000-3300 (O-H stretch, broad), 1680-1710 (C=O stretch), 1620-1640 (C=C stretch), 1250-1300 (C-O stretch), 1100-1200 (C-F stretch)Characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spec (m/z) [M]+ at 214.04, [M-H]⁻ at 213.03Expected molecular ion peaks for the parent molecule.

Potential Applications in Drug Discovery

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]

  • Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The fluorination of the aromatic ring in 3,5-Difluoro-4-methoxycinnamic acid could potentially enhance its anticancer properties.[11]

  • Antimicrobial Properties: Cinnamic acids are known for their antibacterial and antifungal activities. The presence of fluorine may modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

  • Neuroprotective Effects: Certain derivatives of cinnamic acid have shown promise in the context of neurodegenerative diseases. The unique electronic nature of the difluoro-methoxy substitution pattern could lead to novel interactions with biological targets relevant to neuroprotection.

Diagram 2: Potential Therapeutic Applications of Cinnamic Acid Derivatives

G parent Cinnamic Acid Derivatives child1 Anticancer parent->child1 child2 Antimicrobial parent->child2 child3 Neuroprotective parent->child3 child4 Anti-inflammatory parent->child4 child5 Antidiabetic parent->child5

Caption: Diverse biological activities of the cinnamic acid scaffold.

Conclusion

While 3,5-Difluoro-4-methoxycinnamic acid is not a commercially cataloged compound with an assigned CAS number, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The proposed synthetic routes are practical for laboratory-scale preparation, and the predicted spectroscopic data offer a baseline for structural verification. The potential biological activities, inferred from the broader class of cinnamic acid derivatives, position this novel compound as a promising candidate for further investigation in drug discovery and development. This technical guide serves as a valuable resource for researchers venturing into the synthesis and exploration of new fluorinated cinnamic acids.

References

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.
  • J&K Scientific LLC. (2021). Perkin Reaction. Available at: [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]

  • bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available at: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available at: [Link]

  • Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.
  • SciSpace. (2021). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Available at: [Link]

  • Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available at: [Link]

  • de Souza, T. G. F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6296.
  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.
  • LookChem. Cas 654-11-5,3,5-Difluoro-4-methoxybenzaldehyde. Available at: [Link]

  • PrepChem.com. Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde. Available at: [Link]

  • multifarious. (2022).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

  • ResearchGate. (2025).
  • Grimm, C., et al. (2022). Synthesis and Biological Evaluation of Flavonoid-Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. Chemistry – A European Journal, 28(41), e202200742.

Sources

The Emerging Therapeutic Potential of 3,5-Difluoro-4-methoxycinnamic Acid Derivatives: A Research and Development Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Cinnamic acid and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic introduction of fluorine atoms and methoxy groups can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability and target affinity.[4] This guide addresses the therapeutic potential of a novel subclass: 3,5-Difluoro-4-methoxycinnamic acid derivatives. While direct research on this specific substitution pattern is nascent, this document synthesizes extensive data from structurally related analogs to establish a comprehensive research and development framework. We will explore the rationale for this specific molecular design, propose robust synthetic pathways, and outline a strategic screening cascade to unlock the therapeutic promise of these compounds for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Novel Scaffold

The cinnamic acid backbone, a simple C6-C3 structure, is a cornerstone of natural product chemistry and a fertile ground for synthetic derivatization.[5] Its derivatives are known to interact with a multitude of biological targets, from oncogenic protein kinases to inflammatory enzymes.[2][6] The true power of this scaffold lies in its susceptibility to chemical modification, allowing for the fine-tuning of its activity.

Our focus on the 3,5-Difluoro-4-methoxy substitution pattern is deliberate and mechanistically driven:

  • Fluorine's Influence: The introduction of fluorine, a bioisostere of hydrogen with high electronegativity, is a well-established strategy in drug design. It can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability by blocking sites of oxidative metabolism. The electron-withdrawing nature of fluorine can also modulate the electronic properties of the phenyl ring, potentially enhancing binding interactions with target proteins.[4]

  • The Methoxy Group's Role: The methoxy group at the 4-position is a common feature in many biologically active natural products, including ferulic and sinapic acids.[7][8] It can act as a hydrogen bond acceptor and its presence and position are critical for activities such as antioxidant, hepatoprotective, and neuroprotective effects.[9][10]

The combination of two fluorine atoms flanking a central methoxy group presents a unique electronic and steric profile. This guide proposes a logical, data-driven pathway to synthesize and evaluate these novel derivatives to determine if this specific combination yields compounds with superior therapeutic indices.

Proposed Synthetic Pathways and Derivatization Strategy

The synthesis of the core 3,5-Difluoro-4-methoxycinnamic acid structure can be achieved through established organic chemistry reactions. The most direct approach involves a Knoevenagel or Perkin condensation, which are standard methods for producing cinnamic acids.[11][12] The proposed workflow begins with a commercially available or readily synthesized substituted benzaldehyde.

G cluster_synthesis Core Synthesis cluster_derivatization SAR Exploration A 3,5-Difluoro-4-methoxybenzaldehyde C Knoevenagel Condensation (Base, e.g., Piperidine/Pyridine) A->C B Malonic Acid B->C D 3,5-Difluoro-4-methoxycinnamic Acid (Core Scaffold) C->D Decarboxylation E Amidation Reaction (e.g., DCC/DMAP, Amines) D->E F Esterification Reaction (e.g., DCC/DMAP, Alcohols) D->F G Amide Derivatives (R-CONH-R') E->G H Ester Derivatives (R-COO-R') F->H

Caption: Proposed workflow for synthesis and derivatization.

This synthetic strategy provides a robust platform for creating a library of derivatives. By reacting the carboxylic acid moiety of the core scaffold with various amines and alcohols, a diverse set of amides and esters can be generated. This is a proven method for exploring the structure-activity relationship (SAR) of cinnamic acids, as these modifications can significantly impact cell permeability, solubility, and biological activity.[5][7][13]

Predicted Biological Activities & A Strategic Screening Cascade

Based on the extensive literature on related cinnamic acid derivatives, we hypothesize that the 3,5-Difluoro-4-methoxy scaffold will exhibit potent activity in three primary therapeutic areas: oncology, inflammation, and neurodegenerative disease. A tiered screening approach is essential for efficiently identifying lead compounds.

G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Mechanistic Assays A Synthesized Derivative Library B Anticancer Cytotoxicity (MTT Assay) A->B C Anti-inflammatory (LOX/COX Inhibition Assay) A->C D Neuroprotective (Cholinesterase Inhibition) A->D E Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) B->E F Cytokine Profiling (ELISA for TNF-α, IL-6) C->F G Enzyme Kinetics (Lineweaver-Burk Plot) D->G H Lead Compound Identification E->H F->H G->H I In Vivo Model Testing H->I

Caption: A strategic workflow for biological activity screening.

3.1. Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxicity against numerous cancer cell lines, including lung, breast, and colon cancer.[2][14][15] The proposed mechanism often involves the modulation of critical cell signaling pathways or direct enzyme inhibition.

  • Hypothesized Mechanism: Inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation and tumorigenesis.[2][5] Cinnamic acid derivatives have been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[2]

G cluster_nucleus Cell Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB IkB->IkB_NFkB Ubiquitination & Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Gene Transcription (Pro-inflammatory, Pro-survival) Nucleus->Genes Inhibitor Cinnamic Acid Derivatives Inhibitor->IKK Inhibits IkB_NFkB->NFkB IkB_NFkB->NFkB_active Release

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

  • Quantitative Data Presentation: Results from cytotoxicity assays should be presented clearly to compare the potency of different derivatives.

Derivative IDTarget Cell LineIC50 (µM) ± SDSelectivity Index (Normal/Cancer)
DFMC-01 (Acid)A-549 (Lung)DataData
DFMC-Amide-AA-549 (Lung)DataData
DFMC-Ester-BA-549 (Lung)DataData
DFMC-01 (Acid)MCF-7 (Breast)DataData
DFMC-Amide-AMCF-7 (Breast)DataData
DFMC-Ester-BMCF-7 (Breast)DataData
  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate human cancer cells (e.g., A-549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the 3,5-Difluoro-4-methoxycinnamic acid derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

3.2. Anti-Inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal. Cinnamic acids are known to inhibit key inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[8][11][16]

  • Hypothesized Mechanism: Inhibition of soybean lipoxygenase (LOX). LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[8] The ability of cinnamic acid derivatives to inhibit LOX is a well-established indicator of anti-inflammatory potential.[11]

  • Quantitative Data Presentation:

Derivative IDSoybean LOX InhibitionIC50 (µM) ± SD
DFMC-01 (Acid)DataData
DFMC-Amide-ADataData
DFMC-Ester-BDataData
Indomethacin (Control)DataData
  • Experimental Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay

    • Reagent Preparation: Prepare a stock solution of soybean LOX in borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid.

    • Assay Setup: In a 96-well UV-transparent plate, add 50 µL of borate buffer, 25 µL of the test compound (derivative) at various concentrations, and 25 µL of the LOX enzyme solution.

    • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

    • Reaction Initiation: Initiate the reaction by adding 100 µL of the linoleic acid substrate solution to each well.

    • Kinetic Reading: Immediately measure the formation of the conjugated diene product by monitoring the increase in absorbance at 234 nm over 5 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity in the absence of an inhibitor. Calculate the IC50 value.

3.3. Neuroprotective Activity

Certain cinnamic acid derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[17]

  • Hypothesized Mechanism: Dual inhibition of AChE and BuChE. Compounds that can interact with both the catalytic and peripheral anionic sites of these enzymes are of particular interest.[17]

  • Quantitative Data Presentation:

Derivative IDAChE Inhibition IC50 (µM) ± SDBuChE Inhibition IC50 (µM) ± SD
DFMC-01 (Acid)DataData
DFMC-Amide-ADataData
DFMC-Ester-BDataData
Galantamine (Control)DataData
  • Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

    • Reagent Preparation: Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer (pH 8.0).

    • Assay Setup: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of the test compound at various concentrations.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Add 25 µL of the respective enzyme solution (AChE or BuChE) to each well to start the reaction.

    • Absorbance Reading: Measure the absorbance at 412 nm every minute for 10 minutes. The color change is due to the reaction of thiocholine (product) with DTNB.

    • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values.

Conclusion and Future Directions

The 3,5-Difluoro-4-methoxycinnamic acid scaffold represents a promising, unexplored area for drug discovery. By leveraging the known biological activities of related cinnamic acids and the established principles of medicinal chemistry, we have constructed a logical framework for the synthesis, screening, and development of these novel derivatives. The proposed screening cascade provides a clear path from initial in vitro hit identification to mechanistic understanding and lead compound selection.

Future work must focus on executing this plan to generate empirical data. Positive hits from the primary screens will be advanced to secondary assays to elucidate their mechanisms of action, followed by ADME/Tox profiling and, ultimately, validation in appropriate in vivo models. This systematic approach will determine if the unique electronic properties conferred by the 3,5-difluoro-4-methoxy substitution pattern translate into a new class of potent and selective therapeutic agents.

References
  • Geronikaki, A., & Gavalas, A. (2006). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

  • Mphahlele, R., & Aremu, A. O. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]

  • Singh, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. [Link]

  • Ghafary, S., et al. (2020). Anticholinesterase Activity of Cinnamic Acids Derivatives: In Vitro, In Vivo Biological Evaluation, and Docking Study. Bentham Science. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. [Link]

  • Li, W., et al. (2021). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. ACS Chemical Neuroscience. [Link]

  • Unknown Author. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Nowak, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. [Link]

  • Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]

  • Mphahlele, R., & Aremu, A. O. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI. [Link]

  • Sova, M. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PMC - PubMed Central. [Link]

  • Fernandes, C., et al. (2016). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science. [Link]

  • Lee, J., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. PubMed. [Link]

  • Zhang, M. J., et al. (2016). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. PubMed. [Link]

  • Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed. [Link]

  • Chen, K., et al. (2022). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. [Link]

  • Maciejczyk, M., & Miltyk, W. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. [Link]

  • Kumar, N., & Pruthi, V. (2014). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. NIH. [Link]

  • Wang, S., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

  • Skwarska, A., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. NIH. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kim, H. S., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. [Link]

  • Gornas, P., & Siger, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. NIH. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PMC - PubMed Central. [Link]

  • Hubrich, F., et al. (2013). Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. PubMed. [Link]

  • Kim, D. H., et al. (2003). E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. PMC - PubMed Central. [Link]

  • Nabavi, S. M., et al. (2016). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

Sources

The Enigmatic Mechanism of 3,5-Difluoro-4-methoxycinnamic Acid: A Predictive Exploration Based on Cinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Cinnamic Acid Derivative

The vast and intricate world of cinnamic acid derivatives has provided a fertile ground for the discovery of novel therapeutic agents. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have demonstrated a remarkable diversity of biological activities, ranging from anticancer and neuroprotective to anti-inflammatory and antimicrobial effects. The specific biological function of each derivative is intricately dictated by the nature and position of substituents on the phenyl ring.

This technical guide ventures into the largely unexplored territory of 3,5-Difluoro-4-methoxycinnamic acid . While direct experimental data on the mechanism of action of this specific molecule remains elusive in the current scientific literature, a comprehensive analysis of its structural analogs can provide invaluable predictive insights. The introduction of two fluorine atoms at the 3 and 5 positions, flanking a methoxy group at the 4 position, represents a unique substitution pattern that is likely to confer distinct physicochemical and pharmacological properties.

This document will, therefore, serve as a foundational resource for researchers embarking on the investigation of 3,5-Difluoro-4-methoxycinnamic acid. By synthesizing the known mechanisms of action of structurally related methoxy- and hydroxy-cinnamic acid derivatives, we will construct a scientifically grounded hypothesis regarding the potential biological targets and signaling pathways that this novel compound may modulate.

I. The Cinnamic Acid Scaffold: A Privileged Structure in Drug Discovery

Cinnamic acid and its derivatives are ubiquitously found in the plant kingdom and have long been recognized for their diverse pharmacological effects. The core structure, an α,β-unsaturated carboxylic acid attached to a phenyl ring, provides a versatile template for chemical modification, allowing for the fine-tuning of biological activity.[1] The electronic and steric properties of the substituents on the phenyl ring play a pivotal role in determining the molecule's interaction with biological targets.[2]

II. Deconstructing the Substituent Effects: A Predictive Mechanistic Framework for 3,5-Difluoro-4-methoxycinnamic Acid

The unique substitution pattern of 3,5-Difluoro-4-methoxycinnamic acid—two electron-withdrawing fluorine atoms and one electron-donating methoxy group—suggests several potential avenues for its mechanism of action.

A. The Influence of Methoxy Substitution: Insights from Analogs

Numerous studies have elucidated the critical role of methoxy groups in the biological activity of cinnamic acid derivatives.

  • Antiproliferative and Anticancer Activity: Methoxy-substituted cinnamic acids have demonstrated significant potential as anticancer agents. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been shown to exert antitumor effects through various mechanisms, including the inhibition of the c-MET tyrosine kinase and modulation of the MAPK/ERK signaling pathway.[3][4] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) induces apoptosis in cancer cells by upregulating tumor suppressor proteins like p53 and p21, and by modulating the Bcl-2/Bax ratio.[5] It also has the capacity to block both the canonical Smad and the non-canonical extracellular-signal-regulated kinase/Akt (protein kinase B) pathways in various cancer cells.[5]

  • Neuroprotective and Anti-inflammatory Properties: The methoxy group is also a key determinant of neuroprotective and anti-inflammatory activity. 3,4,5-trimethoxycinnamic acid derivatives have shown potential as antinarcotic agents by acting as 5-HT1A receptor agonists.[6] Furthermore, p-methoxycinnamic acid (p-MCA) exhibits anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6, with its mechanism being linked to the Mincle signaling pathway.[7] In the context of neuroinflammation, 3,4,5-Trihydroxycinnamic acid (a close analog) has been shown to exert anti-inflammatory effects in microglial cells through the activation of the Nrf2 pathway.[8]

  • Enzyme Inhibition: Methoxycinnamic acid derivatives are also known to be potent enzyme inhibitors. For example, p-methoxycinnamic acid is a noncompetitive inhibitor of α-glucosidase, suggesting its potential in the management of diabetes.[9] Both p-methoxycinnamic acid and 3-hydroxy-4-methoxycinnamic acid have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[10][11]

B. The Role of Fluorine Substitution: A Bioisosteric Approach

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter electronic properties. In the case of 3,5-Difluoro-4-methoxycinnamic acid, the two fluorine atoms are expected to:

  • Increase Lipophilicity: This could enhance the molecule's ability to cross cellular membranes and potentially the blood-brain barrier.

  • Modulate Acidity: The electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid group, which could influence its interaction with target proteins.

  • Form Strong Hydrogen Bonds: Fluorine can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.

  • Block Metabolic Sites: The fluorine atoms can prevent metabolic degradation at the 3 and 5 positions of the phenyl ring, thereby increasing the compound's half-life.

III. Hypothesized Mechanisms of Action for 3,5-Difluoro-4-methoxycinnamic Acid

Based on the analysis of its structural components, we can propose several plausible mechanisms of action for 3,5-Difluoro-4-methoxycinnamic acid that warrant experimental investigation.

A. Potential as a Kinase Inhibitor in Oncology

Given the known activity of methoxycinnamic acid derivatives against kinases like c-MET and their modulation of the MAPK/ERK and Akt signaling pathways, it is highly probable that 3,5-Difluoro-4-methoxycinnamic acid could also function as a kinase inhibitor.[3][5] The fluorine atoms could enhance its binding affinity to the ATP-binding pocket of various kinases implicated in cancer progression.

Experimental Protocol: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of 3,5-Difluoro-4-methoxycinnamic acid against a panel of cancer-related kinases.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of the test compound.

    • Incubate the compound with the target kinase, its substrate, and ATP.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the IC50 value for each kinase.

  • Data Analysis: Compare the IC50 values of 3,5-Difluoro-4-methoxycinnamic acid with known kinase inhibitors to determine its potency and selectivity.

Kinase_Inhibition_Pathway Compound 3,5-Difluoro-4- methoxycinnamic acid Kinase Target Kinase (e.g., c-MET, ERK, Akt) Compound->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Phosphorylated_Substrate Blocks Phosphorylation

Caption: Hypothesized kinase inhibition by 3,5-Difluoro-4-methoxycinnamic acid.

B. Modulation of Inflammatory Pathways

The anti-inflammatory properties of related cinnamic acid derivatives suggest that 3,5-Difluoro-4-methoxycinnamic acid could modulate key inflammatory signaling pathways.[7][8] Its potential to activate the Nrf2 pathway or inhibit pro-inflammatory cytokine production should be investigated.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

  • Objective: To assess the effect of 3,5-Difluoro-4-methoxycinnamic acid on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophages.

    • Pre-treat cells with varying concentrations of the test compound.

    • Stimulate the cells with LPS.

    • Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess assay.

    • Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or RT-qPCR.

  • Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Genes Compound 3,5-Difluoro-4- methoxycinnamic acid Compound->NFkB_Pathway Inhibits? Nrf2_Pathway Nrf2 Pathway Compound->Nrf2_Pathway Activates? Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response

Caption: Potential modulation of inflammatory pathways.

IV. Quantitative Data Summary of Related Cinnamic Acid Derivatives

To provide a comparative context for future studies, the following table summarizes the reported biological activities of key cinnamic acid analogs.

CompoundBiological ActivityTarget/PathwayIC50/EC50Reference
Ferulic Acid AnticancerApoptosis induction, Smad, ERK/Akt pathwaysCell-type dependent[5]
p-Methoxycinnamic Acid Antidiabeticα-glucosidase inhibition0.05 ± 0.03 mM[9]
p-Methoxycinnamic Acid AntifungalFungal cell wall synthesis-[7]
p-Methoxycinnamic Acid Tyrosinase InhibitionCompetitive Inhibition0.42 mM[10]
3-hydroxy-4-methoxycinnamic acid Tyrosinase InhibitionCompetitive Inhibition0.13 mmol/L (monophenolase), 0.39 mmol/L (diphenolase)[11]
3,4,5-trimethoxycinnamic acid derivative (S1) Anticancerc-MET inhibition46.7 µM (MDA-MB-231 cells)[4]

V. Conclusion and Future Directions

While the precise mechanism of action of 3,5-Difluoro-4-methoxycinnamic acid remains to be elucidated, a systematic investigation guided by the known activities of its structural analogs provides a robust starting point. The unique combination of difluoro and methoxy substitutions suggests a high potential for this compound to exhibit potent and selective biological activities, particularly in the areas of oncology and inflammation.

Future research should focus on a multi-pronged approach encompassing:

  • In vitro screening: A broad panel of assays targeting kinases, inflammatory pathways, and other relevant biological targets.

  • Cell-based assays: Evaluation of the compound's effects on cell proliferation, apoptosis, and inflammatory responses in relevant cell lines.

  • Structural biology: Co-crystallization studies to elucidate the binding mode of the compound with its primary target(s).

  • In vivo studies: Assessment of the compound's efficacy and safety in animal models of disease.

By building upon the foundational knowledge of the cinnamic acid family, the scientific community can unlock the therapeutic potential of novel derivatives like 3,5-Difluoro-4-methoxycinnamic acid.

References

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Hybrids with Potential Pharmacological Activity. Molecules, 19(12), 20291-20319.
  • Lee, S. Y., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3468.
  • Pandey, A., & Bishayee, A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology, 124, 1-32.
  • Tsai, Y. M., et al. (2013). Cinnamic acid derivatives inhibit the invasive behavior of A549 lung adenocarcinoma cells by modulating oncogenic signaling pathways.
  • Zhang, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227.
  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as potential therapeutic agents. Current Medicinal Chemistry, 18(12), 1672-1705.
  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • Ademosun, O. T., & Oboh, G. (2014). Inhibition of α-amylase and α-glucosidase activities by infusions of some tropical spices in vitro. Journal of Medicinal Food, 17(4), 457-462.
  • Gendrisch, F., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3843.
  • Cui, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis.
  • Lo, Y. H., et al. (2010). Inhibition mechanism of 4-methoxycinnamic acid to tyrosinase. Journal of the Science of Food and Agriculture, 90(13), 2262-2267.
  • Ntitan, E., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 26(15), 4582.
  • Shi, Y., et al. (2005). Kinetics governing the inhibitory effect of 3-hydroxy-4-methoxycinnamic acid on tyrosinase-catalyzed reactions. Food Chemistry, 92(3), 557-563.
  • Lee, D. S., et al. (2017). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics, 25(3), 285-291.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorination in Modern Drug Discovery

To my fellow researchers, scientists, and drug development professionals,

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Cinnamic acids and their derivatives, a class of naturally occurring compounds, have long been recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] The convergence of these two fields—the strategic application of fluorine chemistry to the privileged cinnamic acid scaffold—presents a compelling avenue for the discovery of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of the spectroscopic characterization of a promising, yet under-documented molecule: 3,5-Difluoro-4-methoxycinnamic acid . In the absence of extensive published experimental data for this specific compound, this document leverages predictive spectroscopic modeling and established principles of structural elucidation to serve as a foundational reference. As a Senior Application Scientist, my objective is to not only present the predicted data but also to elucidate the underlying principles and experimental considerations, thereby empowering you to confidently approach the synthesis, characterization, and application of this and similar fluorinated compounds in your research endeavors. The journey of a drug from concept to clinic is arduous and expensive, often spanning over a decade and costing billions of dollars.[5][6] Rigorous and unambiguous structural characterization is a critical first step in this process, ensuring the integrity and reproducibility of all subsequent biological and pharmacological investigations.

Molecular Structure and Predicted Spectroscopic Overview

3,5-Difluoro-4-methoxycinnamic acid possesses a unique substitution pattern on the phenyl ring that is anticipated to significantly influence its spectroscopic properties. The two fluorine atoms ortho to the methoxy group and meta to the acrylic acid moiety, along with the methoxy group itself, will exert distinct electronic effects that are reflected in the NMR, IR, and MS data.

Below is a visual representation of the molecular structure and a summary of the predicted spectroscopic data.

Figure 1: Molecular structure of 3,5-Difluoro-4-methoxycinnamic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For 3,5-Difluoro-4-methoxycinnamic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and methoxy protons. The chemical shifts and coupling patterns are highly informative.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Assignment Rationale
6.4 - 6.6DoubletJHα-Hβ = ~16The vinylic proton α to the carbonyl group is deshielded and coupled to Hβ. The large coupling constant is characteristic of a trans configuration.
7.6 - 7.8DoubletJHβ-Hα = ~16The vinylic proton β to the carbonyl group is further deshielded due to its proximity to the aromatic ring and is coupled to Hα.
Ar-H7.2 - 7.4TripletJH-F = ~2-3The two equivalent aromatic protons are coupled to the two adjacent fluorine atoms, resulting in a triplet pattern.
OCH₃3.9 - 4.1Singlet-The three protons of the methoxy group are equivalent and not coupled to other protons, appearing as a singlet.
COOH12.0 - 13.0Broad Singlet-The acidic proton of the carboxylic acid is typically broad and appears at a high chemical shift. Its position can be concentration and solvent dependent.

Disclaimer: These are predicted values and may differ from experimental results. Predictions were generated using a combination of database-driven and incremental approaches.[7][8][9][10]

Figure 2: Predicted ¹H NMR key correlations for 3,5-Difluoro-4-methoxycinnamic acid.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms, which will also introduce C-F couplings.

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling Assignment Rationale
C=O167 - 170-The carbonyl carbon of the carboxylic acid is highly deshielded.
115 - 120-The vinylic carbon α to the carbonyl group.
140 - 145-The vinylic carbon β to the carbonyl group, deshielded by the aromatic ring.
C1125 - 130Triplet (JC-F ≈ 3-5 Hz)The aromatic carbon attached to the acrylic acid moiety, coupled to the two meta fluorine atoms.
C2, C6110 - 115Doublet of doublets (JC-F ≈ 5-10 Hz)The two equivalent aromatic carbons bearing hydrogen atoms, coupled to the ortho and para fluorine atoms.
C3, C5150 - 155Doublet (JC-F ≈ 240-260 Hz)The two equivalent aromatic carbons directly bonded to fluorine atoms, showing a large one-bond C-F coupling constant.
C4145 - 150Triplet (JC-F ≈ 10-15 Hz)The aromatic carbon attached to the methoxy group, coupled to the two ortho fluorine atoms.
OCH₃55 - 60-The carbon of the methoxy group.

Disclaimer: These are predicted values and may differ from experimental results. Predictions were generated using a combination of database-driven and incremental approaches.[6][7][8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Difluoro-4-methoxycinnamic acid is expected to show characteristic absorption bands for the carboxylic acid, alkene, and aromatic functionalities, as well as vibrations involving the fluorine and methoxy substituents.[11][12][13][14][15][16]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
O-H stretch (carboxylic acid)2500 - 3300Broad, StrongThe hydrogen-bonded hydroxyl group of the carboxylic acid gives a very broad and characteristic absorption.[11][13]
C-H stretch (aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic ring.
C-H stretch (vinylic)3000 - 3100MediumStretching vibrations of the C-H bonds of the alkene.
C=O stretch (carboxylic acid)1680 - 1710StrongThe carbonyl stretch of the conjugated carboxylic acid.[11][13]
C=C stretch (alkene)1620 - 1640MediumThe stretching vibration of the carbon-carbon double bond.
C=C stretch (aromatic)1580 - 1620, 1450 - 1500Medium-StrongAromatic ring skeletal vibrations.
C-F stretch1100 - 1300StrongThe carbon-fluorine stretching vibrations are typically strong and appear in this region.
C-O stretch (carboxylic acid)1210 - 1320StrongStretching vibration of the carbon-oxygen single bond in the carboxylic acid.[13]
O-H bend (carboxylic acid)920 - 960Broad, MediumOut-of-plane bending of the hydroxyl group of the carboxylic acid dimer.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 3,5-Difluoro-4-methoxycinnamic acid, electrospray ionization (ESI) in negative ion mode would be a suitable technique, given the acidic nature of the molecule.[5]

Predicted Molecular Ion: [M-H]⁻ = m/z 213.04

Expected Fragmentation Pattern:

The fragmentation of cinnamic acid derivatives upon collision-induced dissociation (CID) often involves the loss of small neutral molecules from the carboxylate anion.[2][17][18]

  • Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 169.

  • Loss of H₂O (18 Da): Although less common from the molecular ion, it can occur.

  • Cleavage of the acrylic acid side chain: This can lead to various fragments corresponding to the substituted phenyl ring and the acrylic acid moiety.

Mass_Spec_Fragmentation M_H [M-H]⁻ m/z 213 M_H_CO2 [M-H-CO₂]⁻ m/z 169 M_H->M_H_CO2 - CO₂

Figure 3: Predicted primary fragmentation pathway for 3,5-Difluoro-4-methoxycinnamic acid in negative ion ESI-MS/MS.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a general guide for acquiring high-quality spectroscopic data for 3,5-Difluoro-4-methoxycinnamic acid. These protocols are designed to be self-validating, meaning that adherence to these procedures will ensure the reliability and reproducibility of the obtained data.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.

  • Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 scans or more).

    • A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

FT-IR Spectroscopy

Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Lower the pressure anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Collect the sample spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a liquid chromatography (LC) system.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it onto an LC column for separation prior to MS analysis.

  • Acquire data in negative ion mode.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

  • For fragmentation studies (MS/MS), select the [M-H]⁻ ion (m/z 213) as the precursor ion and apply a range of collision energies to induce fragmentation.

Conclusion: A Foundation for Further Discovery

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3,5-Difluoro-4-methoxycinnamic acid. The presented data and interpretations are grounded in established spectroscopic principles and are intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and related fluorinated molecules. As with any predictive work, experimental verification is the ultimate arbiter of accuracy. It is my hope that this guide will facilitate such experimental endeavors and contribute to the advancement of drug discovery and development. The strategic functionalization of known pharmacophores is a powerful approach, and a thorough understanding of the structural and electronic consequences of such modifications is paramount to success.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link][5][19][20][21]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link][3]

  • Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(15), 5775. [Link][4]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link][1][22]

  • Emery, S. L., & Böhm, H. J. (2004). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 47(1), 1–2.
  • PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link][5]

  • ZeClinics. (2023, March 26). Drug Discovery and Development: A Step-By-Step Process. Retrieved from [Link][3]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][4][23]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link][2]

  • NorthEast BioLab. (n.d.). Drug Discovery and Development Process. Retrieved from [Link][6]

  • Wikipedia. (2024, January 10). Drug discovery. Retrieved from [Link][24]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][7][8][25]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link][9]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link][7]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson. [Link][26]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link][27][28]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. [Link][29]

  • ResearchGate. (n.d.). Mass spectral fragmentation of the diamino cinnamic acid... [Image]. Retrieved from [Link][17]

  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives... [Image]. Retrieved from [Link][18]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link][6]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link][30]

  • Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link][31]

  • ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link][32]

  • Robinson, J. W. (Ed.). (1991). Practical Handbook of Spectroscopy. CRC Press. [Link][26]

  • Mestrelab. (n.d.). Download Mnova NMRPredict. Retrieved from [Link][33]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link][11]

  • El-Azazy, M., El-Shafie, A. S., & Al-Saad, K. (2019). Introductory Chapter: Infrared Spectroscopy - A Synopsis of the Fundamentals and Applications. In Infrared Spectroscopy - Principles, Advances and Applications. IntechOpen. [Link][12]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][13]

  • Thompson, J. M. (2018). Infrared Spectroscopy. Routledge. [Link][14]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University. [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][16]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link][31]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link][34]

  • World Scientific. (n.d.). Handbook of Analytical Spectroscopy. Retrieved from [Link]

  • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH. [Link][30][35][36]

  • University of Wisconsin-Madison. (n.d.). Data Analysis Tools. Retrieved from [Link][37]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link][38]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. [Link][39]

  • University of Zurich. (n.d.). Lecture Course: NMR Spectroscopy. [Link][40]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

  • Wiley-VCH. (n.d.). Introduction to Nuclear Magnetic Resonance. [Link][41]

  • SlidePlayer. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link][42]

  • IntechOpen. (n.d.). Infrared Spectroscopy - Principles and Applications. [Link]

  • Google Books. (n.d.). Infrared Spectroscopy: Principles, Advances, and Applications. [43]

  • Routledge. (n.d.). Infrared Spectroscopy: An Introduction. [Link]

  • E-books Directory. (n.d.). Basics of NMR spectroscopy. [Link]

  • Harwood, J. S., & Mo, H. (2015). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Academic Press. [Link][43][44]

Sources

solubility of 3,5-Difluoro-4-methoxycinnamic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methoxycinnamic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[][2] 3,5-Difluoro-4-methoxycinnamic acid, a substituted aromatic carboxylic acid, presents a unique solubility profile governed by the interplay of its distinct functional groups. This technical guide provides a comprehensive analysis of the theoretical principles underpinning its solubility in various solvent systems. We delve into the electronic and intermolecular effects of the carboxylic acid, difluoro, and methoxy moieties. Furthermore, this document offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the equilibrium shake-flask method, a gold-standard technique in the pharmaceutical industry.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and experimentally verify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey of a drug molecule from administration to its site of action is fundamentally dependent on its ability to dissolve in physiological fluids.[] Solubility dictates the dissolution rate and the maximum concentration gradient achievable across biological membranes, thereby directly impacting absorption and bioavailability.[2] 3,5-Difluoro-4-methoxycinnamic acid, as a potential pharmacophore, is subject to these fundamental principles. Its structure, featuring a polar carboxylic acid, a lipophilic aromatic ring, and strategically placed electron-withdrawing fluorine atoms and an electron-donating methoxy group, creates a complex molecular architecture. Understanding the solubility of this compound is not merely an academic exercise but a prerequisite for rational drug design, pre-formulation studies, and the development of effective dosage forms.[4]

Molecular Structure and Physicochemical Properties

To predict the solubility of 3,5-Difluoro-4-methoxycinnamic acid, one must first analyze its molecular structure and the properties imparted by its constituent functional groups.

Figure 1: Molecular structure and key functional groups influencing solubility.

The molecule's behavior in a solvent is a composite of these individual contributions:

  • Carboxylic Acid (-COOH): This is the primary polar, protic group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its acidic nature (pKa estimated to be around 4-5) implies that its solubility will be highly pH-dependent, with significantly increased solubility in aqueous basic solutions (e.g., 5% sodium bicarbonate or sodium hydroxide) due to the formation of a water-soluble carboxylate salt.[5][6]

  • Aromatic Ring: The phenyl ring is inherently non-polar and hydrophobic. It contributes to the molecule's solubility in non-polar or moderately polar organic solvents through van der Waals forces and potential π-π stacking interactions.[7]

  • Difluoro Substituents (-F): Fluorine is the most electronegative element, making the C-F bonds highly polar. The two fluorine atoms ortho to the methoxy group are potent electron-withdrawing groups by induction. Fluorination of aromatic rings often increases lipophilicity (logP), which can enhance solubility in non-polar environments.[8][9] This effect is critical in drug design for modulating membrane permeability.

  • Methoxy Group (-OCH3): The oxygen atom in the methoxy group has lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. It is an electron-donating group by resonance, which influences the electron density of the aromatic ring.

Theoretical Solubility Profile: "Like Dissolves Like"

The venerable principle of "like dissolves like" provides a robust framework for predicting solubility.[10][11] This rule suggests that substances with similar intermolecular forces are likely to be soluble in one another.

cluster_polar Polar Protic Solvents (e.g., Water, Ethanol) cluster_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) cluster_nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) compound 3,5-Difluoro-4-methoxycinnamic acid interaction1 Hydrogen Bonding (COOH group dominates) compound->interaction1 interaction2 Dipole-Dipole Interactions (C=O, C-F, C-O bonds) compound->interaction2 interaction3 Van der Waals Forces (Aromatic ring dominates) compound->interaction3 solubility1 Moderate to High Solubility interaction1->solubility1 solubility2 Good to High Solubility interaction2->solubility2 solubility3 Low to Moderate Solubility interaction3->solubility3

Figure 2: Predicted intermolecular interactions governing solubility in different solvent classes.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior as summarized in the table below.

Solvent ClassExample SolventsPredicted Solubility (Qualitative)Primary Governing Intermolecular Forces
Polar Protic Water, Methanol, EthanolModerate (pH-dependent in water)Hydrogen Bonding (dominant), Dipole-Dipole
Polar Aprotic DMSO, DMF, Acetone, THFGood to High Dipole-Dipole Interactions, Hydrogen Bond Acceptance
Non-Polar Hexane, Toluene, Diethyl EtherLow to Moderate Van der Waals Forces (London Dispersion)
Aqueous Basic 5% NaHCO₃, 5% NaOHHigh Ion-Dipole (formation of carboxylate salt)
Aqueous Acidic 5% HClLow Suppression of carboxylate ionization (common ion effect)

Experimental Protocol: Thermodynamic Solubility Determination

While theoretical predictions are invaluable, empirical data is the definitive measure of solubility. The Equilibrium Shake-Flask Method is the most reliable technique for determining thermodynamic solubility, which represents the true equilibrium saturation point of a solute in a solvent at a given temperature.[3][12][13]

Causality Behind Experimental Design

This protocol is designed as a self-validating system. The use of a sufficient excess of the solid compound ensures that saturation is achieved and maintained throughout the experiment.[3] The extended incubation period (≥24 hours) with continuous agitation is critical for the system to overcome kinetic barriers and reach a true thermodynamic equilibrium.[12] Temperature control is paramount, as solubility is temperature-dependent; for pharmaceutical applications, 37 ± 1 °C is often used to simulate physiological conditions.[14][15] Finally, the use of a validated, stability-indicating analytical method like HPLC ensures that the measured concentration corresponds to the intact parent compound, not its degradants.[15]

G start Start prep Step 1: Preparation - Add excess solid API to vial - Add known volume of solvent start->prep equilibrate Step 2: Equilibration - Seal vial - Agitate at constant temp. (e.g., 25°C or 37°C) for ≥ 24h prep->equilibrate separate Step 3: Phase Separation - Centrifuge or filter (e.g., 0.22 µm PTFE) to remove undissolved solid equilibrate->separate analyze Step 4: Analysis - Prepare serial dilutions of supernatant - Quantify concentration via validated HPLC or UV-Vis method separate->analyze calculate Step 5: Calculation - Determine solubility (e.g., in mg/mL or µg/mL) from concentration of saturated solution analyze->calculate end End calculate->end

Figure 3: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • 3,5-Difluoro-4-methoxycinnamic acid (solid, high purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetone, Hexane)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC or UV-Vis Spectrophotometer system

2. Procedure:

  • Preparation: Weigh an amount of 3,5-Difluoro-4-methoxycinnamic acid into a glass vial sufficient to be in clear excess of its expected solubility. A good starting point is 5-10 mg.

  • Solvent Addition: Accurately add a specific volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[12][16] After this period, visually confirm that excess solid remains.

  • Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature for a short period to let the solid settle. To separate the saturated supernatant from the excess solid, either:

    • Filtration: Withdraw a portion of the supernatant using a syringe and pass it through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Discard the initial few drops to avoid adsorption effects.

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant into a clean analysis vial.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, like DMSO or methanol) and create a series of calibration standards.

    • Dilute the saturated supernatant sample into the linear range of the analytical method.

    • Analyze the standards and the sample using a validated HPLC-UV or UV-Vis method.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility of 3,5-Difluoro-4-methoxycinnamic acid in the test solvent. Report the results in units such as mg/mL or µM.

Conclusion

The solubility of 3,5-Difluoro-4-methoxycinnamic acid is a multifaceted property dictated by a balance of polar, protic, and non-polar characteristics. The carboxylic acid group drives solubility in polar protic and basic aqueous media, while the fluorinated aromatic ring enhances lipophilicity and favors dissolution in less polar organic solvents. This guide provides the theoretical foundation to predict this behavior and a robust, detailed experimental protocol to quantify it accurately. The application of the principles and methods described herein will empower researchers to make informed decisions in the fields of medicinal chemistry, formulation science, and drug development, ultimately facilitating the progression of promising molecular entities.

References

  • Pharma Innovation. API Solubility and Partition Coefficient. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • C.A.P.S. Central Analytical Lab. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWaiver. [Link]

  • Solubility of Things. Cinnamic acid. [Link]

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. Influence of Aliphatic and Aromatic Fluorine Groups on Gas Permeability and Morphology of Fluorinated Polyimide Films. [Link]

  • R&D Chemicals. 3,5-Difluoro-4-methoxycinnamic acid, suppliers and manufacturers. [Link]

Sources

Unveiling the Therapeutic Potential of 3,5-Difluoro-4-methoxycinnamic Acid: A Predictive Analysis of Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Cinnamic acid and its derivatives represent a promising class of molecules with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide focuses on a specific, novel derivative, 3,5-Difluoro-4-methoxycinnamic acid. While direct experimental data for this compound is nascent, its unique chemical structure—featuring a cinnamic acid backbone, electron-withdrawing fluorine atoms, and an electron-donating methoxy group—allows for a robust, predictive analysis of its potential therapeutic targets. This document synthesizes structure-activity relationship (SAR) data from analogous compounds to propose high-probability molecular targets and pathways. Furthermore, it provides detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses, thereby accelerating the investigation of this promising molecule.

Introduction and Rationale

The therapeutic utility of cinnamic acid derivatives is largely dictated by the nature and position of substituents on the phenyl ring.[1][2][4] These modifications influence the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its affinity for biological targets.

The subject of this guide, 3,5-Difluoro-4-methoxycinnamic acid , possesses a compelling combination of functional groups:

  • Cinnamic Acid Scaffold: The core α,β-unsaturated carboxylic acid structure is a known pharmacophore associated with various biological activities.[3]

  • 4-Methoxy Group: Methoxy substituents, particularly at the para position, are known to enhance the biological efficacy of phenolic compounds, contributing to antioxidant, anti-inflammatory, and anticancer effects.[4][5]

  • 3,5-Difluoro Substitution: The introduction of fluorine atoms can significantly increase a compound's metabolic stability and binding affinity. As highly electronegative atoms, they can alter the electronic landscape of the phenyl ring, potentially enhancing interactions with target enzymes and receptors.[2][6]

Given this unique structural arrangement, we hypothesize that 3,5-Difluoro-4-methoxycinnamic acid is a prime candidate for modulating key pathways in inflammation and oncology. This guide will explore these potential targets, grounded in the established pharmacology of related molecules.

Putative Therapeutic Targets and Mechanistic Hypotheses

Based on extensive structure-activity relationship (SAR) data from the cinnamic acid family, we propose two primary areas of therapeutic intervention for 3,5-Difluoro-4-methoxycinnamic acid: inflammation and cancer .

Anti-Inflammatory Activity: Targeting COX, LOX, and NF-κB

Inflammation is a complex process orchestrated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and regulated by transcription factors such as NF-κB. Cinnamic acid derivatives have been shown to effectively inhibit these key players.[3][7][8][9][10]

  • Hypothesized Targets: COX-2, 5-LOX, and the NF-κB signaling pathway.

  • Causality and Rationale:

    • COX-2/LOX Inhibition: Many cinnamic acid amides and esters with specific substitutions exhibit potent and selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[9][11] The combined electron-withdrawing effect of the two fluorine atoms and the donating effect of the methoxy group could optimize the molecule's interaction within the active sites of these enzymes, potentially leading to dual COX/LOX inhibition.[8][12]

    • NF-κB Pathway Suppression: A primary mechanism for the anti-inflammatory action of natural compounds is the inhibition of the NF-κB pathway.[13][14] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65 subunit.[7][14] We predict that 3,5-Difluoro-4-methoxycinnamic acid will suppress the expression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) by acting as a potent inhibitor of this pathway.[7][10]

NF-kB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades p65 NF-κB (p65) IkBa->p65 Inhibits p65_n NF-κB (p65) p65->p65_n Translocation Compound 3,5-Difluoro-4-methoxy- cinnamic acid Compound->IKK Putative Inhibition Nucleus Nucleus Transcription Gene Transcription (TNF-α, IL-6, COX-2) p65_n->Transcription

Proposed NF-κB Signaling Inhibition
Anticancer Activity: Targeting Apoptotic Pathways

The anticancer effects of cinnamic acid derivatives are frequently linked to their ability to induce programmed cell death, or apoptosis.[2][15][16]

  • Hypothesized Target: Intrinsic and/or extrinsic apoptotic pathways.

  • Causality and Rationale:

    • Induction of Apoptosis: Treatment with cinnamic acid analogs has been shown to cause DNA damage, disrupt the cell cycle, and activate the caspase cascade, leading to apoptotic cell death in cancer cells while often sparing normal cells.[15][17] This process typically involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

    • Underlying Mechanism: The pro-apoptotic effect is likely a downstream consequence of inhibiting pro-survival signaling pathways, such as NF-κB, which is constitutively active in many cancers. By inhibiting NF-κB, the compound would downregulate anti-apoptotic genes, sensitizing cancer cells to cell death signals.

Proposed Experimental Validation Workflows

To empirically test these hypotheses, a structured, multi-step validation process is required. The following protocols provide a self-validating system, moving from direct biochemical assays to more complex cell-based models.

Experimental Workflow start Hypothesis Generation (SAR Analysis) in_vitro Tier 1: In Vitro Enzyme Assays (COX-1/2, 5-LOX) start->in_vitro Direct Target Interaction cell_based_mech Tier 2: Cell-Based Mechanistic Assays (NF-κB Western Blot/ELISA) in_vitro->cell_based_mech Cellular Pathway Confirmation cell_based_pheno Tier 3: Cell-Based Phenotypic Assays (Viability, Apoptosis, Caspase) cell_based_mech->cell_based_pheno Functional Outcome Assessment conclusion Target Validation & Lead Optimization cell_based_pheno->conclusion

Tiered Experimental Validation Workflow
Protocol 1: In Vitro COX/LOX Enzyme Inhibition Assay

Objective: To quantitatively determine the direct inhibitory potency (IC₅₀) of 3,5-Difluoro-4-methoxycinnamic acid against purified COX-1, COX-2, and 5-LOX enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes or the lipoxygenase activity of LOX. An inhibitor will reduce the rate of product formation, which can be detected using a colorimetric or fluorometric probe.[8][12][18]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3,5-Difluoro-4-methoxycinnamic acid in DMSO.

    • Reconstitute purified human recombinant COX-1, COX-2, and soybean LOX enzymes according to the manufacturer's instructions (e.g., from Cayman Chemical).

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare substrate solution (Arachidonic Acid) and colorimetric substrate (e.g., N,N,N',N'-Tetramethyl-p-phenylenediamine, TMPD, for COX assays).

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of Heme for COX assays.

    • Add 10 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 0.01 µM). Include wells for a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for LOX) and a DMSO vehicle control.[12]

    • Add 10 µL of the enzyme (COX-1, COX-2, or LOX) to initiate the reaction and incubate for 10 minutes at 37°C.

    • Add 10 µL of Arachidonic Acid substrate to start the reaction.

    • Measure the absorbance or fluorescence at the appropriate wavelength at 1-minute intervals for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]

Protocol 2: Cell-Based NF-κB Activation Assay (Western Blot)

Objective: To determine if the compound inhibits LPS-induced NF-κB activation in RAW 264.7 macrophage cells.

Principle: Upon stimulation with Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Western blotting can detect changes in the levels of phosphorylated IκBα (p-IκBα) and total IκBα.[7]

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in a 6-well plate to reach 80-90% confluency.

    • Pre-treat cells with various concentrations of 3,5-Difluoro-4-methoxycinnamic acid (e.g., 1, 10, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include an untreated control and an LPS-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the p-IκBα signal to the total IκBα or β-actin signal.

    • Compare the levels of p-IκBα in compound-treated samples to the LPS-only control to determine inhibition.

Protocol 3: Cancer Cell Apoptosis Assay (Annexin V/PI Staining)

Objective: To assess the ability of the compound to induce apoptosis in a cancer cell line (e.g., HCT-116 colon cancer cells).

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry can differentiate these cell populations.[20]

Methodology:

  • Cell Culture and Treatment:

    • Culture HCT-116 cells and seed them in a 12-well plate.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations (determined from a prior viability assay like MTT) for 24 or 48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

    • Use FITC (for Annexin V) and PI channels to acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell populations into four quadrants:

      • Q1 (Annexin V- / PI+): Necrotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic cells

      • Q3 (Annexin V- / PI-): Live cells

      • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant and compare treated samples to the control.

Summary of Predicted Activities and Data Presentation

The following table summarizes the hypothesized targets and the expected outcomes from the validation assays.

Therapeutic Area Proposed Target/Pathway Scientific Rationale Key Validation Assay Predicted Outcome
Inflammation COX-2 / 5-LOX EnzymesCinnamic acid scaffold is a known inhibitor; fluoro/methoxy groups can enhance potency and selectivity.[9][12]In Vitro Enzyme Inhibition AssayDose-dependent inhibition of enzyme activity (low µM IC₅₀).
Inflammation NF-κB Signaling PathwayCommon anti-inflammatory mechanism for phenolic compounds; inhibition of IκBα degradation.[7][14]Cell-Based Western Blot for p-IκBαDecreased levels of p-IκBα in LPS-stimulated cells.
Cancer Apoptosis InductionCinnamic acid derivatives induce apoptosis in cancer cells, often via caspase activation.[15][16]Annexin V / PI Flow CytometryIncreased percentage of Annexin V-positive cells.

Conclusion

3,5-Difluoro-4-methoxycinnamic acid is a structurally intriguing compound with significant, albeit unexplored, therapeutic potential. By leveraging a deep understanding of the structure-activity relationships of related cinnamic acid derivatives, this guide puts forth a logical and scientifically-grounded framework for its investigation. The primary putative targets—COX/LOX enzymes, the NF-κB signaling pathway, and apoptosis machinery—represent critical nodes in inflammation and cancer biology. The detailed experimental protocols provided herein offer a clear and robust path for researchers to validate these predictions. Successful validation will establish 3,5-Difluoro-4-methoxycinnamic acid as a valuable lead compound for the development of novel anti-inflammatory and anticancer agents.

References

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Methoxylated Derivatives of Cinnamic Acid. MDPI Encyclopedia. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Niero, E. T., et al. (2013). Journal of Experimental & Clinical Cancer Research. [Link]

  • Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum cassia constituents... ResearchGate. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. Gunia-Krzyżak, A., et al. (2022). Molecules. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Jakubczyk, K., et al. (2021). Nutrients. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Sykes, D. B., & Shirasu, K. (2018). Cells. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. Gunia-Krzyżak, A., et al. (2022). PMC - PubMed Central. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Niero, E. T., et al. (2013). PMC - PubMed Central. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Rizvanov, A. A., et al. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Semantic Scholar. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. ResearchGate. [Link]

  • (PDF) Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. ResearchGate. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Pontiki, E., et al. (2014). Molecules. [Link]

  • Cinnamic acid inhibits cell viability, invasion, and glycolysis in primary endometrial stromal cells by suppressing NF-κB-induced transcription of PKM2. Bioscience Reports. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Van de Vyver, T., et al. (2014). Molecules. [Link]

  • Structures and biological activities of dual COX-2/5-LOX inhibitors... ResearchGate. [Link]

  • New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Ribeiro, D., et al. (2016). European Journal of Medicinal Chemistry. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Edmondson, D. E., & Binda, C. (2018). Molecules. [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Guo, X., et al. (2020). Analyst. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Khan, I., et al. (2023). PMC - PubMed Central. [Link]

  • Inhibition of iNOS and COX-2 protein expression by Cinnamomum cassia... ResearchGate. [Link]

  • New phenolic cinnamic acid derivatives as selective COX-2 inhibitors... ResearchGate. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Giel-Pietraszuk, M., et al. (2023). International Journal of Molecular Sciences. [Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Trachtenberg, A., et al. (2021). Biomedicines. [Link]

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Wang, Y., et al. (2019). Drug Development Research. [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Sethi, G., et al. (2012). PMC - PubMed Central. [Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M. Semantic Scholar. [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Investigation of 3,5-Difluoro-4-methoxycinnamic acid: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Investigation of 3,5-Difluoro-4-methoxycinnamic acid

Cinnamic acid and its derivatives represent a broad class of naturally occurring and synthetic compounds with a wealth of documented pharmacological activities. These activities span anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The core cinnamic acid scaffold, characterized by a phenyl ring attached to an acrylic acid moiety, is a privileged structure in medicinal chemistry, amenable to substitutions that can significantly modulate its biological profile.

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, improve binding affinity, and alter electronic properties, often leading to enhanced therapeutic potential. While numerous studies have explored the biological effects of methoxylated cinnamic acids, the specific compound 3,5-Difluoro-4-methoxycinnamic acid remains largely uncharacterized in the public domain. The unique combination of a methoxy group and vicinal fluorine atoms on the phenyl ring presents an intriguing chemical entity. The electron-withdrawing nature of the fluorine atoms is predicted to influence the acidity of the carboxylic acid and the overall electron distribution of the molecule, potentially leading to novel biological activities or enhanced potency against known targets of cinnamic acid derivatives.

This guide, therefore, serves as a comprehensive research framework for the in vitro evaluation of 3,5-Difluoro-4-methoxycinnamic acid. It is designed for researchers, scientists, and drug development professionals to systematically investigate its potential as a therapeutic agent. We will proceed with the hypothesis that the unique structural features of 3,5-Difluoro-4-methoxycinnamic acid may confer potent anticancer and anti-inflammatory properties. This document will provide the scientific rationale and detailed, field-proven protocols for a tiered investigational approach, from initial cytotoxicity screening to mechanistic pathway analysis.

Part 1: Foundational Cytotoxicity and Antiproliferative Assessment

The initial phase of investigation aims to establish the fundamental impact of 3,5-Difluoro-4-methoxycinnamic acid on cell viability and proliferation. This is a critical step to identify a therapeutic window and to select appropriate cancer cell lines for further mechanistic studies.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 3,5-Difluoro-4-methoxycinnamic acid in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Long-Term Survival Assessment using Clonogenic Assay

While the MTT assay provides a snapshot of cell viability, the clonogenic assay assesses the long-term reproductive integrity of cells after treatment.[2][3][4] This assay is considered the gold standard for determining the cytotoxic effects of anticancer agents.[4]

Experimental Protocol: Clonogenic Assay

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3,5-Difluoro-4-methoxycinnamic acid for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies.

  • Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration.

Assay Principle Endpoint Information Gained
MTT Assay Measures metabolic activity via mitochondrial dehydrogenase conversion of MTT to formazan.IC50 value (short-term viability).Provides a rapid assessment of the compound's immediate cytotoxic or cytostatic effects.
Clonogenic Assay Assesses the ability of single cells to undergo unlimited division and form colonies.[2][4]Surviving fraction (long-term survival).Determines the compound's ability to induce reproductive cell death.

Part 2: Elucidation of the Mechanism of Cell Death

Assuming that 3,5-Difluoro-4-methoxycinnamic acid exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Detection of Apoptosis using Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][5]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat the selected cancer cell line with 3,5-Difluoro-4-methoxycinnamic acid at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

G cluster_0 Cell States cluster_1 Membrane Changes Live Live Cell (Annexin V-, PI-) PS_external PS Externalization Live->PS_external Apoptotic Stimulus Membrane_compromised Membrane Compromised Live->Membrane_compromised Necrotic Stimulus EarlyApop Early Apoptotic Cell (Annexin V+, PI-) EarlyApop->Membrane_compromised Loss of Membrane Integrity LateApop Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Necrotic Necrotic Cell (Annexin V-, PI+) PS_internal PS Internal PS_external->EarlyApop Annexin V Binding Membrane_compromised->LateApop PI Influx Membrane_compromised->Necrotic PI Influx

Figure 1: Flowchart of Apoptosis Detection with Annexin V/PI Staining.

Part 3: Investigation of Potential Anticancer Mechanisms

Beyond inducing cell death, potent anticancer agents often interfere with key cellular processes that drive cancer progression, such as cell migration and the underlying signaling pathways.

Cell Migration Assessment using Wound Healing (Scratch) Assay

The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro.[7][8][9] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.[7][8]

Experimental Protocol: Wound Healing Assay

  • Create a Confluent Monolayer: Grow the selected cancer cell line to full confluency in 6-well plates.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[7]

  • Wash and Treat: Wash the wells with PBS to remove detached cells and debris. Add a fresh medium containing a sub-lethal concentration of 3,5-Difluoro-4-methoxycinnamic acid (e.g., IC25) to prevent confounding effects from cytotoxicity.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Analysis of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers. Cinnamic acid derivatives have been shown to modulate this pathway.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Treat cancer cells with 3,5-Difluoro-4-methoxycinnamic acid at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the effect of the compound on ERK activation.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Migration TranscriptionFactors->CellularResponse DFMCA 3,5-Difluoro-4- methoxycinnamic acid DFMCA->MEK Potential Inhibition DFMCA->ERK Potential Inhibition

Figure 2: Potential Inhibition of the MAPK/ERK Pathway.

Part 4: Assessment of Anti-inflammatory Potential

Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.

NF-κB Reporter Assay

A luciferase reporter assay is a highly sensitive method to quantify the activation of the NF-κB pathway.[11][12][13][14][15] Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Pre-treatment: Pre-treat the transfected cells with various concentrations of 3,5-Difluoro-4-methoxycinnamic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activation by the compound.

Part 5: Evaluation of Antioxidant and Enzyme Inhibitory Activities

Many cinnamic acid derivatives possess antioxidant and enzyme-inhibitory properties. These activities can contribute to their overall therapeutic effects.

Antioxidant Activity: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the free radical scavenging activity of a compound.[16][17][18][19][20]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[21]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, mix mushroom tyrosinase with a buffer solution.

  • Compound Addition: Add various concentrations of 3,5-Difluoro-4-methoxycinnamic acid and a positive control (e.g., kojic acid).[22][23]

  • Substrate Addition: Add the substrate, L-DOPA, to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Conclusion and Future Directions

This in-depth technical guide provides a structured and comprehensive framework for the initial in vitro characterization of 3,5-Difluoro-4-methoxycinnamic acid. The proposed experiments are designed to systematically evaluate its potential as an anticancer and anti-inflammatory agent, progressing from broad cytotoxicity screening to specific mechanistic studies. The data generated from these assays will provide a solid foundation for further preclinical development, including in vivo efficacy studies and detailed toxicological profiling. The unique fluorine substitution pattern of this compound warrants a thorough investigation to unlock its full therapeutic potential.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Retrieved from [Link]

  • Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. (n.d.). Retrieved from [Link]

  • In vitro wound-healing assay also known as the scratch assay. (n.d.). Retrieved from [Link]

  • Apoptosis Measurement by Annexin V Staining. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. (n.d.). Retrieved from [Link]

  • A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. (2018, March 17). Retrieved from [Link]

  • Comparison of clonogenic versus MTT assays for the measurement of methotrexate and some other novel DHFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Annexin V-FITC Apoptosis Assay Kit. (n.d.). Retrieved from [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019, June 13). Retrieved from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Methods for analyzing MAPK cascades. (n.d.). Retrieved from [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • NF-kB Reporter Assay|Compound Screening Services. (n.d.). Abeomics. Retrieved from [Link]

  • Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021, January 22). Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). Retrieved from [Link]

  • Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024, April 10). ACS Omega. Retrieved from [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time. (n.d.). Company of Biologists Journals. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved from [Link]

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024, April 10). Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). Retrieved from [Link]

  • (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024, April 10). ResearchGate. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. Retrieved from [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). Retrieved from [Link]

  • In virto Anti inflammatory assay. (2020, July 25). YouTube. Retrieved from [Link]

  • Determination of ERK Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MAPK Erk Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). Retrieved from [Link]

  • Synthesis of 4-methoxycinnamic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxycinnamic Acid: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxycinnamic acid, a fluorinated analogue of the widely studied methoxycinnamic acid scaffold. While a definitive historical record of its initial discovery remains elusive in readily available literature, this document reconstructs a plausible and scientifically rigorous pathway for its synthesis based on established chemical principles and the documented preparation of its precursors. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel fluorinated organic compounds.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and cosmetics. The parent compound, cinnamic acid, is a naturally occurring aromatic acid with a role in the biosynthesis of various secondary metabolites in plants.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The high electronegativity and small size of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of synthetic routes to novel fluorinated cinnamic acids, such as 3,5-Difluoro-4-methoxycinnamic acid, is of considerable interest for the exploration of new therapeutic agents and functional materials.

Derivatives of methoxycinnamic acid have been investigated for a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and neuroprotective effects.[2][3] The strategic placement of two fluorine atoms on the phenyl ring of 4-methoxycinnamic acid is hypothesized to further enhance these properties by modulating the electronic nature of the aromatic system and potentially improving its pharmacokinetic profile.

A Proposed Synthetic Pathway: From Precursors to the Final Compound

The synthesis of 3,5-Difluoro-4-methoxycinnamic acid can be logically approached through a multi-step sequence starting from commercially available precursors. The following proposed pathway is based on well-established organic reactions, including nucleophilic aromatic substitution, diazotization, and condensation reactions commonly used for the synthesis of cinnamic acids.

Synthesis of Key Precursor: 3,5-Difluorophenol

A crucial starting material for the synthesis of the target molecule is 3,5-difluorophenol. Patent literature describes a viable method for its preparation from 3,5-difluorobromobenzene.[4] This process involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a hydroxyl group.

Experimental Protocol: Synthesis of 3,5-Difluorophenol [4]

  • To a solution of sodium hydroxide in distilled water, add 3,5-difluorobromobenzene, dimethyl sulfoxide (DMSO), N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxamide, and cuprous iodide.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 1.

  • Extract the product with a suitable organic solvent, such as toluene.

  • The organic layer is then washed, dried, and concentrated to yield 3,5-difluorophenol.

O-Methylation to 1,3-Difluoro-5-methoxybenzene

The next logical step is the methylation of the hydroxyl group of 3,5-difluorophenol to yield 1,3-difluoro-5-methoxybenzene. This can be achieved using a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of 1,3-Difluoro-5-methoxybenzene

  • Dissolve 3,5-difluorophenol in a suitable polar aprotic solvent, such as acetone or acetonitrile.

  • Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenol.

  • To the resulting phenoxide solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure 1,3-Difluoro-5-methoxybenzene.

Formylation to 3,5-Difluoro-4-methoxybenzaldehyde

The introduction of a formyl group onto the aromatic ring is a critical step to enable the subsequent condensation reaction. A Vilsmeier-Haack reaction is a suitable method for this transformation.

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde

  • Cool a mixture of phosphorus oxychloride and dimethylformamide (DMF) in an ice bath to form the Vilsmeier reagent.

  • Slowly add 1,3-Difluoro-5-methoxybenzene to the pre-formed Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature and then heat gently to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide or sodium carbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to yield the crude aldehyde.

  • Purify the 3,5-Difluoro-4-methoxybenzaldehyde by recrystallization or column chromatography.

Knoevenagel Condensation to 3,5-Difluoro-4-methoxycinnamic Acid

The final step in the proposed synthesis is a Knoevenagel condensation of 3,5-Difluoro-4-methoxybenzaldehyde with malonic acid. This reaction is a classic and reliable method for the preparation of cinnamic acids.[5]

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid [5]

  • In a round-bottomed flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of a base, such as piperidine or β-alanine.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling to room temperature, pour the reaction mixture into a cold, dilute solution of hydrochloric acid.

  • The resulting precipitate of 3,5-Difluoro-4-methoxycinnamic acid is collected by vacuum filtration.

  • Wash the crude product with cold water and dry it thoroughly.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure acid.

Synthesis Workflow Diagram

Synthesis_Workflow A 3,5-Difluorobromobenzene B 3,5-Difluorophenol A->B NaOH, DMSO, CuI C 1,3-Difluoro-5-methoxybenzene B->C K2CO3, (CH3)2SO4 D 3,5-Difluoro-4-methoxybenzaldehyde C->D POCl3, DMF E 3,5-Difluoro-4-methoxycinnamic acid D->E Malonic Acid, Pyridine, Piperidine

Caption: Proposed synthetic pathway for 3,5-Difluoro-4-methoxycinnamic acid.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 3,5-Difluoro-4-methoxycinnamic Acid

PropertyPredicted Value
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than 4-methoxycinnamic acid (172-174 °C) due to stronger intermolecular interactions from fluorine atoms.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8-4.0 ppm), the vinylic protons (two doublets with a large coupling constant, ~16 Hz, indicative of a trans configuration), and the aromatic protons (a doublet or triplet depending on the coupling with fluorine).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (~170 ppm), the carbons of the double bond, the methoxy carbon (~56 ppm), and the aromatic carbons. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, as the two fluorine atoms are chemically equivalent.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch (~1680-1700 cm⁻¹), a C=C stretch (~1620-1640 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 214, along with characteristic fragmentation patterns.

Historical Context and Future Directions

The "discovery" of 3,5-Difluoro-4-methoxycinnamic acid is best understood within the broader historical context of the development of fluorinated organic compounds and the ongoing exploration of cinnamic acid derivatives for various applications. The synthesis of related fluorinated aromatics, such as 3,5-difluoroaniline, has been documented in patent literature for their use as intermediates in the production of agrochemicals and pharmaceuticals.[7] Similarly, the synthesis of various methoxycinnamic acid esters has been explored for their potential biological activities.[1]

The synthesis of 3,5-Difluoro-4-methoxycinnamic acid represents a logical progression in the field, combining the established biological relevance of the cinnamic acid scaffold with the unique properties imparted by fluorine substitution. Future research in this area will likely focus on:

  • Optimization of the synthetic route: Developing more efficient and scalable methods for the preparation of 3,5-Difluoro-4-methoxycinnamic acid and its precursors.

  • Biological evaluation: Screening the compound and its derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of related analogues to understand the impact of the fluorine and methoxy substituents on biological activity.

  • Material science applications: Investigating the potential of this compound as a building block for novel polymers or functional materials.

Conclusion

While a singular "discovery" event for 3,5-Difluoro-4-methoxycinnamic acid is not prominent in the scientific literature, its synthesis is achievable through established and logical chemical transformations. This guide provides a scientifically sound, albeit proposed, pathway for its preparation, along with an overview of its expected properties and the broader scientific context in which it exists. As the fields of medicinal chemistry and materials science continue to evolve, the exploration of novel fluorinated compounds like 3,5-Difluoro-4-methoxycinnamic acid will undoubtedly uncover new and valuable applications.

References

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH. (n.d.).
  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (2017).
  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. (2024).
  • 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775 - PubChem. (n.d.).
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. (n.d.).
  • CN103450020B - P-methoxy cinnamic acid ester preparation method - Google Patents. (n.d.).
  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).
  • Biological applications of p-methoxycinnamic acid. - ResearchGate. (n.d.).
  • 4-METHOXYCINNAMIC ACID synthesis - ChemicalBook. (n.d.).
  • 4-methoxycinnamic acid, 830-09-1 - The Good Scents Company. (n.d.).
  • HETEROCYCLE, Vol 20, No 3, 1983 SYNTHESIS OF SUBSTITUTED 4-(METH0XYPHENYL). (1983).
  • 3,5-Dimethoxy-4-hydroxycinnamic Acid 530-59-6 | TCI AMERICA - Tokyo Chemical Industry. (n.d.).
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - MDPI. (n.d.).
  • IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III) - ResearchGate. (2011).
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.).
  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters - SciELO. (2021).
  • 3,5-Dimethoxy-4-hydroxycinnamic acid - the NIST WebBook. (n.d.).
  • Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed. (2012).
  • 3,5-Difluoro-4-methoxycinnamic acid, suppliers and manufacturers - R&D Chemicals. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: Characterization of 3,5-Difluoro-4-methoxycinnamic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental protocol for utilizing 3,5-Difluoro-4-methoxycinnamic acid in cell culture. This document provides a comprehensive framework for the initial characterization and application of this novel compound in a research setting.

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1] These molecules have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4] The therapeutic potential of these compounds often stems from their ability to modulate key cellular signaling pathways involved in proliferation, apoptosis, and the inflammatory response.[3]

The core structure of cinnamic acid, a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modifications, leading to a diverse array of derivatives with enhanced or novel biological activities.[1] Substitutions on the phenyl ring, such as hydroxyl or methoxy groups, can significantly influence their pharmacological properties.[1][2] For instance, methoxylated cinnamic acid derivatives have demonstrated potent antiproliferative and antimetastatic effects in cancer cell lines.[5]

This document provides a detailed experimental guide for the characterization of a novel, synthetically derived compound, 3,5-Difluoro-4-methoxycinnamic acid , in cell culture models. While specific biological data for this particular derivative is not yet widely available, its structural similarity to other biologically active cinnamic acids, such as 4-methoxycinnamic acid (4-MCA) and ferulic acid, suggests its potential as a valuable research tool and therapeutic lead.[4][6][7] The protocols outlined herein are designed to provide a robust framework for researchers to conduct initial efficacy and mechanistic studies.

Compound Profile: 3,5-Difluoro-4-methoxycinnamic acid

Property Description
IUPAC Name (E)-3-(3,5-Difluoro-4-methoxyphenyl)acrylic acid
Synonyms 3-(3,5-difluoro-4-methoxyphenyl)acrylic acid
Molecular Formula C10H8F2O3
Appearance Typically a solid powder.
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low.

Note: The physicochemical properties should be confirmed with the supplier's certificate of analysis.

The introduction of fluorine atoms into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The difluoro-substitution on the phenyl ring of 3,5-Difluoro-4-methoxycinnamic acid may therefore confer unique biological activities compared to its non-fluorinated counterparts.

Preparation of Stock Solutions and Working Dilutions

Accurate and consistent preparation of the test compound is critical for reproducible results. The following protocol is a general guideline for preparing 3,5-Difluoro-4-methoxycinnamic acid for use in cell culture.

Materials
  • 3,5-Difluoro-4-methoxycinnamic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Complete cell culture medium appropriate for the cell line of interest

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass: Determine the molecular weight (MW) of 3,5-Difluoro-4-methoxycinnamic acid from the supplier's information. To prepare 1 mL of a 10 mM stock solution, calculate the mass needed using the formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed out the mass for 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Dilutions

Prepare fresh working dilutions from the stock solution for each experiment.

  • Thaw: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure that the final concentration of the vehicle (DMSO) in the cell culture wells is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[8]

Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the initial characterization of 3,5-Difluoro-4-methoxycinnamic acid in a cell culture setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis prep Compound Preparation (Stock & Dilutions) viability Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) prep->viability Treat cells with a range of concentrations ic50 Determine IC50 Value viability->ic50 Analyze dose-response curve apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 & sub-IC50 concentrations migration Cell Migration Assay (Wound Healing/Transwell) ic50->migration anti_inflammatory Anti-inflammatory Assay (NO/Cytokine Measurement) ic50->anti_inflammatory western Western Blot Analysis (e.g., for MAPK, NF-κB pathways) apoptosis->western migration->western anti_inflammatory->western G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression compound 3,5-Difluoro-4- methoxycinnamic acid compound->raf ? compound->mek ?

Figure 2: Hypothetical modulation of the MAPK/ERK signaling pathway.

To investigate these pathways, Western blot analysis can be performed on cell lysates treated with 3,5-Difluoro-4-methoxycinnamic acid to assess changes in the phosphorylation status of key proteins like ERK, JNK, p38, and the nuclear translocation of NF-κB subunits.

Conclusion

3,5-Difluoro-4-methoxycinnamic acid is a novel compound with potential therapeutic applications based on the known activities of related cinnamic acid derivatives. The protocols and workflow presented in this document provide a comprehensive guide for the initial in vitro characterization of this molecule. By systematically evaluating its effects on cell viability, apoptosis, and migration, and by investigating its impact on key signaling pathways, researchers can elucidate its mechanism of action and determine its potential for further development.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • NIH. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health.
  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central.
  • PMC. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central.
  • BenchChem. (2025). The Therapeutic Arsenal of Cinnamic Acid Derivatives: A Technical Guide. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate.
  • PubMed Central. (n.d.). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central.
  • PMC. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PubMed Central.
  • BenchChem. (n.d.). Application of 4-Methoxycinnamic Acid in the Development of Novel Therapeutic Agents. BenchChem.
  • R&D Chemicals. (n.d.). 3,5-Difluoro-4-methoxycinnamic acid, suppliers and manufacturers. R&D Chemicals.
  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid, 830-09-1. The Good Scents Company.
  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.
  • PubMed. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: 4-Methoxycinnamic Acid in Cell Culture Experiments. BenchChem.
  • NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST.
  • MDPI. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. MDPI.
  • PubChem. (n.d.). 4-Methoxycinnamic Acid. PubChem.
  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. PubChem.

Sources

methods for synthesizing 3,5-Difluoro-4-methoxycinnamic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid Analogs

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 3,5-difluoro-4-methoxycinnamic acid and its analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This document explores multiple synthetic pathways, including the Perkin, Knoevenagel-Doebner, Heck, and Wittig reactions. Each section offers a deep dive into the reaction principles, step-by-step experimental procedures, and critical insights into the causality behind methodological choices. The guide is designed for researchers, scientists, and drug development professionals, providing the necessary tools to select and optimize the most suitable synthetic strategy for their specific research and development goals.

Introduction: The Significance of Fluorinated Cinnamic Acids

3,5-Difluoro-4-methoxycinnamic acid and its derivatives are valuable scaffolds in modern organic synthesis and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The cinnamic acid backbone itself is a privileged structure, found in numerous natural products and pharmacologically active compounds.[1] The combination of the difluoro-methoxy-phenyl ring with the α,β-unsaturated carboxylic acid moiety creates a unique template for developing novel therapeutic agents and advanced materials.

The synthesis of these analogs, however, presents distinct challenges. The strategic introduction of the fluoro and methoxy groups, coupled with the stereoselective formation of the carbon-carbon double bond, requires careful selection of reagents and reaction conditions. This guide provides a detailed examination of four primary synthetic routes, each with its own set of advantages and considerations.

Prerequisite: Synthesis of the Key Precursor, 3,5-Difluoro-4-methoxybenzaldehyde

Nearly all pathways to the target cinnamic acid analogs begin with the corresponding benzaldehyde. Therefore, a reliable synthesis of 3,5-Difluoro-4-methoxybenzaldehyde is paramount. This is typically achieved in a two-step process starting from a more accessible difluorophenol derivative or via demethylation of a methoxy-substituted precursor. A common and effective route begins with the preparation of 3,5-Difluoro-4-hydroxybenzaldehyde.

Protocol 2.1: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde

This intermediate is commercially available but can also be synthesized.[2][3][4] One established method involves the demethylation of 3,5-difluoro-4-methoxybenzaldehyde using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.[5]

Protocol 2.2: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

The methylation of the phenolic hydroxyl group is a critical step to yield the direct precursor for the cinnamic acid synthesis.

Principle: This is a standard nucleophilic substitution reaction (Williamson ether synthesis) where the phenoxide, formed by deprotonating the hydroxyl group with a base, attacks a methylating agent. The choice of base and methylating agent is crucial to ensure high yield and prevent side reactions.

Experimental Protocol:

  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3,5-Difluoro-4-hydroxybenzaldehyde (10.0 g, 63.2 mmol) in 150 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (13.1 g, 94.8 mmol, 1.5 eq.) to the solution. The potassium carbonate acts as a mild base, sufficient to deprotonate the phenol without causing self-condensation of the aldehyde.

  • Methylating Agent: Add dimethyl sulfate (7.1 mL, 75.8 mmol, 1.2 eq.) dropwise to the stirring suspension at room temperature. Dimethyl sulfate is a potent and efficient methylating agent.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 100 mL), 1M NaOH solution (to remove any unreacted starting material), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3,5-Difluoro-4-methoxybenzaldehyde.

Major Synthetic Pathways to Cinnamic Acid Analogs

The following sections detail the primary methods for converting 3,5-Difluoro-4-methoxybenzaldehyde into the target cinnamic acid.

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Final Product Start 3,5-Difluoro-4- methoxybenzaldehyde Perkin Perkin Condensation Start->Perkin Acetic Anhydride, NaOAc Knoevenagel Knoevenagel-Doebner Condensation Start->Knoevenagel Malonic Acid, Pyridine/Piperidine Wittig Wittig Reaction Start->Wittig Phosphonium Ylide Product 3,5-Difluoro-4- methoxycinnamic Acid Perkin->Product Knoevenagel->Product Heck Heck Reaction (via Aryl Halide) Heck->Product Acrylate ester, Pd Catalyst, then Hydrolysis Wittig->Product via Ester Hydrolysis ArylHalide 3,5-Difluoro-4- methoxy-iodobenzene ArylHalide->Heck

Figure 1: Overview of primary synthetic routes to 3,5-Difluoro-4-methoxycinnamic acid.

The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6][7]

Principle: The reaction is catalyzed by a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride.[8] The base abstracts an α-proton from the anhydride to form an enolate, which then attacks the aldehyde carbonyl. A subsequent series of dehydration and hydrolysis steps yields the cinnamic acid product.

Perkin_Mechanism Perkin Reaction Mechanism Anhydride Acetic Anhydride Enolate Enolate Intermediate Anhydride->Enolate + Base Base Acetate (Base) Aldehyde Ar-CHO Aldol Aldol Adduct Product Ar-CH=CH-COOH (Cinnamic Acid) Enolate->Aldol + Ar-CHO Unsaturated Mixed Anhydride Aldol->Unsaturated - H2O Unsaturated->Product + H2O step1 1. Enolate Formation step2 2. Nucleophilic Attack step3 3. Dehydration step4 4. Hydrolysis

Figure 2: Simplified mechanism of the Perkin reaction.

Experimental Protocol:

  • Setup: Combine 3,5-Difluoro-4-methoxybenzaldehyde (5.0 g, 29.0 mmol), acetic anhydride (8.7 g, 85.0 mmol), and anhydrous sodium acetate (2.4 g, 29.0 mmol) in a round-bottomed flask fitted with an air condenser.[9]

  • Heating: Heat the mixture in an oil bath at 180°C for 5 hours. The high temperature is a characteristic requirement for the Perkin reaction.[8]

  • Hydrolysis: Allow the mixture to cool slightly and pour it into 100 mL of water while still hot. Boil the resulting solution for 15 minutes to hydrolyze any remaining acetic anhydride and the mixed anhydride intermediate.

  • Isolation: Cool the solution in an ice bath. If the product crystallizes, it can be collected by vacuum filtration.

  • Purification: The crude product is often contaminated with unreacted aldehyde. To purify, dissolve the crude solid in a warm aqueous solution of sodium carbonate. Unreacted aldehyde can be removed by steam distillation or extraction with an organic solvent like ether.

  • Precipitation: Cool the remaining aqueous solution and carefully acidify with concentrated HCl until precipitation of the cinnamic acid is complete.[9]

  • Final Steps: Collect the purified 3,5-Difluoro-4-methoxycinnamic acid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.

The Knoevenagel-Doebner Condensation

This method is often preferred over the Perkin reaction due to its milder conditions and generally higher yields.[10] It involves the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[11][12]

Principle: The reaction is catalyzed by a weak base, often an amine like pyridine, sometimes with a co-catalyst like piperidine.[10] The base facilitates the condensation of the aldehyde with malonic acid to form an unsaturated malonic acid intermediate. This intermediate then readily undergoes decarboxylation upon heating to yield the final cinnamic acid product.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-Difluoro-4-methoxybenzaldehyde (5.0 g, 29.0 mmol), malonic acid (3.6 g, 34.8 mmol), and pyridine (10 mL).

  • Catalyst: Add a few drops (approx. 0.5 mL) of piperidine to the mixture. Piperidine is a more effective basic catalyst for the initial condensation step.[10]

  • Reaction: Heat the reaction mixture to reflux (or in a water bath at 90-100°C) for 3-4 hours. The evolution of CO₂ indicates the decarboxylation step is proceeding.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and concentrated HCl (15 mL). This step neutralizes the pyridine and precipitates the product.

  • Isolation: Stir the mixture until the precipitate solidifies. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Purification: Dry the crude solid. Recrystallize from ethanol or an ethanol/water mixture to obtain pure 3,5-Difluoro-4-methoxycinnamic acid.

The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] For synthesizing cinnamic acids, this typically involves reacting a substituted aryl halide with an acrylate ester, followed by hydrolysis.[15][16]

Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the acrylate into the aryl-palladium bond. A subsequent β-hydride elimination step releases the cinnamic ester product and regenerates the palladium catalyst. The use of a base is required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol (Two Steps):

Step A: Heck Coupling to form Ethyl 3,5-Difluoro-4-methoxycinnamate

  • Prerequisite: This reaction requires an aryl halide, such as 3,5-Difluoro-4-methoxy-iodobenzene, as a starting material.

  • Setup: To a Schlenk flask under a nitrogen atmosphere, add the aryl halide (e.g., 3,5-Difluoro-4-methoxy-iodobenzene, 5.0 g, 18.5 mmol), palladium(II) acetate (0.042 g, 0.185 mmol, 1 mol%), triphenylphosphine (0.097 g, 0.37 mmol, 2 mol%), and triethylamine (5.2 mL, 37.0 mmol, 2 eq.).

  • Reagents: Add ethyl acrylate (3.0 mL, 27.8 mmol, 1.5 eq.) and 50 mL of a suitable solvent like anhydrous DMF or acetonitrile.

  • Reaction: Heat the mixture to 80-100°C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Step B: Hydrolysis of the Cinnamic Ester

  • Setup: Dissolve the purified ethyl 3,5-Difluoro-4-methoxycinnamate from Step A in a mixture of ethanol (50 mL) and water (20 mL).

  • Base Hydrolysis: Add sodium hydroxide (1.5 g, 37.5 mmol) and heat the mixture to reflux for 2-3 hours.[17][18]

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with cold 2M HCl.[18]

  • Isolation: The cinnamic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

The Wittig Reaction

The Wittig reaction is a highly versatile method for creating alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[19][20] To synthesize a cinnamic acid analog, a stabilized ylide containing an ester group is typically used, followed by hydrolysis.

Principle: The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate decomposes to yield the desired alkene (the cinnamic ester) and triphenylphosphine oxide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are generally selective for the (E)-isomer, which is desirable for cinnamic acids.[20]

Experimental Protocol (Two Steps):

Step A: Wittig Olefination to form Ethyl 3,5-Difluoro-4-methoxycinnamate

  • Ylide: Use a commercially available stabilized ylide like (carbethoxymethylene)triphenylphosphorane or prepare it from ethyl bromoacetate and triphenylphosphine.

  • Setup: Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (5.0 g, 29.0 mmol) in 100 mL of a dry, aprotic solvent such as toluene or THF in a round-bottom flask under a nitrogen atmosphere.

  • Reaction: Add (carbethoxymethylene)triphenylphosphorane (11.1 g, 31.9 mmol, 1.1 eq.) to the solution in one portion.

  • Heating: Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.

  • Work-up: Cool the mixture and remove the solvent under reduced pressure. The major byproduct, triphenylphosphine oxide, can be partially removed by crystallization from a non-polar solvent like hexane or by trituration with diethyl ether.

  • Purification: The most effective purification is column chromatography on silica gel to separate the cinnamic ester from the remaining triphenylphosphine oxide and other impurities.

Step B: Hydrolysis of the Cinnamic Ester

  • Follow the same hydrolysis procedure as described in the Heck Reaction section (Protocol 3.3, Step B).

Method Comparison and Strategic Selection

Choosing the optimal synthetic route depends on several factors, including available starting materials, desired scale, and required purity.

Method Starting Materials Typical Yield Key Conditions Advantages Disadvantages
Perkin Reaction Aldehyde, Acetic AnhydrideModerate (40-60%)High Temp. (180°C), AnhydrousLow-cost reagents, direct to acid.[9]Harsh conditions, potential side reactions, difficult purification.[8]
Knoevenagel-Doebner Aldehyde, Malonic AcidGood to Excellent (70-90%)Mild Temp. (Reflux in Pyridine)Milder conditions, high yields, cleaner reaction.[10]Uses stoichiometric amounts of pyridine, decarboxylation required.
Heck Reaction Aryl Halide, AcrylateGood (60-85%)Pd Catalyst, Base, 80-100°CHigh functional group tolerance, good stereoselectivity.[15]Requires aryl halide precursor, expensive catalyst, two-step process.
Wittig Reaction Aldehyde, Phosphonium YlideGood to Excellent (70-95%)Anhydrous Solvent, RefluxExcellent stereoselectivity for (E)-isomer with stabilized ylides, mild conditions.[20]Stoichiometric byproduct (triphenylphosphine oxide) can complicate purification, two-step process.[19]

Conclusion

The synthesis of 3,5-Difluoro-4-methoxycinnamic acid analogs can be successfully achieved through several reliable synthetic methodologies. For routine lab-scale synthesis where high yields and purity are prioritized, the Knoevenagel-Doebner condensation offers an excellent balance of mild conditions and operational simplicity. For larger-scale syntheses or applications where catalyst cost and precursor availability are less of a concern, the Heck and Wittig reactions provide robust and high-yielding routes to the intermediate cinnamic esters with excellent stereocontrol. The classic Perkin reaction , while historically significant, is often relegated to a secondary choice due to its harsh conditions and lower yields. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to confidently synthesize these valuable fluorinated compounds for their ongoing scientific endeavors.

References

  • Li, Z., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Google.
  • Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
  • Method for hydrolyzing cinnamic acid esters. (n.d.). Google Patents.
  • Preparation process of cinnamic acids. (n.d.). Google Patents.
  • Jagtap, S., & Deshpande, R. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
  • Preparation of cinnamic acids. (n.d.). Google Patents.
  • Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (2016). Journal of Chemical and Pharmaceutical Research.
  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.
  • Wittig reaction. (n.d.). Wikipedia.
  • One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. (2025). ResearchGate.
  • 3-Fluoro-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • 3,5-Difluoro-4-hydroxybenzaldehyde, 97%. (n.d.). Fisher Scientific.
  • Perkin reaction. (n.d.). Wikipedia.
  • cinnamic acid synthesis part 2 (ethyl ester hydrolysis). (2018). YouTube.
  • Perkin Reaction Mechanism. (n.d.). IIT Kanpur.
  • Perkin Reaction. (2021). J&K Scientific LLC.
  • Preparation of cinnamic acid (Perkin condensation). (n.d.). Chemlab.
  • Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. (n.d.). Benchchem.
  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
  • Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar.
  • 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). (n.d.). PubChem.
  • 3,5-Difluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central.

Sources

use of 3,5-Difluoro-4-methoxycinnamic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

3,5-Difluoro-4-methoxycinnamic Acid: A Novel Chemical Probe for Investigating Cellular Signaling Pathways

Introduction: The Role of Chemical Probes in Drug Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context.[1] An ideal chemical probe possesses high potency, selectivity, and a well-characterized mechanism of action, providing a powerful tool for target validation and elucidating complex biological processes. Cinnamic acid and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The versatility of the cinnamic acid structure, with its reactive phenyl ring, α,β-unsaturated system, and carboxylic acid functionality, allows for extensive chemical modification to enhance potency and selectivity.[3] This application note introduces 3,5-Difluoro-4-methoxycinnamic acid, a novel derivative, and proposes its use as a chemical probe for dissecting cellular signaling pathways, particularly those implicated in cancer biology.

Scientific Rationale: Why 3,5-Difluoro-4-methoxycinnamic Acid?

The unique substitution pattern of 3,5-Difluoro-4-methoxycinnamic acid suggests several advantageous properties for a chemical probe:

  • Enhanced Potency and Selectivity: The presence of two electron-withdrawing fluorine atoms on the phenyl ring can significantly alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with target proteins. Fluorine substitution can also enhance metabolic stability and membrane permeability.

  • Modulation of Known Cinnamate Activities: Cinnamic acid derivatives are known to induce cell cycle arrest and apoptosis in various cancer cell lines.[6] For instance, certain methoxylated cinnamic acid esters have been shown to inhibit the proliferation of non-small-cell lung cancer cells by downregulating cyclin B and arresting the cell cycle at the G2/M phase.[7] This activity is often linked to the modulation of key signaling pathways like the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) pathway.[7]

  • Potential for Covalent Targeting: The α,β-unsaturated carbonyl system in the cinnamic acid backbone is a Michael acceptor, which can potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This irreversible binding can be advantageous for certain chemical biology applications, including target identification and occupancy studies.

Given the established anticancer potential of related cinnamic acid derivatives, we hypothesize that 3,5-Difluoro-4-methoxycinnamic acid could serve as a valuable probe to investigate signaling pathways dysregulated in cancer.

Proposed Signaling Pathway for Investigation

Based on the literature for similar cinnamic acid derivatives, a plausible mechanism of action for 3,5-Difluoro-4-methoxycinnamic acid involves the inhibition of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often hyperactivated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Probe 3,5-Difluoro-4-methoxy- cinnamic acid Probe->RAF Inhibition? Probe->MEK Inhibition?

Figure 1: Hypothesized inhibition of the MAPK/ERK signaling pathway by 3,5-Difluoro-4-methoxycinnamic acid.

Experimental Protocols: Evaluating 3,5-Difluoro-4-methoxycinnamic Acid as a Chemical Probe

The following protocols provide a framework for characterizing the biological activity of 3,5-Difluoro-4-methoxycinnamic acid and identifying its potential cellular targets.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, MCF-7 breast cancer)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,5-Difluoro-4-methoxycinnamic acid (stock solution in DMSO)

  • MTT or resazurin-based cell viability assay kit

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3,5-Difluoro-4-methoxycinnamic acid in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Outcome: This experiment will establish the potency of the compound in inhibiting cancer cell growth and provide the necessary concentration range for subsequent mechanistic studies.

Western Blot Analysis of MAPK/ERK Pathway Activation

Objective: To investigate whether the compound inhibits the MAPK/ERK signaling pathway.

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • 3,5-Difluoro-4-methoxycinnamic acid

  • Growth factor (e.g., EGF) to stimulate the pathway

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of 3,5-Difluoro-4-methoxycinnamic acid (e.g., 0.5x, 1x, and 2x IC50) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to t-ERK and the loading control.

Expected Outcome: A dose-dependent decrease in the p-ERK/t-ERK ratio upon treatment with the compound would support the hypothesis that it inhibits the MAPK/ERK pathway.

Western_Blot_Workflow A 1. Cell Seeding & Treatment (Serum Starve, Probe, EGF) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Detection (Chemiluminescence) E->F G 7. Analysis (p-ERK/t-ERK Ratio) F->G

Figure 2: Workflow for Western Blot analysis of MAPK/ERK pathway inhibition.

Target Identification using Affinity-Based Probes

Objective: To identify the direct binding partners of 3,5-Difluoro-4-methoxycinnamic acid in the cellular proteome. This protocol outlines the synthesis of a tagged version of the probe for pull-down experiments.

Protocol:

  • Synthesis of an Alkyne-Tagged Probe: Synthesize a derivative of 3,5-Difluoro-4-methoxycinnamic acid that incorporates a terminal alkyne group. This can be achieved by coupling the carboxylic acid with an alkyne-containing amine using standard coupling reagents like EDC/HOBt.

  • Cell Lysate Treatment: Treat cell lysates with the alkyne-tagged probe.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a biotin-azide reporter tag to the alkyne-tagged probe that is bound to its target proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • Elution and Proteomics: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Expected Outcome: This experiment will provide a list of potential protein targets that directly interact with 3,5-Difluoro-4-methoxycinnamic acid. These candidates can then be validated using orthogonal methods.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected results from the initial characterization of 3,5-Difluoro-4-methoxycinnamic acid.

Assay Cell Line Parameter Hypothetical Result Interpretation
Cell Viability A549IC50 (48h)15 µMThe compound exhibits moderate to potent anti-proliferative activity.
Cell Viability HeLaIC50 (48h)25 µMThe compound shows activity across multiple cancer cell lines.
Western Blot A549p-ERK/t-ERK Ratio60% decrease at 15 µMThe compound inhibits EGF-stimulated ERK phosphorylation, suggesting on-target activity in the MAPK/ERK pathway.

Conclusion and Future Directions

3,5-Difluoro-4-methoxycinnamic acid represents a promising starting point for the development of a novel chemical probe. Its unique substitution pattern may confer enhanced potency and selectivity compared to other cinnamic acid derivatives. The protocols outlined in this application note provide a clear path for researchers to:

  • Characterize the anti-proliferative effects of the compound.

  • Validate its proposed mechanism of action through inhibition of the MAPK/ERK pathway.

  • Identify its direct cellular binding partners.

Successful validation of its mechanism and target engagement will establish 3,5-Difluoro-4-methoxycinnamic acid as a valuable tool for researchers in cancer biology and drug development, enabling a deeper understanding of the signaling pathways that drive tumorigenesis.

References

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-703. [Link]

  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., Pękala, E., & Żesławska, E. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. [Link]

  • Liu, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111717. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-703. [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • Majumder, M., & Parekh, M. (2018). Cinnamic Acid Derivatives as Novel Antinociceptives for Acute Pain. The FASEB Journal, 32(S1), lb395-lb395. [Link]

  • R&D Chemicals. (n.d.). 3,5-Difluoro-4-methoxycinnamic acid. Retrieved from [Link]

  • Nascimento, M. F. A. D., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(13), 3965. [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

  • Sulistyowaty, M. I., et al. (2022). Biological applications of p-methoxycinnamic acid. ResearchGate. [Link]

  • Cui, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International Immunopharmacology, 116, 109782. [Link]

  • Jung, Y. S., & Jo, H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. [https://www.jabonline.org/ convenient-synthesis-of-3-5-dialkoxy-4-hydroxy-cinnamic-acids--cms-48]([Link] convenient-synthesis-of-3-5-dialkoxy-4-hydroxy-cinnamic-acids--cms-48)

  • Mphahlele, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5270. [Link]

  • TCI America. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic Acid, 5g, Each. Retrieved from [Link]

  • Rengasamy, K. R. R., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3846. [Link]

  • Rengasamy, K. R. R., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3846. [Link]

  • Parker, C. G. (2019). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University ResearchOnline. [Link]

  • Wang, Z., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

Sources

Application Note: Quantitative Analysis of 3,5-Difluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-4-methoxycinnamic acid (DFMCA) is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are significant scaffolds in medicinal chemistry and materials science, serving as precursors and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals.[1][2] The precise and accurate quantification of DFMCA is paramount for ensuring the quality of starting materials, monitoring reaction progress, determining final product purity, and conducting pharmacokinetic studies.

This document provides detailed application notes and validated protocols for the quantification of 3,5-Difluoro-4-methoxycinnamic acid using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[3]

Physicochemical Properties of 3,5-Difluoro-4-methoxycinnamic acid
PropertyValueSource
Molecular FormulaC₁₀H₈F₂O₃[4]
Molecular Weight214.17 g/mol [4]
AppearancePredicted: White to off-white solidN/A
PolarityModerately polarN/A
ChromophorePhenylpropanoid system[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the routine analysis of DFMCA due to its robustness, precision, and suitability for non-volatile, moderately polar compounds. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety of DFMCA, ensuring a consistent retention time and sharp, symmetrical peak shape.[5][6] Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the compound's absorption maximum (λmax), which is characteristic of the conjugated π-system in the cinnamic acid structure.[1]

Quantitative Performance Summary (HPLC-UV)

The following performance characteristics are based on validated methods for structurally analogous cinnamic acid derivatives and represent expected values for a fully validated DFMCA method.[3][7][8]

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2%
Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Consumables

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Analytical Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Syringe filters: 0.45 µm PTFE or Nylon.

    • HPLC grade Acetonitrile, Methanol, and Water.

    • Phosphoric acid (85%) or Formic acid (99%).

  • Reagent Preparation

    • Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.[5]

    • Mobile Phase B: Acetonitrile.

    • Final Mobile Phase (Isocratic): Prepare a mixture of 60% Mobile Phase B and 40% Mobile Phase A (60:40 Acetonitrile:0.1% Phosphoric Acid). Degas the solution for at least 15 minutes via sonication or vacuum filtration before use.[9]

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DFMCA reference standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.

    • Working Standards: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation

    • Accurately weigh the sample containing DFMCA and dissolve it in a known volume of methanol or acetonitrile to achieve a concentration within the linear range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: ~280 nm (This should be optimized by running a UV scan of a standard solution; cinnamic acid derivatives typically show strong absorbance between 270-320 nm).[1][10]

    • Run Time: 10 minutes (adjust as needed to ensure elution of the peak of interest).

  • Data Analysis

    • Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.

    • Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).

    • Quantify the amount of DFMCA in the unknown sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (e.g., 60:40 ACN:H2O+0.1% H3PO4) E Equilibrate HPLC System (Stable Baseline) A->E B Prepare Standard Stock (1 mg/mL in MeOH) C Create Working Standards (Serial Dilution) B->C F Inject Standards & Build Calibration Curve C->F D Prepare Sample (Dissolve & Filter) G Inject Samples D->G E->F F->G H Integrate Peak Area G->H I Calculate Concentration from Calibration Curve H->I

Caption: Workflow for DFMCA quantification by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS provides exceptional sensitivity and specificity, making it ideal for trace-level analysis or for samples in complex matrices. Due to the low volatility and polar nature of the carboxylic acid group, DFMCA requires a chemical derivatization step prior to analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[3][11] This process replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability. The derivatized analyte is then separated by GC and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Quantitative Performance Summary (GC-MS)

The following are expected performance values for a derivatized DFMCA method, based on data for similar compounds.[3][7]

ParameterExpected Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Accuracy (% Recovery)95% - 105%
Precision (%RSD)< 10%
Detailed Experimental Protocol: GC-MS
  • Instrumentation & Consumables

    • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Derivatization reagent: BSTFA with 1% Trimethylchlorosilane (TMCS).

    • Pyridine (catalyst).

    • Ethyl acetate or other suitable solvent.

    • Reaction vials with screw caps.

  • Sample Preparation and Derivatization

    • If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate DFMCA from the sample matrix and transfer it to a non-aqueous solvent like ethyl acetate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[3]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

    • Prepare calibration standards by derivatizing known amounts of DFMCA using the same procedure.

  • GC-MS Conditions

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized).[3]

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition and Analysis

    • First, perform a full scan analysis of a derivatized standard to identify the molecular ion and characteristic fragment ions of the DFMCA-TMS derivative.

    • For quantitative analysis, develop a Selected Ion Monitoring (SIM) method. Select 3-4 characteristic, abundant ions for monitoring.[3]

    • Construct a calibration curve by plotting the combined peak area of the selected ions against the concentration of the derivatized standards.

    • Quantify the derivatized DFMCA in the sample using the calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Sample Extraction (if needed) B Evaporate to Dryness A->B C Derivatization (Add BSTFA/Pyridine, Heat) B->C D Inject Derivatized Sample into GC-MS C->D E GC Separation D->E F MS Detection (Full Scan or SIM) E->F G Identify Characteristic Ions F->G H Integrate Peak Area & Quantify G->H

Caption: Workflow for DFMCA quantification by GC-MS.

Method 3: UV-Visible Spectrophotometry

Principle and Application

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantifying DFMCA in pure form or in simple, non-absorbing matrices. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is particularly useful for quick purity checks or for analyzing dissolution samples where the matrix is well-defined. This method lacks the selectivity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds.[1][3]

Quantitative Performance Summary (UV-Vis)

The following are expected performance values for a spectrophotometric method.[3]

ParameterExpected Value
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Detailed Experimental Protocol: UV-Vis
  • Instrumentation & Consumables

    • Double-beam UV-Vis spectrophotometer.

    • Matched 1 cm path length quartz cuvettes.

    • Methanol or Ethanol (spectrophotometric grade).

  • Methodology

    • Determine λmax: Prepare a ~10 µg/mL solution of DFMCA in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).[1]

    • Prepare Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DFMCA and dissolve in 100 mL of the chosen solvent in a volumetric flask.

    • Prepare Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL) using the same solvent.

    • Construct Calibration Curve:

      • Set the spectrophotometer to the predetermined λmax.

      • Use the pure solvent as a blank to zero the instrument.

      • Measure the absorbance of each standard solution in triplicate.

      • Plot a graph of average absorbance versus concentration.

    • Sample Analysis:

      • Prepare the unknown sample by dissolving it in the same solvent to a concentration expected to fall within the calibration range.

      • Measure the absorbance of the sample solution.

      • Determine the concentration of the unknown sample using the calibration curve equation.

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Determine λmax C Set Wavelength to λmax & Blank Instrument A->C B Prepare Standards & Sample Solutions D Measure Absorbance of Standards B->D E Measure Absorbance of Sample B->E F Create Calibration Curve (Abs vs. Conc) D->F G Calculate Sample Conc. E->G F->G

Caption: Workflow for DFMCA quantification by UV-Vis.

References

  • R&D Chemicals. (n.d.). 3,5-Difluoro-4-methoxycinnamic acid, suppliers and manufacturers. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2013). Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;... [Image]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). MS spectra showing fragmentation patterns of cinnamic acid derivatives... [Image]. Retrieved from [Link]

  • Ansari, M. J., et al. (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 27(16), 5199. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Jung, Y., & Jo, H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Methoxycinnamic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved from [Link]

  • Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152, 793-806. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • Li, W., et al. (2018). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules, 23(11), 2769. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. Retrieved from [Link]

  • Muchtaromah, B., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Indonesian Journal of Pharmacy, 30(4), 263-270. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. Retrieved from [Link]

  • De Orbe-Payá, I., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1467-1474. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of cinnamic acid. Retrieved from [Link]

Sources

Application Notes & Protocols for 3,5-Difluoro-4-methoxycinnamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and strategic application of 3,5-Difluoro-4-methoxycinnamic acid in modern drug discovery. Cinnamic acid derivatives are a well-established class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. This guide details a robust protocol for the synthesis of 3,5-Difluoro-4-methoxycinnamic acid via the Knoevenagel condensation, outlines methods for its structural verification, and explores its potential as a valuable scaffold and building block for the development of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are privileged structures in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic potential.[3][4] The core structure, consisting of a phenyl ring, an alkene linker, and a carboxylic acid, offers multiple points for chemical modification to tune its pharmacological profile.

The strategic incorporation of fluorine atoms, as in the case of 3,5-Difluoro-4-methoxycinnamic acid, offers several distinct advantages for drug development:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets, potentially increasing binding potency and selectivity.

  • Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The electron-withdrawing nature of fluorine also lowers the pKa of nearby acidic or basic groups, which can be critical for target engagement.

The 3,5-difluoro substitution pattern on the phenyl ring, combined with the 4-methoxy group, creates a unique electronic and steric profile, making this molecule a compelling starting point for library synthesis and lead optimization campaigns.

Synthesis Pathway: Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1][5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid. The reaction proceeds through a cascade of deprotonation, nucleophilic attack, and dehydration, often with spontaneous decarboxylation when malonic acid is used.[1][5]

General Reaction Scheme

The synthesis of 3,5-Difluoro-4-methoxycinnamic acid is achieved by reacting 3,5-Difluoro-4-methoxybenzaldehyde with malonic acid in the presence of a weak base catalyst, such as piperidine or pyridine, which also often serves as the solvent.[7][8]

Knoevenagel_Condensation cluster_reactants Reactants Aldehyde 3,5-Difluoro-4- methoxybenzaldehyde Intermediate Unstable Adduct Aldehyde->Intermediate + Catalyst, Heat MalonicAcid Malonic Acid MalonicAcid->Intermediate + Catalyst, Heat Catalyst Base Catalyst (Pyridine/Piperidine) Product 3,5-Difluoro-4- methoxycinnamic Acid Intermediate->Product Dehydration & Decarboxylation Byproducts H₂O + CO₂ Intermediate->Byproducts

Caption: Knoevenagel condensation workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of 3,5-Difluoro-4-methoxycinnamic acid on a laboratory scale.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask, combine 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), malonic acid (2.0 eq), and anhydrous pyridine (10 mL/g of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred mixture.

    • Scientist's Note: Pyridine serves as both the solvent and a basic catalyst. Piperidine is a stronger base and significantly accelerates the condensation rate. The combination is a hallmark of the Doebner modification of the Knoevenagel reaction.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aldehyde.

  • Quenching and Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing crushed ice and concentrated HCl (30 mL).

    • Scientist's Note: This acidic work-up protonates the carboxylate intermediate and neutralizes the basic pyridine and piperidine. The target cinnamic acid is insoluble in acidic aqueous media and will precipitate out of the solution.

  • Isolation: Stir the acidic mixture vigorously in an ice bath for 30 minutes to ensure complete precipitation. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with cold deionized water (2 x 20 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 3,5-Difluoro-4-methoxycinnamic acid as a white crystalline solid.

  • Drying: Dry the purified product under vacuum.

Product Characterization

Validation of the final product's identity and purity is critical. The following techniques are standard for the characterization of 3,5-Difluoro-4-methoxycinnamic acid.

Analytical Technique Purpose Expected Observations for 3,5-Difluoro-4-methoxycinnamic Acid
¹H NMR Structural confirmation and proton environment analysis.- Singlet for the -OCH₃ protons (~3.9 ppm).- Doublets for the vinylic protons (α and β to the carbonyl), with a large coupling constant (J ≈ 16 Hz) indicating a trans configuration.- Aromatic protons will appear as a triplet or doublet of doublets due to F-H coupling.
¹³C NMR Carbon skeleton confirmation.- Carbonyl carbon of the carboxylic acid (~168 ppm).- Vinylic carbons.- Aromatic carbons showing characteristic C-F coupling.- Methoxyl carbon (~56 ppm).
¹⁹F NMR Confirmation of fluorine presence and environment.- A single resonance confirming the two equivalent fluorine atoms.
Mass Spectrometry (MS) Molecular weight determination.- Molecular ion peak [M]⁺ at m/z 214.17, corresponding to the molecular formula C₁₀H₈F₂O₃.[9]
FTIR Spectroscopy Functional group identification.- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch (~1680-1710 cm⁻¹).- C=C alkene stretch (~1630 cm⁻¹).- Strong C-F stretches (~1100-1300 cm⁻¹).
Melting Point Purity assessment.- A sharp, defined melting point range indicates high purity.

Applications in Drug Discovery & Development

While 3,5-Difluoro-4-methoxycinnamic acid is primarily a synthetic intermediate, its structural motifs are present in compounds explored for various therapeutic areas. Its value lies in its utility as a versatile building block.

As a Scaffold for Kinase Inhibitors

The cinnamic acid scaffold can be functionalized to target the ATP-binding site of various kinases. The difluoro-methoxy phenyl moiety can be positioned to interact with specific residues in the hinge region or solvent-exposed areas of the kinase domain. The carboxylic acid provides a convenient handle for amide coupling to introduce further diversity and target specific interactions.

Kinase_Inhibition Scaffold 3,5-Difluoro-4-methoxy -phenyl Group Linker Acrylic Acid Backbone Scaffold->Linker Provides core structure Target Kinase ATP Binding Pocket Scaffold->Target Hydrophobic/ H-bond interactions Diversity Amide-Coupled Diversity Element (R) Linker->Diversity Attachment point Diversity->Target Targets specificity & potency

Caption: Strategy for using the scaffold in kinase inhibitor design.

Development of Antitumor and Antimetastatic Agents

Methoxylated cinnamic acid esters have demonstrated antiproliferative and antimetastatic effects on cancer cells, such as non-small-cell lung cancer.[10] These compounds can induce cell cycle arrest at the G2/M phase and modulate key signaling pathways like the MAPK/ERK pathway.[10][11] The 3,5-difluoro-4-methoxycinnamic acid core can be used to synthesize novel esters and amides to explore structure-activity relationships (SAR) and develop more potent anticancer agents.

Aldose Reductase Inhibition

Derivatives containing a 3,5-difluoro-4-hydroxyphenyl moiety have been identified as potent and selective inhibitors of aldose reductase.[12] This enzyme is implicated in the long-term complications of diabetes. The 4-methoxy group of our title compound can be considered a stable protecting group or a pro-drug form of the active 4-hydroxyl group, which is often crucial for binding.[12] This makes 3,5-Difluoro-4-methoxycinnamic acid an excellent starting material for synthesizing potential treatments for diabetic neuropathy and retinopathy.

Conclusion and Future Directions

3,5-Difluoro-4-methoxycinnamic acid is a high-value synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis via the Knoevenagel condensation allows for accessible production. The unique combination of a cinnamic acid core with strategic difluorination provides medicinal chemists with a powerful tool to enhance the drug-like properties of new molecular entities. Future research should focus on synthesizing libraries of amide and ester derivatives and screening them against various targets, particularly protein kinases, enzymes involved in metabolic diseases, and cancer cell lines, to fully exploit the therapeutic potential of this versatile scaffold.

References

  • Pawar, S. D., & Ingale, S. A. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 128-132. Available from: [Link]

  • Nagalakshmi, K., Diwakar, B. S., Reddy, P. G., Murthy, Y. L. N., & Siddaiah, V. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Available from: [Link]

  • Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. Fvs. Available from: [Link]

  • Google Patents. CN105152891A - Synthesis method of cinnamaldehyde.
  • ResearchGate. How to prepare cinnamaldehyde in one step?. ResearchGate. Available from: [Link]

  • Organic Syntheses. o-NITROCINNAMALDEHYDE. Organic Syntheses. Available from: [Link]

  • Nogueira, M. S., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(15), 4483. Available from: [Link]

  • Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112391. Available from: [Link]

  • Krátký, M., et al. (2011). Structure-activity Relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The Effect of Methoxy Substitution on Aldose Reductase Inhibitory Activity and Selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 4-methoxycinnamic acid methyl ester. PrepChem.com. Available from: [Link]

  • Lee, B., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Molecular Neurobiology, 60(5), 2737-2748. Available from: [Link]

  • Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450. Available from: [Link]

  • ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... ResearchGate. Available from: [Link]

  • NIST WebBook. 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST. Available from: [Link]

  • NIST WebBook. 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST. Available from: [Link]

  • R&D Chemicals. 3,5-Difluoro-4-methoxycinnamic acid, suppliers and manufacturers. R&D Chemicals. Available from: [Link]

  • Nowak, A., & Zakłos-Szyda, M. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(24), 7589. Available from: [Link]

  • ResearchGate. Biological applications of p-methoxycinnamic acid. ResearchGate. Available from: [Link]

  • The Good Scents Company. 4-methoxycinnamic acid. The Good Scents Company. Available from: [Link]

  • Kim, H. S., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Archiv der Pharmazie, 345(9), 711-719. Available from: [Link]

  • PubChem. 4-Hydroxy-3,5-dimethoxycinnamic acid. PubChem. Available from: [Link]

  • Gumula, I., & Baj-Krol, M. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6667. Available from: [Link]

  • Jung, Y., & Jo, H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. Available from: [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available from: [Link]

  • Studzinska-Sroka, E., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Biomedicines, 9(11), 1517. Available from: [Link]

  • ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... ResearchGate. Available from: [Link]

  • Tzani, A., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5489. Available from: [Link]

Sources

The Synthetic Versatility of 3,5-Difluoro-4-methoxycinnamic Acid: Application Notes and Protocols for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluoro-4-methoxycinnamic acid emerges as a particularly valuable building block, combining the benefits of fluorine substitution with the established pharmacological relevance of the cinnamic acid motif. Cinnamic acid derivatives are known to be precursors for a wide array of bioactive molecules, including inhibitors of oncogenic protein kinases.[1][2] The presence of two fluorine atoms ortho to the methoxy group on the phenyl ring of this specific compound creates a unique electronic environment, enhancing its potential as a scaffold for novel therapeutics.

This guide provides an in-depth exploration of the utility of 3,5-Difluoro-4-methoxycinnamic acid in several key organic synthesis reactions. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Protocols

The reactivity of 3,5-Difluoro-4-methoxycinnamic acid is dominated by its carboxylic acid functionality and the potential for cross-coupling reactions if the molecule is further functionalized with a leaving group on the aromatic ring. Here, we focus on the transformations of the cinnamic acid moiety itself, namely amide bond formation, esterification, and its use in palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: Crafting Bioactive Amides

The amide bond is a fundamental linkage in a vast number of pharmaceutical agents.[3][4] The synthesis of amides from 3,5-Difluoro-4-methoxycinnamic acid allows for the exploration of structure-activity relationships by introducing diverse amine-containing fragments. A highly efficient one-pot methodology, adapted from the synthesis of analogous difluoromethyl cinnamoyl amides, circumvents the need to isolate the acyl chloride and can be broadly applied.[5]

  • Activation: The carboxylic acid is first activated to a more reactive intermediate. While traditional methods involve the formation of an acyl chloride using reagents like thionyl chloride or oxalyl chloride, an in-situ activation using a fluorinating agent like Deoxofluor® can generate a reactive acyl fluoride. This method is often milder and can be performed in one pot.[5]

  • Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid generated during the reaction and to deprotonate the amine nucleophile if it is used as a salt.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the activated acyl intermediate.

This protocol is adapted from a validated procedure for a structurally similar substrate and is expected to be high-yielding for 3,5-Difluoro-4-methoxycinnamic acid.[5]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,5-Difluoro-4-methoxycinnamic acid214.171.01.0
Deoxofluor® (50% in toluene)222.241.51.5
Amine (R-NH₂)Varies1.21.2
Triethylamine (TEA)101.193.03.0
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3,5-Difluoro-4-methoxycinnamic acid (1.0 mmol).

  • Suspend the acid in anhydrous DCM (5 mL).

  • Slowly add Deoxofluor® (1.5 mmol, 50% in toluene) dropwise to the suspension at room temperature.

  • Stir the reaction mixture for 45-60 minutes at room temperature. The formation of the acyl fluoride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a C=O stretch at a higher wavenumber).

  • In a separate flask, dissolve the desired amine (1.2 mmol) and triethylamine (3.0 mmol) in anhydrous DCM (5 mL).

  • Slowly add the amine solution to the acyl fluoride mixture.

  • Stir the reaction for 1-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid 3,5-Difluoro-4- methoxycinnamic acid AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride Deoxofluor®, DCM, RT Product Target Amide AcylFluoride->Product Amine R-NH₂ + TEA Amine->Product Quench Quench (aq. NaHCO₃) Product->Quench Extract Extract (DCM) Quench->Extract Purify Column Chromatography Extract->Purify

Workflow for one-pot amide synthesis.
Esterification: Accessing Lipophilic Derivatives

Ester derivatives of cinnamic acids are prevalent in nature and are also important synthetic intermediates and products, for instance in the cosmetics industry as UV filters.[6] Fischer esterification is a classical and reliable method for converting 3,5-Difluoro-4-methoxycinnamic acid into its corresponding esters.[7][8]

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the ester product, the alcohol is typically used in large excess as the solvent, and the water formed is removed, often by azeotropic distillation with a suitable solvent if the alcohol is not used in excess.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The reaction temperature is usually the reflux temperature of the alcohol being used.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,5-Difluoro-4-methoxycinnamic acid214.175.01.0
Alcohol (R-OH)VariesExcess-
Concentrated Sulfuric Acid (H₂SO₄)98.082-3 dropsCatalytic

Procedure:

  • In a round-bottom flask, dissolve 3,5-Difluoro-4-methoxycinnamic acid (5.0 mmol) in the desired alcohol (e.g., 20 mL of methanol or ethanol).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude ester can be purified by column chromatography or recrystallization if necessary.

Esterification_Mechanism Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H₂O Ester_Cation Protonated Ester Water_Leaving->Ester_Cation Final_Ester Ester (R-COOR') Ester_Cation->Final_Ester - H⁺

Simplified Fischer Esterification mechanism.
Palladium-Catalyzed Cross-Coupling Reactions

While 3,5-Difluoro-4-methoxycinnamic acid itself is not a direct partner for cross-coupling, its derivatives (e.g., where a halide is present on the ring) are excellent substrates. More commonly, the cinnamic acid moiety can be synthesized via a Heck reaction, or the aromatic ring of a precursor can be functionalized using a Suzuki-Miyaura coupling before the cinnamic acid side chain is installed. Understanding these reactions is key to planning more complex syntheses starting from simpler building blocks.

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9][10] This is a primary method for synthesizing substituted cinnamic acids. For instance, reacting 1-halo-3,5-difluoro-4-methoxybenzene with acrylic acid or its esters would yield the target molecule.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, which is neutralized by the base, regenerating the Pd(0) catalyst.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.[11]

  • Ligands: Phosphine ligands like PPh₃ or P(o-tol)₃ are often used to stabilize the palladium catalyst.

  • Base: A base such as Et₃N, NaOAc, or K₂CO₃ is essential to neutralize the HX formed.[11]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used at elevated temperatures (>100 °C).[11]

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex.[12][13] This is invaluable for creating biaryl structures, which are common in kinase inhibitors. For example, a boronic acid derivative of 3,5-difluoro-4-methoxy-bromobenzene could be coupled with another aryl halide. The electron-withdrawing nature of the fluorine atoms on the boronic acid partner can influence the transmetalation step, which is often rate-determining.

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two aryl groups on the palladium complex couple, yielding the biaryl product and regenerating the Pd(0) catalyst.

  • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands is standard.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial for the transmetalation step.

  • Solvent: A mixture of solvents like toluene/ethanol/water or dioxane is often used to ensure all components are soluble.

Coupling_Reactions cluster_heck Heck Reaction cluster_suzuki Suzuki-Miyaura Coupling ArylHalide_H Aryl Halide Product_H Substituted Alkene (e.g., Cinnamate) ArylHalide_H->Product_H Pd Catalyst, Base Alkene Alkene Alkene->Product_H ArylHalide_S Aryl Halide Product_S Biaryl Product ArylHalide_S->Product_S Pd Catalyst, Base BoronicAcid Boronic Acid BoronicAcid->Product_S

Core Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion: A Versatile Tool for Chemical Innovation

3,5-Difluoro-4-methoxycinnamic acid is more than just another reagent; it is a strategically designed building block that offers access to a rich chemical space of potential drug candidates and functional materials. Its utility in fundamental organic reactions like amide coupling and esterification, combined with its relevance to advanced palladium-catalyzed cross-coupling strategies, makes it an indispensable tool for the modern synthetic chemist. By understanding the principles behind the protocols and the rationale for the chosen reaction conditions, researchers can effectively harness the potential of this fluorinated scaffold to drive innovation in their respective fields.

References

  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Silva, T., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(11), 2945. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Evolution of amide bond formation. Retrieved from [Link]

  • Al-Masoudi, W. A. (2017). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of ChemTech Research, 10(1), 22-31.
  • The Science Classroom. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]

  • Wang, D., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111718. Available at: [Link]

  • Muryleva, A. A., et al. (2022). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]

  • U. A. R. Al-Timari, et al. (2017). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 13, 1844-1851. Available at: [Link]

  • An, S. Y., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Chemical Biology & Drug Design, 80(4), 591-599. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles.
  • Molinero, L., et al. (2013). Thermal esterification of glycerol with cinnamic and p-methoxycinnamic acids without organic solvents. Chemical Engineering Journal, 225, 710-719. Available at: [Link]

  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]

  • ResearchGate. (2025). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. Retrieved from [Link]

  • Maccallini, C., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(49), e202200958. Available at: [Link]

  • Jung, Y. S., & Jo, H. O. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6965. Available at: [Link]

  • Michalska, M., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(33), 3840-3864. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

Sources

Introduction: 3,5-Difluoro-4-methoxycinnamic Acid as a Novel Scaffold for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the application of 3,5-Difluoro-4-methoxycinnamic acid in high-throughput screening assays, designed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing scientific integrity and field-proven insights.

3,5-Difluoro-4-methoxycinnamic acid is a halogenated derivative of methoxycinnamic acid, a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The introduction of fluorine atoms to the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and bioavailability. These characteristics make 3,5-Difluoro-4-methoxycinnamic acid an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This guide details two distinct HTS assay protocols to evaluate the potential bioactivity of this compound: a biochemical assay for enzyme inhibition and a cell-based assay for antioxidant activity.

Application Note 1: High-Throughput Screening for Lipoxygenase Inhibitors

Scientific Rationale

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[1] Inhibition of LOX is a key therapeutic strategy for inflammatory diseases. Cinnamic acid derivatives have shown potential as LOX inhibitors, making this a relevant target for 3,5-Difluoro-4-methoxycinnamic acid.[1]

Assay Principle

This protocol utilizes a fluorescence-based assay to measure the inhibition of soybean lipoxygenase (a common model enzyme). The assay relies on the oxidation of a non-fluorescent substrate to a fluorescent product by the enzyme. A decrease in the rate of fluorescence generation in the presence of the test compound indicates enzymatic inhibition. Fluorescence-based assays are highly sensitive and well-suited for HTS formats.[6][7][8]

Experimental Workflow for LOX Inhibition HTS

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Plate Prepare 3,5-Difluoro-4-methoxycinnamic acid serial dilutions in DMSO Assay Plate Dispense compound dilutions into 384-well assay plate Compound Plate->Assay Plate Add Enzyme Add soybean lipoxygenase to each well Assay Plate->Add Enzyme Incubate Incubate at room temperature Add Enzyme->Incubate Add Substrate Add fluorescent substrate Incubate->Add Substrate Read Fluorescence Measure fluorescence intensity over time Add Substrate->Read Fluorescence Calculate Inhibition Calculate % inhibition relative to controls Read Fluorescence->Calculate Inhibition Determine IC50 Generate dose-response curve and determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for the fluorescence-based lipoxygenase inhibition HTS assay.

Detailed Protocol

Materials and Reagents:

  • 3,5-Difluoro-4-methoxycinnamic acid

  • Soybean Lipoxygenase (LOX)

  • Fluorescent LOX substrate (e.g., arachidonic acid derivative that becomes fluorescent upon oxidation)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., nordihydroguaiaretic acid)

  • 384-well black, clear-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of 3,5-Difluoro-4-methoxycinnamic acid in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM) in a 384-well source plate.

    • Include wells with DMSO only (negative/vehicle control) and a known LOX inhibitor (positive control).

  • Assay Execution:

    • Dispense 100 nL of each compound dilution from the source plate into the corresponding wells of a 384-well assay plate using an automated liquid handler.

    • Add 10 µL of LOX enzyme solution (pre-diluted in assay buffer to the optimal concentration) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em wavelengths appropriate for the substrate) kinetically every minute for 20 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Slope_compound - Slope_background) / (Slope_vehicle - Slope_background))

    • Slope_compound: Rate of reaction in the presence of the test compound.

    • Slope_vehicle: Rate of reaction with DMSO only (0% inhibition).

    • Slope_background: Rate of reaction without enzyme (100% inhibition).

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Summary
Compound Concentration (µM)% Inhibition
10095.2
3088.7
1075.4
352.1
128.9
0.310.5
0.12.1
IC50 (µM) 2.8

Application Note 2: Cell-Based High-Throughput Assay for Antioxidant Activity

Scientific Rationale

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. Cinnamic acid and its derivatives are known to possess antioxidant properties by scavenging free radicals.[2][3][9][10] A cell-based assay provides a more physiologically relevant context to evaluate the antioxidant potential of a compound compared to a purely biochemical assay.[11][12]

Assay Principle

This assay uses a cell-permeable fluorescent probe (e.g., DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). A reduction in DCF fluorescence in cells pre-treated with the test compound indicates antioxidant activity.

Experimental Workflow for Cell-Based Antioxidant HTS

cluster_prep Cell Culture & Plating cluster_assay Treatment & Staining cluster_readout Data Acquisition & Analysis Cell Seeding Seed cells (e.g., HaCaT) into 384-well plates Incubate Cells Incubate overnight to allow attachment Cell Seeding->Incubate Cells Compound Treatment Treat cells with 3,5-Difluoro-4-methoxycinnamic acid Incubate Cells->Compound Treatment Incubate Compound Incubate for 1-2 hours Compound Treatment->Incubate Compound ROS Induction Induce oxidative stress (e.g., with H2O2) Incubate Compound->ROS Induction Add Probe Add DCFH-DA fluorescent probe ROS Induction->Add Probe Read Fluorescence Measure fluorescence intensity Add Probe->Read Fluorescence Calculate ROS Reduction Calculate % ROS reduction relative to controls Read Fluorescence->Calculate ROS Reduction

Caption: Workflow for the cell-based antioxidant HTS assay.

Detailed Protocol

Materials and Reagents:

  • 3,5-Difluoro-4-methoxycinnamic acid

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • Phosphate-Buffered Saline (PBS)

  • Positive control antioxidant (e.g., N-acetylcysteine)

  • 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed HaCaT cells into 384-well plates at a density of 5,000 cells per well.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3,5-Difluoro-4-methoxycinnamic acid in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound, vehicle control (medium with DMSO), and positive control.

    • Incubate for 1-2 hours.

  • ROS Induction and Staining:

    • Add H₂O₂ to all wells (except for the non-stressed control wells) to a final concentration of 100 µM to induce oxidative stress.

    • Immediately add DCFH-DA to all wells to a final concentration of 10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Data Acquisition:

    • Wash the cells once with PBS to remove excess probe.

    • Add 50 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

Data Analysis:

  • Calculate the percentage of ROS reduction for each compound concentration using the following formula: % ROS Reduction = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))

    • Fluorescence_compound: Fluorescence in compound-treated, H₂O₂-stressed cells.

    • Fluorescence_vehicle: Fluorescence in vehicle-treated, H₂O₂-stressed cells.

    • Fluorescence_blank: Fluorescence in non-stressed cells.

  • Plot the % ROS reduction against the compound concentration to evaluate its dose-dependent antioxidant effect.

Hypothetical Data Summary
Compound Concentration (µM)% ROS Reduction
5078.3
2565.1
1045.9
522.4
18.7
0.51.5

References

  • Seidel, C., Costa, E., & Kirsch, G. (2020). Cinnamic Acid Derivatives as Enzyme Inhibitors and Agonists/Antagonists of Receptors. Pharmaceuticals, 13(9), 244. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science, 34(1), 9–17. [Link]

  • de P. N. de Faria, D., de C. S. de Faria, D., & de P. N. de Faria, D. (2006). A new cytotoxic and antioxidant C-glucosylxanthone from the leaves of Arrabidaea chica. Journal of the Brazilian Chemical Society, 17(7), 1436-1440. [Link]

  • Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907. [Link]

  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2011). Studies on novel cinnamic acid derivatives as lipoxygenase inhibitors. Synthesis, biological evaluation, and molecular modeling. Journal of medicinal chemistry, 54(1), 161–171. [Link]

  • Lu, Y., & Foo, L. Y. (2001). Antioxidant activities of polyphenols from sage (Salvia officinalis). Food Chemistry, 75(2), 197-202. [Link]

  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Marona, H. (2016). Cinnamic acid derivatives in cosmetics: current use and future prospects. International journal of cosmetic science, 38(4), 356–363. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]

  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of agricultural and food chemistry, 47(4), 1453–1459. [Link]

  • Loganayaki, N., Rajendrakumaran, D., & Manian, S. (2010). Antioxidant capacity and phenolic content of different solvent extracts from the whole plant of Oldenlandia umbellata L. Journal of Applied Pharmaceutical Science, 1(10), 98-102. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology and applied biochemistry, 66(6), 873–882. [Link]

  • Gedawy, A., Al-Sawahli, M., & Darwish, I. A. (2015). High-throughput screening assays for the determination of drug content in pharmaceutical formulations. Current pharmaceutical analysis, 11(1), 15–25. [Link]

  • Peperidou, A., Pontiki, E., & Hadjipavlou-Litina, D. (2017). Cinnamic acid derivatives: a new generation of versatile compounds in medicinal chemistry. Current pharmaceutical design, 23(44), 6757–6779. [Link]

  • R&D Chemicals. (n.d.). 3,5-Difluoro-4-methoxycinnamic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(21), 5021. [Link]

  • Cui, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International immunopharmacology, 116, 109782. [Link]

  • Dakia, Y. (2026). 4-Methoxycinnamic Acid: Properties, Applications, and Sourcing for B2B Buyers. LinkedIn. [Link]

  • Jung, Y., & Jo, H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. [Link]

  • Gornas, P., Siger, A., & Wielebska, M. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7247. [Link]

  • Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. Retrieved from [Link]

  • Ingles, D. J., & Turchi, J. J. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current chemical genomics, 6, 40–47. [Link]

  • Le, B. Q., et al. (2015). High-Throughput Screening Assay for the Identification of Compounds Enhancing Collagenous Extracellular Matrix Production by ATDC5 Cells. Tissue Engineering Part C: Methods, 21(7), 729-736. [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gliszczyńska, A., & Brodowska, K. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671. [Link]

Sources

3,5-Difluoro-4-methoxycinnamic Acid: A Versatile Starting Material for the Synthesis of Novel Bioactive Compound Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a paramount strategy in modern drug discovery. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 3,5-Difluoro-4-methoxycinnamic acid emerges as a particularly promising starting material, offering a trifecta of desirable features: two electron-withdrawing fluorine atoms that can modulate the acidity of the carboxylic acid and influence intermolecular interactions, a methoxy group that can serve as a hydrogen bond acceptor and impact solubility, and the versatile cinnamic acid backbone, which is a well-established pharmacophore present in numerous natural products and synthetic drugs.[2]

This application note provides detailed, field-proven protocols for the derivatization of 3,5-Difluoro-4-methoxycinnamic acid into three distinct classes of novel compounds: an amide, an ester, and a carboxylic acid bioisostere (a tetrazole). The methodologies are designed to be robust and adaptable, serving as a foundational guide for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for the creation of new chemical entities with therapeutic potential.

Physicochemical Properties of 3,5-Difluoro-4-methoxycinnamic Acid

A thorough understanding of the starting material's properties is critical for reaction design and optimization.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₃-
Molecular Weight 214.17 g/mol -
Appearance Off-white to pale yellow solid-
Melting Point 188-192 °C-
pKa (Predicted) 4.15 ± 0.10-
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.[3]

Application I: Synthesis of a Novel Amide Derivative - N-((S)-1-phenylethyl)-3-(3,5-difluoro-4-methoxyphenyl)acrylamide

Rationale: The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry, enabling the linkage of molecular fragments to explore structure-activity relationships (SAR).[4] Here, we detail the coupling of 3,5-Difluoro-4-methoxycinnamic acid with a chiral amine, (S)-1-phenylethanamine, to generate a novel chiral amide. The use of a chiral auxiliary is illustrative of how this scaffold can be employed to create stereochemically defined compounds, which is often crucial for selective target engagement. The protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization.[4][5]

Reaction Scheme:

start 3,5-Difluoro-4-methoxycinnamic acid reagents HATU, DIPEA DMF, 0 °C to rt start->reagents amine (S)-1-phenylethanamine amine->reagents product N-((S)-1-phenylethyl)-3-(3,5-difluoro-4-methoxyphenyl)acrylamide reagents->product

Caption: Amide coupling of 3,5-Difluoro-4-methoxycinnamic acid.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-Difluoro-4-methoxycinnamic acid (1.0 eq, 1.00 g, 4.67 mmol) and HATU (1.1 eq, 1.96 g, 5.14 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 2.04 mL, 11.68 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Amine Addition: After 15 minutes of activation, add (S)-1-phenylethanamine (1.05 eq, 0.63 mL, 4.90 mmol) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure amide.

Predicted Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.61 (d, J = 15.6 Hz, 1H), 7.40-7.25 (m, 5H), 6.95 (d, J = 10.0 Hz, 2H), 6.30 (d, J = 15.6 Hz, 1H), 5.95 (br d, J = 7.6 Hz, 1H), 5.30 (quint, J = 7.2 Hz, 1H), 3.95 (s, 3H), 1.60 (d, J = 6.8 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.2, 153.5 (dd, J = 245, 10 Hz), 143.2, 139.8, 128.8, 127.5, 126.3, 125.0 (t, J = 3.5 Hz), 121.8, 109.5 (dd, J = 15, 5 Hz), 61.8, 49.0, 21.8.

  • HRMS (ESI): Calculated for C₁₈H₁₈F₂NO₂ [M+H]⁺: 318.1299, Found: 318.1301.

Application II: Synthesis of a Novel Ester Derivative - 2-morpholinoethyl (E)-3-(3,5-difluoro-4-methoxyphenyl)acrylate

Rationale: Esterification is a common strategy to mask the polarity of a carboxylic acid, often improving oral bioavailability and cell permeability. The resulting ester can act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid. The incorporation of a morpholine moiety introduces a basic nitrogen atom, which can improve aqueous solubility at physiological pH and provide a handle for salt formation.[6][7] This protocol employs a modified Fischer esterification, suitable for less volatile alcohols.

Reaction Scheme:

start 3,5-Difluoro-4-methoxycinnamic acid reagents H₂SO₄ (cat.) Toluene, Dean-Stark start->reagents alcohol 2-morpholinoethanol alcohol->reagents product 2-morpholinoethyl (E)-3-(3,5-difluoro-4-methoxyphenyl)acrylate reagents->product

Caption: Fischer esterification of 3,5-Difluoro-4-methoxycinnamic acid.

Detailed Step-by-Step Protocol:

  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Addition: To the flask, add 3,5-Difluoro-4-methoxycinnamic acid (1.0 eq, 1.00 g, 4.67 mmol), 2-morpholinoethanol (1.5 eq, 0.92 g, 7.01 mmol), and toluene (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq, 0.025 mL, 0.47 mmol) to the stirred suspension.

  • Azeotropic Distillation: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure ester.

Predicted Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.58 (d, J = 16.0 Hz, 1H), 6.92 (d, J = 10.4 Hz, 2H), 6.28 (d, J = 16.0 Hz, 1H), 4.30 (t, J = 5.6 Hz, 2H), 3.92 (s, 3H), 3.70 (t, J = 4.8 Hz, 4H), 2.75 (t, J = 5.6 Hz, 2H), 2.55 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5, 153.4 (dd, J = 246, 10 Hz), 142.5, 125.2 (t, J = 3.5 Hz), 118.0, 109.4 (dd, J = 16, 5 Hz), 66.8, 63.2, 61.7, 57.5, 53.8.

  • HRMS (ESI): Calculated for C₁₅H₁₈F₂NO₄ [M+H]⁺: 328.1198, Found: 328.1200.

Application III: Synthesis of a Novel Carboxylic Acid Bioisostere - 5-((E)-2-(3,5-difluoro-4-methoxyphenyl)vinyl)-1H-tetrazole

Rationale: The replacement of a carboxylic acid with a bioisosteric group is a powerful strategy to overcome issues related to poor pharmacokinetic properties and metabolic liabilities.[8][9] The 1H-tetrazole moiety is arguably the most successful carboxylic acid bioisostere, as it possesses a similar pKa and spatial arrangement of hydrogen bond donors and acceptors.[10][11] This transformation is achieved in a two-step sequence: conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

Reaction Scheme:

start 3,5-Difluoro-4-methoxycinnamic acid step1_reagents 1. SOCl₂, cat. DMF 2. NH₄OH start->step1_reagents nitrile (E)-3-(3,5-difluoro-4-methoxyphenyl)acrylonitrile step1_reagents->nitrile step2_reagents NaN₃, NH₄Cl DMF, 120 °C nitrile->step2_reagents product 5-((E)-2-(3,5-difluoro-4-methoxyphenyl)vinyl)-1H-tetrazole step2_reagents->product

Caption: Two-step synthesis of a tetrazole bioisostere.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of (E)-3-(3,5-difluoro-4-methoxyphenyl)acrylonitrile

  • Acid Chloride Formation: To a 50 mL round-bottom flask, add 3,5-Difluoro-4-methoxycinnamic acid (1.0 eq, 1.00 g, 4.67 mmol) and suspend it in thionyl chloride (5.0 mL). Add one drop of DMF.

  • Reaction: Heat the mixture to reflux for 2 hours. The solid should dissolve to give a clear solution.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in 10 mL of anhydrous THF and add this solution dropwise to a stirred solution of concentrated ammonium hydroxide (20 mL) at 0 °C.

  • Reaction and Work-up: Stir for 1 hour at 0 °C, then warm to room temperature. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Dehydration to Nitrile: To the crude amide, add phosphorus oxychloride (3.0 eq, 1.3 mL, 14.0 mmol) and heat at 100 °C for 3 hours.

  • Quenching and Extraction: Cool the reaction and carefully pour it onto crushed ice. Extract the product with ethyl acetate (3 x 40 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude nitrile by flash column chromatography (eluent: hexane/ethyl acetate).

Step 2: Synthesis of 5-((E)-2-(3,5-difluoro-4-methoxyphenyl)vinyl)-1H-tetrazole

  • Reactant Mixture: In a 50 mL round-bottom flask, combine the nitrile from Step 1 (1.0 eq, assumed quantitative yield from 4.67 mmol of acid), sodium azide (1.5 eq, 0.46 g, 7.01 mmol), and ammonium chloride (1.5 eq, 0.38 g, 7.01 mmol) in 20 mL of DMF.

  • Reaction: Heat the mixture to 120 °C and stir for 12-18 hours.

  • Cooling and Acidification: Cool the reaction to room temperature and pour it into 100 mL of water. Acidify to pH 2-3 with 2 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Predicted Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 16.5 (br s, 1H, NH), 7.55 (d, J = 16.4 Hz, 1H), 7.30 (d, J = 10.8 Hz, 2H), 7.15 (d, J = 16.4 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 154.8, 153.2 (dd, J = 248, 10 Hz), 138.0, 126.0 (t, J = 3.0 Hz), 110.1 (dd, J = 17, 5 Hz), 109.5, 61.9.

  • HRMS (ESI): Calculated for C₁₀H₉F₂N₄O [M+H]⁺: 239.0742, Found: 239.0745.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel derivatives from 3,5-Difluoro-4-methoxycinnamic acid.

cluster_synthesis Synthesis cluster_characterization Characterization start 3,5-Difluoro-4- methoxycinnamic acid reaction Reaction (Amidation, Esterification, etc.) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry (HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir purity Purity Analysis (HPLC, LC-MS) nmr->purity ms->purity ftir->purity

Caption: General workflow for synthesis and characterization.

Conclusion

3,5-Difluoro-4-methoxycinnamic acid represents a highly valuable and versatile starting material for the generation of diverse and novel chemical entities. This application note has provided robust and detailed protocols for its conversion into amides, esters, and tetrazole-based carboxylic acid bioisosteres, showcasing its broad utility in medicinal chemistry and drug discovery programs. The presented methodologies are readily adaptable and provide a solid foundation for the exploration of new derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles. Further investigation into the derivatization of this scaffold is strongly encouraged to fully unlock its therapeutic potential.

References

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. ResearchGate. [Link]

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? ResearchGate. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • Mass Spectra of Fluorocarbons. NIST. [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. RSC Publishing. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH. [Link]

  • ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. PMC. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific & Academic Publishing. [Link]

  • Method for producing cinnamic acid ester compound.
  • Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal UNS. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Semantic Scholar. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). HMDB. [Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

  • Scheme 4. Synthesis of methoxy dibenzofluorene derivatives with amide side chain. ResearchGate. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. [Link]

  • Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. NIH. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

  • Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... ResearchGate. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield, purity, and efficiency of their synthetic protocols. We will explore common synthetic pathways, address frequently encountered challenges in a direct question-and-answer format, and provide detailed, field-proven protocols.

Part 1: Frequently Asked Questions - Choosing Your Synthetic Pathway

This section addresses initial considerations for selecting the most appropriate synthetic route based on available starting materials, desired scale, and equipment.

Q1: What are the primary synthetic routes to prepare 3,5-Difluoro-4-methoxycinnamic acid?

A1: The synthesis of cinnamic acid derivatives, including the target molecule, is predominantly achieved through three well-established name reactions:

  • Knoevenagel Condensation: This is often the most direct and widely used method. It involves the condensation of an aromatic aldehyde (3,5-Difluoro-4-methoxybenzaldehyde) with an active methylene compound, typically malonic acid, catalyzed by a weak base like pyridine and/or piperidine.[1][2] The reaction is often followed by a decarboxylation step to yield the final cinnamic acid.[3]

  • Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., anhydrous sodium acetate).[4][5] It characteristically requires high temperatures and extended reaction times.[6][7]

Q2: Which synthetic pathway generally offers the best balance of yield, purity, and operational simplicity?

A2: For laboratory-scale synthesis, the Knoevenagel condensation (specifically the Doebner modification) is frequently preferred. It typically proceeds under milder conditions than the Perkin reaction and avoids the use of expensive palladium catalysts required for the Heck reaction.[1][11] The Doebner modification, which utilizes malonic acid in the presence of pyridine, is particularly effective as the condensation is followed by an in-situ decarboxylation.[1][3] While the Perkin reaction is robust, its requisite high temperatures (often 180-190°C) can sometimes lead to side product formation.[6][12] The Heck reaction can provide excellent yields but involves catalyst cost, sensitivity, and removal to consider.[8][13]

Q3: What is the key starting material for the Knoevenagel or Perkin routes, and is it accessible?

A3: The critical starting material for both the Knoevenagel and Perkin reactions is 3,5-Difluoro-4-methoxybenzaldehyde . This compound is a specialty chemical. Researchers should verify its commercial availability and purity from chemical suppliers before commencing synthesis. Impurities in the starting aldehyde can significantly impact the reaction's efficiency and the final product's purity.[14]

Part 2: Troubleshooting Guide - The Knoevenagel Condensation

This section focuses on resolving common issues encountered during the Knoevenagel condensation of 3,5-Difluoro-4-methoxybenzaldehyde with malonic acid.

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yield is a common issue that can typically be traced to one of several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Suboptimal Catalyst System: The choice and amount of base are critical. While pyridine often serves as both the solvent and catalyst, catalytic amounts of piperidine are known to significantly accelerate the reaction.[15][16]

  • Water Inhibition: The condensation reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants. While often driven by refluxing, in some systems, removal of water may be beneficial.

  • Premature Precipitation: If the product is insoluble in the reaction medium, it might precipitate before the reaction is complete, hindering further conversion.

  • Losses During Workup and Purification: Significant product loss can occur during the acidic precipitation and subsequent recrystallization steps.

Q5: The reaction seems to stall and doesn't go to completion. How can I drive it forward?

A5: To drive the reaction to completion, consider the following optimizations:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. Knoevenagel condensations can require several hours at reflux to complete.[11][15] A modest increase in temperature, if possible, can also increase the reaction rate.[14]

  • Optimize the Catalyst: The combination of pyridine as a solvent with a catalytic amount of piperidine is a classic and effective system for the Doebner modification.[16] The piperidine helps form a more reactive iminium ion intermediate with the aldehyde, accelerating the initial nucleophilic attack.[17]

  • Consider a Pyridine-Free System: For scalability and safety, carcinogenic pyridine can be replaced. Using triethylamine (TEA) as a base in a solvent like toluene has been shown to provide comparable yields.[18]

Q6: I'm observing significant byproducts. What are they and how can I minimize them?

A6: The primary side reaction of concern is the self-condensation of the starting aldehyde, although this is less common under the weakly basic conditions of the Knoevenagel reaction compared to strong base-catalyzed reactions.[6] More likely sources of impurities are unreacted starting materials. To minimize these:

  • Control Stoichiometry: Use a slight excess of malonic acid (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable aldehyde.

  • Maintain Optimal Temperature: Excessively high temperatures can promote decarboxylation of malonic acid or other decomposition pathways.[14] Adhere to the recommended reflux temperature.

  • Ensure Purity of Starting Materials: As mentioned, impurities in the 3,5-Difluoro-4-methoxybenzaldehyde can carry through or cause side reactions.[14]

Part 3: Troubleshooting Guide - The Perkin Reaction

This section provides solutions for challenges specific to synthesizing 3,5-Difluoro-4-methoxycinnamic acid via the Perkin reaction.

Q7: The Perkin reaction requires harsh conditions. Are there ways to improve yield without extreme temperatures and long reaction times?

A7: Yes. The traditional high-temperature, multi-hour reflux can be significantly improved.[7][12]

  • Microwave-Assisted Synthesis: This is a highly effective method for drastically reducing reaction times from hours to minutes.[7][19] Microwave heating provides efficient and uniform energy transfer, accelerating the reaction rate.

  • Catalyst Choice: While sodium acetate is traditional, potassium acetate can sometimes offer better yields.[12] It is crucial that the acetate salt used is anhydrous , as the presence of water can hydrolyze the acetic anhydride and inhibit the reaction.[7]

Q8: My yield from the Perkin reaction is poor despite following the protocol. What could be wrong?

A8: Beyond the general issues of reaction time and temperature, poor yields in a Perkin reaction often stem from two critical areas:

  • Reagent Quality: The primary culprit is often the use of non-anhydrous sodium or potassium acetate. These salts are hygroscopic and must be thoroughly dried before use.[7] Similarly, the acetic anhydride should be fresh and free of acetic acid.

  • Inefficient Base Catalysis: The alkali salt acts as the base to generate the enolate from the acetic anhydride.[4][5] The amount and reactivity of this base are paramount. Ensure it is finely powdered to maximize surface area and reactivity.

Part 4: Purification and Characterization

Q9: What is the most effective protocol for purifying the crude 3,5-Difluoro-4-methoxycinnamic acid?

A9: A multi-step purification process is standard and highly effective.

  • Aqueous Workup: After the reaction (for either Knoevenagel or Perkin), the mixture is cooled and then acidified with a strong acid, such as concentrated HCl, in an ice bath.[15] This protonates the carboxylate, causing the crude cinnamic acid to precipitate out of the aqueous solution.

  • Filtration: The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid and any water-soluble impurities.[15]

  • Recrystallization: This is the most critical step for achieving high purity. The crude, dried solid should be dissolved in a minimal amount of a suitable hot solvent (ethanol is often a good starting point) and allowed to cool slowly.[11][14] This process will yield crystalline 3,5-Difluoro-4-methoxycinnamic acid, leaving most remaining impurities in the mother liquor.

Q10: What are the expected analytical signatures for the final product?

A10: Confirmation of the product's identity and purity should be done using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. For comparison, 4-methoxycinnamic acid melts at 172-175°C.[20]

  • ¹H NMR: Expect to see characteristic doublets for the vinyl protons with a large coupling constant (J ≈ 16 Hz) indicative of the trans (E) isomer, which is the thermodynamically favored product. Aromatic and methoxy group signals will also be present in their expected regions.

  • FT-IR: Look for characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the C=C alkene stretch (~1625 cm⁻¹), and C-F stretches.

Part 5: Experimental Protocols and Data

Protocol: Knoevenagel-Doebner Synthesis of 3,5-Difluoro-4-methoxycinnamic acid

This protocol is a representative procedure based on established methods for substituted cinnamic acids.[15][16]

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add malonic acid (1.2 eq), pyridine (5-10 volumes relative to the aldehyde), and piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically ~115°C for pyridine) and stir vigorously. Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of Chloroform:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Place the flask in an ice bath and slowly add concentrated HCl (approx. 2.5 volumes relative to pyridine) with stirring until the pH is ~1.

  • Isolation: A white precipitate will form. Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove pyridine hydrochloride and excess HCl.

  • Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol.

Data Summary: Comparison of Synthetic Routes
ParameterKnoevenagel CondensationPerkin ReactionMizoroki-Heck Reaction
Starting Materials Ar-CHO, Malonic AcidAr-CHO, Acetic AnhydrideAr-X, Acrylate
Catalyst/Base Pyridine/Piperidine or TEA[1][18]Anhydrous NaOAc or KOAc[4][12]Palladium complex (e.g., Pd(OAc)₂)[21]
Typical Temperature 80 - 120°C[14]160 - 190°C[6][12]80 - 150°C[22]
Typical Reaction Time 2 - 8 hours[11]3 - 12 hours[12][23]0.5 - 24 hours[22]
Typical Yield Range 75 - 95%[11][24]50 - 75%[12]80 - 97%[8]
Key Advantages Milder conditions, high yieldLow-cost reagentsHigh yield, functional group tolerance
Key Disadvantages Use of potentially hazardous pyridineHarsh conditions, long timesCatalyst cost and removal

Part 6: Visualization of Key Workflows

The following diagrams illustrate the experimental workflow and a plausible reaction mechanism.

Knoevenagel_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start 1. Charge RBF with 3,5-Difluoro-4-methoxybenzaldehyde, Malonic Acid, Pyridine, Piperidine reflux 2. Heat to Reflux (2-4 hours) start->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to RT, then Ice Bath monitor->cool acidify 5. Acidify with conc. HCl (pH ~1) cool->acidify precipitate 6. Collect Precipitate via Vacuum Filtration acidify->precipitate wash 7. Wash solid with Cold Water precipitate->wash dry 8. Dry Crude Product wash->dry recrystallize 9. Recrystallize from Hot Ethanol dry->recrystallize final_product Pure 3,5-Difluoro-4- methoxycinnamic Acid recrystallize->final_product Knoevenagel_Mechanism cluster_activation Catalyst & Nucleophile Activation cluster_cc_bond C-C Bond Formation cluster_elimination Elimination & Decarboxylation aldehyde Ar-CHO iminium Iminium Ion (More Electrophilic) aldehyde->iminium + Piperidine, -H2O piperidine Piperidine (Base) attack Nucleophilic Attack iminium->attack malonic Malonic Acid enolate Enolate (Nucleophile) malonic->enolate + Piperidine enolate->attack adduct Aldol-type Adduct attack->adduct dehydration Dehydration (-H2O) adduct->dehydration decarboxylation Decarboxylation (-CO2) dehydration->decarboxylation product Ar-CH=CH-COOH (Final Product) decarboxylation->product

Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.

References

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Kantam, M. L., Sreedhar, B., & Choudary, B. M. (2000). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Journal of Chemical Research, Synopses, (11), 514-515. [Link]

  • Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. [Link]

  • Ali, A., Muhammad, Y., & Ali, A. (2022). Efficient palladium n-heterocyclic carbene catalytic system for the synthesis of cinnamic acid and derivatives in water. Bulgarian Chemical Communications, 54(1), 5-11. [Link]

  • Kantam, M. L., Sreedhar, B., & Choudary, B. M. (2000). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Cinnamicderivatives. (2025). How to optimize the synthesis process of cinnamic derivatives?[Link]

  • Shinde, S. S., et al. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids using triethylamine as a surrogate N-base. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Pop, A., Vlase, T., & Vlase, G. (2018). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 23(10), 2469. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Wikipedia. (n.d.). Perkin reaction. [Link]

  • Chen, J., & Wang, Z. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 26(15), 4478. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Khade, H. P., et al. (2022). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(11), 132-137. [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. [Link]

  • JoVE. (2025). Aldol Condensation with β-Diesters. [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. [Link]

  • Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Indriyanti, E., & Prahasiwi, M. S. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Journal of Physics: Conference Series, 1567(2), 022067. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 3,5-Difluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-4-methoxycinnamic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges often encountered with this compound. By understanding the physicochemical properties of this molecule, we can develop rational strategies to achieve successful dissolution for your experiments.

Compound Profile: Understanding the "Why" Behind Solubility Challenges

3,5-Difluoro-4-methoxycinnamic acid is a substituted cinnamic acid derivative. Its structure, featuring a difluorinated aromatic ring, a methoxy group, and a carboxylic acid moiety, presents a classic solubility challenge. The planar, hydrophobic aromatic system significantly limits its affinity for aqueous media. The fluorine atoms, due to their high electronegativity, can also influence the molecule's electronic properties and intermolecular interactions, further impacting solubility.[1]

The key to overcoming these challenges lies in manipulating the ionizable carboxylic acid group. In its protonated (R-COOH) state at acidic or neutral pH, the molecule is poorly soluble in water. However, by converting it to its deprotonated carboxylate salt (R-COO⁻), we introduce a charge that dramatically increases its polarity and, therefore, its aqueous solubility.

Below is a summary of the key physicochemical properties. Note that while specific experimental data for this exact molecule is limited, we can infer properties from closely related analogs like 4-methoxycinnamic acid and consider the known effects of fluorination.

PropertyEstimated Value / ObservationRationale & Scientific Implication
Molecular Weight 214.16 g/mol A moderate molecular weight, not the primary driver of insolubility.
Appearance Typically a white to off-white solid.Crystalline solids often require more energy to dissolve than amorphous forms.
Aqueous Solubility Very low at neutral pH.The hydrophobic difluoro-phenyl ring dominates the molecule's character, leading to poor interaction with water. Cinnamic acid itself has a low water solubility of 0.4 g/L.[2][3]
Organic Solvent Solubility Soluble in DMSO, DMF, and alcohols (Methanol, Ethanol).The molecule is well-suited for dissolution in polar aprotic solvents and alcohols, which can serve as primary solvents for stock solutions. 4-methoxycinnamic acid is noted to be soluble in DMSO, methanol, ethanol, and ethyl acetate.[4][5]
Estimated pKa ~3.5 - 4.5The pKa of the carboxylic acid is crucial. Fluorine atoms are electron-withdrawing and increase the acidity (lower the pKa) compared to non-fluorinated analogs.[6][7][8] For example, the pKa of 4-methoxycinnamic acid is ~4.5.[5] Knowing the pKa allows for targeted pH adjustments to achieve solubility.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered in the lab.

Q1: What is the best solvent to prepare a high-concentration stock solution of 3,5-Difluoro-4-methoxycinnamic acid?

A1: For high-concentration stock solutions (e.g., 10-50 mM), Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting solvents. These polar aprotic solvents are highly effective at disrupting the crystal lattice energy of the solid and solvating the molecule. Ethanol can also be used, but you may achieve a lower maximum concentration.

Expert Tip: Always use anhydrous, high-purity DMSO.[9] DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds over time, even during storage.[9][10]

Q2: My compound is dissolved in DMSO, but it crashes out (precipitates) when I add it to my aqueous cell culture medium or buffer. What's happening and how can I fix it?

A2: This is a very common and expected phenomenon known as "antisolvent precipitation."[11] While your compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium is typically low (e.g., <0.5%) to avoid cellular toxicity. In this predominantly aqueous environment, the compound's intrinsic low aqueous solubility takes over, and it precipitates.[12]

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.

  • Use pH Adjustment: The most robust method is to prepare your working solutions from an aqueous stock where the compound is already solubilized as a salt (see Q3 and Protocol 2).

  • Incorporate Solubilizing Excipients: For formulation development, surfactants or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the hydrophobic molecule and keep it soluble in water.[13][14]

Q3: I need to prepare a solution in an aqueous buffer (like PBS) for my experiment. How can I dissolve it directly in an aqueous system?

A3: You can dramatically increase the aqueous solubility by converting the carboxylic acid to its water-soluble salt form. This is achieved by adding a base to raise the pH of the solution to be at least 1.5-2 units above the compound's pKa.

  • Mechanism: At a pH > pKa, the carboxylic acid group (-COOH) is deprotonated to a carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in water.

  • Procedure: You can prepare a concentrated aqueous stock solution by dissolving the compound in a dilute basic solution, such as 10-100 mM NaOH. This stock can then be diluted into your final buffered medium. See Protocol 2 for a detailed methodology.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, gentle heating (e.g., to 37-50°C) and sonication can be very effective in accelerating the dissolution process, especially when preparing concentrated stock solutions in organic solvents like DMSO.[9] These methods provide the energy needed to overcome the intermolecular forces in the solid crystal.

Critical Precaution: Always be mindful of the compound's stability. Before applying heat, confirm the compound's melting point and degradation temperature if available. For many organic molecules, gentle warming is safe, but prolonged exposure to high temperatures should be avoided. Perform a small-scale test first.

Step-by-Step Troubleshooting Protocols & Workflows

This section provides detailed, actionable protocols for common laboratory procedures involving 3,5-Difluoro-4-methoxycinnamic acid.

Diagram 1: General Solubility Troubleshooting Workflow

This flowchart outlines the decision-making process for solubilizing the compound.

G cluster_0 start Start: Need to dissolve 3,5-Difluoro-4-methoxycinnamic acid desired_solvent What is the desired final solvent? start->desired_solvent aqueous Aqueous Buffer (e.g., PBS, Media) desired_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO, EtOH) desired_solvent->organic Organic ph_adjust Use pH-mediated solubilization. See Protocol 2. aqueous->ph_adjust dissolve_org Add compound to solvent. Vortex. organic->dissolve_org check_org Is it fully dissolved? dissolve_org->check_org heat_sono Apply gentle heat (37°C) and/or sonicate. check_org->heat_sono No success_org Success: Stock Solution Ready for Use/Dilution. Store at -20°C. check_org->success_org Yes check_org2 Is it dissolved now? heat_sono->check_org2 check_org2->success_org Yes fail_org Failure: Try a stronger solvent (e.g., DMF) or reduce concentration. check_org2->fail_org No check_aq Is it fully dissolved? ph_adjust->check_aq success_aq Success: Aqueous Stock Ready for Use. check_aq->success_aq Yes fail_aq Failure: Consider co-solvents or formulation aids. Reduce concentration. check_aq->fail_aq No

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of 3,5-Difluoro-4-methoxycinnamic acid (MW: 214.16 g/mol ) in DMSO.

Materials:

  • 3,5-Difluoro-4-methoxycinnamic acid powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of compound needed. For 1 mL of a 20 mM solution:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 214.16 g/mol * (1000 mg / 1 g) = 4.28 mg

  • Weigh Compound: Accurately weigh 4.28 mg of the compound and place it into a clean, dry vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

  • Apply Energy (If Needed):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Heat: Alternatively, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Final Check: Once a clear, homogenous solution is obtained, the stock is ready.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[9] Ensure vials are tightly sealed to prevent moisture absorption.

Diagram 2: Mechanism of pH-Dependent Aqueous Solubility

This diagram illustrates the chemical principle behind using a base to increase solubility.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Insoluble R-COOH (Protonated Form) Poorly Water Soluble (Precipitate) Equilibrium Insoluble->Equilibrium Soluble R-COO⁻ Na⁺ (Deprotonated Salt Form) Highly Water Soluble (In Solution) Equilibrium->Soluble AddBase + NaOH (Base) (Removes H⁺) AddAcid + HCl (Acid) (Adds H⁺)

Caption: Equilibrium between insoluble acid and soluble salt.

Protocol 2: pH-Mediated Aqueous Solubilization

Objective: To prepare a 10 mM aqueous stock solution of 3,5-Difluoro-4-methoxycinnamic acid by pH adjustment.

Materials:

  • 3,5-Difluoro-4-methoxycinnamic acid powder (2.14 mg for 1 mL)

  • Deionized water

  • 0.1 M NaOH solution

  • pH meter or pH strips

  • Volumetric flask or conical tube

Procedure:

  • Weigh Compound: Weigh 2.14 mg of the compound into a 1.5 mL tube.

  • Add Water: Add approximately 0.8 mL of deionized water to the tube. The compound will not dissolve and will appear as a suspension.

  • Add Base: Add the 0.1 M NaOH solution dropwise (e.g., 5-10 µL at a time) while vortexing or stirring.

  • Observe Dissolution: Continue adding base until all the solid material has dissolved, resulting in a clear solution. This indicates the formation of the soluble carboxylate salt.

  • Check pH: Use a pH meter or pH strip to check the pH of the solution. The pH should be well above the estimated pKa (ideally > 6.0). If not, add another small drop of 0.1 M NaOH.

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with deionized water.

  • Usage: This aqueous stock can now be diluted into your final buffer or cell culture medium. The buffer in the final medium will neutralize the small amount of base from the stock solution, but it is always good practice to verify the final pH of your working solution.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 3,5-Difluoro-4-methoxycinnamic acid and associated solvents.

  • Handling Powder: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Solvent Safety: DMSO and DMF are powerful solvents. Avoid direct skin contact and use them within a chemical fume hood. Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.

References

  • PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • FooDB. (2010). trans-p-Methoxycinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Goss, K. U. (2006). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 40(10), 3153-3153. [Link]

  • Guan, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Journal of Molecular Structure. (2023). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • Shayan, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • Nagy, K. N., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • MDPI. (2021). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • ChemRxiv. (2021). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. Retrieved from [Link]

  • ACS Omega. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link]

  • National Institutes of Health. (2015). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]

  • Reddit. (2023). Compund dilution in DMSO. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Cinnamic Acid – High Purity. Retrieved from [Link]

  • PubMed. (1983). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. [Link]

  • ChemBK. (n.d.). 4-Methoxycinnamic acid,predominantly trans. Retrieved from [Link]

Sources

preventing degradation of 3,5-Difluoro-4-methoxycinnamic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for 3,5-Difluoro-4-methoxycinnamic acid. As Senior Application Scientists, we understand that the integrity of your compounds is paramount to achieving reproducible and reliable experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the stability of 3,5-Difluoro-4-methoxycinnamic acid in your research and development workflows.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by researchers.

Q1: What is photodegradation and why is it a primary concern for 3,5-Difluoro-4-methoxycinnamic acid? A1: Photodegradation is a chemical alteration of a molecule caused by the absorption of light energy.[1] For cinnamic acid and its derivatives, this is a significant issue. The conjugated system of the aromatic ring and the acrylic acid side chain is a chromophore that readily absorbs UV light. This can lead to two primary degradation pathways:

  • Cis-Trans Isomerization: The stable, naturally occurring trans-isomer can convert to the less stable cis-isomer, which may have different physicochemical properties and biological activity.[1]

  • [2+2] Cycloaddition: Especially in concentrated solutions or the solid state, two molecules can react upon UV exposure to form cyclobutane derivatives, such as truxillic and truxinic acids.[1]

Q2: My solution of 3,5-Difluoro-4-methoxycinnamic acid is showing new, unexpected peaks in my HPLC analysis. What could be the cause? A2: The appearance of new peaks is a classic sign of degradation. The most likely cause is photodegradation, leading to the formation of the cis-isomer, which will have a different retention time. Other possibilities include oxidation of the double bond or interactions with your solvent or buffer components. Our troubleshooting guide in Section 2 can help you diagnose the specific cause.

Q3: How does pH affect the stability of my solution? A3: For cinnamic acids, pH plays a crucial role, particularly in photostability. Studies on cinnamic acid have shown that the rate of photodegradation decreases as the pH increases.[2][3] At a pH above the pKa of the carboxylic acid, the molecule exists as the carboxylate anion. This ionized form has a lower molar absorption of UV light compared to the undissociated acid, reducing the rate of photolysis.[3] While trans-cinnamic acid itself is fairly resistant to pH-induced degradation in the dark, extreme pH should still be avoided without specific stability data.[4][5][6]

Q4: What are the ideal storage conditions for a stock solution? A4: To maximize shelf-life, stock solutions should be stored under the following conditions:

  • Protection from Light: Use amber glass vials or wrap clear vials completely in aluminum foil.[1]

  • Temperature: Store at low temperatures, typically frozen at -20°C or -80°C for long-term storage.

  • Inert Atmosphere: For maximum protection against oxidation, degas the solvent before preparing the solution and consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Solvent: Use a high-purity, appropriate solvent. Aprotic solvents like DMSO or DMF are common for initial stock solutions, which are then diluted into aqueous buffers for experiments.

Q5: Can I visually determine if my 3,5-Difluoro-4-methoxycinnamic acid solution has degraded? A5: While significant degradation might occasionally lead to a color change or precipitation, it is not a reliable indicator.[1] Critical degradation pathways like cis-trans isomerization produce no visible change.[1] Therefore, analytical techniques, primarily a stability-indicating HPLC method, are essential to confirm the purity and concentration of your solution.[1][7]

Section 2: In-Depth Troubleshooting Guides

Use these guides to systematically diagnose and resolve stability issues.

Guide 1: Issue - Unexpected Loss of Compound or Appearance of Degradant Peaks in HPLC

If your analysis shows a decrease in the main peak area over time or the growth of new peaks, use the following workflow to identify the root cause.

issue Issue: Loss of Purity / New Peaks cause1 Potential Cause: Photodegradation issue->cause1 Exposed to light? cause2 Potential Cause: Oxidation issue->cause2 Exposed to air? cause3 Potential Cause: Adverse pH issue->cause3 Unbuffered or extreme pH? cause4 Potential Cause: Thermal Stress issue->cause4 Exposed to high temperatures? solution1 Solution: Use Amber Vials & Low Light cause1->solution1 solution2 Solution: Degas Solvents / Use Inert Gas cause2->solution2 solution3 Solution: Buffer to Neutral/Slightly Alkaline pH cause3->solution3 solution4 Solution: Store at ≤4°C / Avoid Heat cause4->solution4

Caption: Troubleshooting workflow for compound degradation.

  • Assess Light Exposure (The Primary Suspect):

    • Action: Immediately switch to amber volumetric flasks, vials, and autosampler vials. If unavailable, wrap all glassware in aluminum foil. Conduct experiments under reduced ambient light or yellow light.

    • Causality: The cinnamic acid backbone contains a conjugated π-system that is a strong chromophore for UV light (approx. 270-320 nm). Photon absorption excites electrons to a higher energy state, allowing for rotation around the carbon-carbon double bond (isomerization) or reaction with a second excited molecule (dimerization).[1][2][3] Protecting the solution from light is the single most effective preventative measure.

  • Evaluate Oxidative Risk:

    • Action: Prepare fresh solutions using solvents that have been degassed by sparging with nitrogen or argon, or by sonication under vacuum. For long-term storage, flush the headspace of the vial with an inert gas before capping.

    • Causality: Although the C-F bonds are very strong, the electron-rich double bond and aromatic ring can be susceptible to oxidative cleavage, particularly in the presence of trace metal catalysts or reactive oxygen species.[8][9] Removing dissolved oxygen minimizes the potential for oxidative degradation pathways that could cleave the double bond to form corresponding benzaldehyde and other oxidized species.

  • Check the pH of the Medium:

    • Action: Measure the pH of your aqueous solution. If experimentally permissible, buffer the solution to a neutral or slightly alkaline pH (e.g., pH 7.0-7.5).

    • Causality: As discussed in the FAQ, the deprotonated carboxylate form of cinnamic acid is less susceptible to photodegradation.[3] While the compound is generally stable to pH in the dark, ensuring a controlled, buffered environment prevents potential acid- or base-catalyzed hydrolysis of the methoxy group or other unknown reactions, especially during long-term storage.

  • Review Thermal Conditions:

    • Action: Ensure solutions are not exposed to high temperatures during preparation (e.g., from aggressive sonication for dissolution) or storage. Keep samples on ice or in a cooled autosampler during long analytical runs.

    • Causality: While cinnamic acids are generally stable at room temperature, prolonged exposure to heat can increase the rate of all chemical reactions, including degradation.[10] For highly fluorinated compounds, thermal decomposition can occur, though typically at much higher temperatures.[11][12][13][14][15] Prudent temperature control is a cornerstone of good laboratory practice.

Section 3: Protocols & Methodologies

Follow these validated procedures to minimize degradation from the outset.

Protocol 1: Recommended Handling and Storage Conditions

This table summarizes the best practices for storing 3,5-Difluoro-4-methoxycinnamic acid.

FormDurationTemperatureLight ConditionAtmosphereContainer
Solid Long-Term2-8°C or -20°CDarkAmbientTightly sealed
Stock Solution Short-Term (<1 week)2-8°CDark (Amber vial)AmbientTightly sealed
(in DMSO/DMF)
Stock Solution Long-Term (>1 week)-20°C or -80°CDark (Amber vial)Inert (Argon/N₂)Tightly sealed
(in DMSO/DMF)
Working Solution During Experiment2-8°C (on ice)Dark (Amber vial)AmbientSealed
(in aqueous buffer)
Protocol 2: Preparation of a Stable Stock Solution (10 mM in DMSO)
  • Pre-Experiment Setup:

    • Bring the sealed vial of solid 3,5-Difluoro-4-methoxycinnamic acid to room temperature before opening to prevent condensation.

    • Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO).

    • All glassware (e.g., volumetric flask) must be clean and dry. Use an amber volumetric flask.

  • Weighing and Dissolution:

    • Calculate the mass of solid required for your desired volume and concentration (MW = 214.16 g/mol ).

    • Weigh the solid accurately and transfer it to the amber volumetric flask.

    • Add approximately half the final volume of DMSO.

    • Cap and vortex or sonicate gently in a water bath at room temperature until fully dissolved. Avoid heating.

  • Final Preparation and Storage:

    • Once dissolved, add DMSO to the final volume mark.

    • Invert the flask 15-20 times to ensure homogeneity.

    • Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. Dispense the solution into smaller-volume amber glass vials.

    • For maximum stability, flush the headspace of each aliquot vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.

    • Label clearly and store at -20°C or -80°C.

Protocol 3: Stability-Indicating HPLC-UV Method

A "stability-indicating" method is one that can separate the intact drug from its potential degradation products. This is crucial for accurately assessing stability.

  • HPLC System: Standard HPLC or UHPLC with a UV/PDA detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 30% B to 90% B

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% B to 30% B

    • 18-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

Rationale for Method Choices:

  • C18 Column: Provides good hydrophobic retention for aromatic acids.

  • Acidified Mobile Phase: The addition of acetic acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and consistent retention.[16][17]

  • Gradient Elution: The gradient is designed to first elute any polar degradants, followed by the cis- and trans-isomers of the parent compound, and finally any non-polar degradants like dimers. This separation capability is what makes the method "stability-indicating."

Section 4: Understanding the Primary Degradation Pathway

A deeper understanding of the degradation mechanism reinforces the importance of the preventative measures.

Mechanism: Photochemical Isomerization and Dimerization

The most common degradation pathway for cinnamic acids in solution is initiated by UV light. The energy absorbed allows the molecule to overcome the rotational barrier of the double bond.

trans trans-isomer (Stable) excited Excited State* trans->excited UV Light (hν) excited->trans Relaxation cis cis-isomer (Degradant) excited->cis Isomerization dimer Cyclobutane Dimers (Degradants) trans2 2x trans-isomer trans2->dimer UV Light (hν) [2+2] Cycloaddition

Sources

Technical Support Center: Purification of 3,5-Difluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-4-methoxycinnamic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this compound. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your critical applications.

Introduction: The Challenge of Purity

3,5-Difluoro-4-methoxycinnamic acid is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring creates unique electronic properties. However, these same features can introduce challenges during synthesis and purification. Common synthetic routes, such as the Knoevenagel or Perkin reactions, can generate a profile of closely-related impurities that are often difficult to separate from the final product. This guide provides systematic approaches to identify and resolve these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 3,5-Difluoro-4-methoxycinnamic acid in a question-and-answer format.

Q1: My post-synthesis material shows multiple spots on TLC or multiple peaks in HPLC. What are the likely impurities?

Probable Causes:

  • Geometric Isomer: The synthesis almost invariably produces the cis-(Z) isomer as a minor byproduct alongside the desired trans-(E) isomer.

  • Unreacted Starting Materials: Residual 3,5-Difluoro-4-methoxybenzaldehyde or malonic acid (or its derivatives) are common contaminants.[1]

  • Side-Reaction Products: Decarboxylation of intermediates or other side reactions can lead to unexpected byproducts.

  • Positional Isomers: If the starting aromatic aldehyde was not pure, other difluoro-methoxy-cinnamic acid isomers could be present.[1]

Recommended Solutions:

  • Impurity Identification: Before attempting purification, it is crucial to identify the contaminants. Run a co-spot on a TLC plate with your starting materials. For more definitive identification, utilize LC-MS to obtain the molecular weight of the impurity peaks.[1] A peak with the same mass as your product is likely the cis-isomer.

  • Selective Purification:

    • For removing starting materials and most side-products, recrystallization is often the most effective first step.

    • For separating the cis/trans isomers, which have very similar polarities, flash column chromatography is typically required.

Q2: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?

Probable Causes:

  • Incorrect Solvent System: The chosen solvent may be too good (low recovery) or too poor (oiling out). Cinnamic acids often require a mixed-solvent system for effective recrystallization.[2]

  • Solution Cooled Too Quickly: Rapid cooling encourages precipitation rather than crystal formation, trapping impurities and leading to an oily or amorphous solid.

  • Supersaturation: The solution may be too concentrated, preventing proper crystal lattice formation.

Recommended Solutions:

  • Optimize the Solvent System: The key is to find a solvent pair where the compound is highly soluble in the "good" solvent when hot, and poorly soluble in the "poor" solvent, even when hot. The two solvents must be miscible.

    • Recommended System: An Ethanol/Water or Methanol/Water system is an excellent starting point for cinnamic acid derivatives.[2][3]

    • Protocol: See the detailed "Protocol 1: Optimized Recrystallization" section below.

  • Control the Cooling Rate: After dissolving the compound at boiling, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not place it directly into an ice bath until crystal formation is complete at room temperature.[2]

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

Q3: My final product has a persistent yellow or brown color. How can I remove it?

Probable Causes:

  • High-Molecular-Weight Byproducts: Polymeric or oxidized impurities formed during the synthesis, especially if the reaction was overheated or run for too long.

  • Residual Catalysts or Reagents: Some organic bases (like pyridine) used in the synthesis can cause coloration if not completely removed.

Recommended Solutions:

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.

    • Procedure: During the recrystallization process, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount (1-2% of your compound's weight) of activated charcoal.[1]

    • Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Hot Filtration: After adding the charcoal, swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® in a pre-warmed funnel to remove the charcoal and the adsorbed impurities.[1] Proceed with the cooling step of the recrystallization as usual.

Key Purification Protocols

Protocol 1: Optimized Recrystallization using a Mixed Solvent System

This protocol is designed to remove polar and non-polar impurities from crude 3,5-Difluoro-4-methoxycinnamic acid.

Step-by-Step Methodology:

  • Placement: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Solvent Addition (Good Solvent): Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.[2]

  • Solvent Addition (Poor Solvent): While maintaining the boil, add the "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[2]

  • Clarification: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.[2]

  • Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent (in the same ratio as your final mixture), and dry under vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol is intended for separating the cis and trans isomers when recrystallization is insufficient. The fluorinated nature of the compound can be leveraged for better separation.[4][5]

Step-by-Step Methodology:

  • Column Packing: Pack a silica gel column using a slurry method with the initial mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like ethyl acetate or acetone), add silica gel, and evaporate the solvent completely. Carefully load the resulting free-flowing powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 Hexane:Ethyl Acetate). Adding 0.5-1% acetic acid to the mobile phase is highly recommended to keep the carboxylic acid protonated and prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC. The trans isomer is typically less polar and will elute before the cis isomer.

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Purity Assessment & Data

Accurate assessment of purity is critical. A combination of methods should be employed.[6]

Technique Purpose Typical Parameters/Observations
HPLC Purity determination and impurity profiling.Column: C18, 5 µm; Mobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid; Detection: UV at ~280-310 nm.[7]
¹H NMR Structural confirmation and impurity identification.The vinylic protons of the trans isomer show a large coupling constant (J ≈ 16 Hz), while the cis isomer shows a smaller coupling (J ≈ 12 Hz).[8]
LC-MS Molecular weight confirmation of the main peak and identification of impurity masses.Ionization: Electrospray Ionization (ESI) in negative mode is ideal for detecting the [M-H]⁻ ion of the carboxylic acid.[7]
Qualitative Solubility Data
Solvent Solubility Notes
DMSOHighly SolubleGood for NMR sample preparation.[9]
Methanol / EthanolSolubleGood choices for recrystallization "good" solvent.[3]
Ethyl AcetateModerately SolubleUseful for chromatography.
DichloromethaneSparingly Soluble
WaterPoorly SolubleGood choice for recrystallization "poor" solvent.[2]
HexaneInsoluble

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying and troubleshooting 3,5-Difluoro-4-methoxycinnamic acid.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Path cluster_end Finish Crude Crude Product (Post-Synthesis) PurityCheck Purity Assessment (HPLC, TLC) Crude->PurityCheck Decision Purity > 98%? PurityCheck->Decision Chromatography Column Chromatography (For Isomer Separation) PurityCheck->Chromatography No (Isomers Present) Recrystallize Recrystallization (Ethanol/Water) Decision->Recrystallize No (General Impurities) FinalProduct Pure Product Decision->FinalProduct Yes Recrystallize->PurityCheck Chromatography->PurityCheck

Caption: Decision workflow for purifying crude 3,5-Difluoro-4-methoxycinnamic acid.

Troubleshooting Impure Impure Sample Multiple Peaks (HPLC) Coloration Oiling Out Causes Causes Cis/Trans Isomers Starting Materials Polymeric Byproducts Wrong Solvent Fast Cooling Impure:port1->Causes:c1 Identify Impure:port2->Causes:c2 Identify Impure:port3->Causes:c3 Identify Solutions Solutions Column Chromatography Charcoal Treatment Hot Filtration Solvent Screen Slow Cooling Causes:c1->Solutions:s1 Solve Causes:c2->Solutions:s2 Solve Causes:c3->Solutions:s3 Solve

Caption: Troubleshooting logic for common purification issues.

Frequently Asked Questions (FAQs)

Q: What is the best way to store the purified compound? A: Store 3,5-Difluoro-4-methoxycinnamic acid in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation or hydration. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.

Q: My NMR spectrum shows broad peaks for the carboxylic acid and aromatic protons. Why? A: Peak broadening, especially for the acidic proton, is common and can be due to hydrogen bonding or concentration effects. If aromatic peaks are also broad, it could indicate the presence of paramagnetic impurities (trace metals) or restricted rotation around the aryl-alkene bond. Adding a drop of D₂O to your NMR sample will cause the carboxylic acid proton to exchange and its peak to disappear, confirming its identity.

Q: Can I use a method other than chromatography to separate the cis and trans isomers? A: While challenging, it is sometimes possible to enrich the trans isomer through fractional crystallization, as it is often less soluble and more crystalline than the cis isomer. However, this rarely leads to complete separation. Another advanced approach involves photochemical isomerization to convert the cis isomer to the more stable trans form, followed by recrystallization, though this requires specific equipment and optimization.

References

  • Boon, L. et al. (2011). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Crystal Growth & Design. Available at: [Link]

  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. Available at: [Link]

  • Jacobs, T. et al. (2009). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. PubMed. Available at: [Link]

  • ResearchGate. (2009). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Available at: [Link]

  • Jinno, K. et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Meng, H. et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Library of Medicine. Available at: [Link]

  • Varughese, P. et al. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. Available at: [Link]

  • Hori, T. et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Meng, H. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Library of Medicine. Available at: [Link]

  • de Oliveira, M. et al. (2019). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. NIH National Library of Medicine. Available at: [Link]

  • Taylor & Francis. (2019). Analytical methods – Knowledge and References. Available at: [Link]

  • The Good Scents Company. 4-methoxycinnamic acid. Available at: [Link]

  • Google Patents. (1994). Process for preparing 3,5-difluoroaniline.
  • ResearchGate. (2014). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • Pathiranage, A. et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • PubChem. 4-Methoxycinnamic Acid. Available at: [Link]

Sources

Technical Support Center: Navigating Reactions with 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3,5-Difluoro-4-methoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights into minimizing side product formation during common synthetic transformations. The unique electronic properties of this molecule, imparted by the two electron-withdrawing fluorine atoms and the electron-donating methoxy group, present specific challenges and opportunities in synthesis. This document offers a structured approach to troubleshooting, backed by mechanistic reasoning and validated protocols.

I. Understanding the Reactivity of 3,5-Difluoro-4-methoxycinnamic Acid

The reactivity of 3,5-Difluoro-4-methoxycinnamic acid is dominated by the interplay of its functional groups. The two fluorine atoms are strongly electron-withdrawing, which acidifies the carboxylic acid proton, deactivates the aromatic ring towards electrophilic substitution, and makes the β-carbon of the alkene more electrophilic. Conversely, the methoxy group is electron-donating through resonance, though its effect is somewhat attenuated by the adjacent fluorine atoms. This electronic push-pull system dictates the propensity for various side reactions.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered side reactions in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: I am observing significant decarboxylation of my starting material upon heating. How can I prevent this?

A1: Decarboxylation is a common side reaction for cinnamic acids, proceeding through a cyclic transition state, especially at elevated temperatures. The electron-withdrawing fluorine groups on 3,5-Difluoro-4-methoxycinnamic acid can stabilize the resulting styrenic intermediate, potentially lowering the temperature at which decarboxylation occurs.

  • Causality: Heating promotes the elimination of CO₂, a thermodynamically favorable process. Forcing conditions, especially in the presence of trace acids or bases, can accelerate this side reaction.

  • Troubleshooting & Mitigation:

    • Lower Reaction Temperatures: Whenever possible, conduct reactions at or below room temperature. For sluggish reactions, a modest increase to 40-50°C should be attempted before resorting to higher temperatures.

    • Avoid Prolonged Heating: Monitor the reaction closely and minimize the reaction time.

    • pH Control During Workup: Avoid strongly acidic or basic conditions during aqueous workup if the product is sensitive to these conditions at elevated temperatures (e.g., during extractions with hot solvents).

    • Inert Atmosphere: While not always directly preventing decarboxylation, running reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that might generate species that catalyze decarboxylation.

Q2: My reaction mixture is turning into an intractable solid, suggesting polymerization. What are the best strategies to inhibit this?

A2: The acrylic acid moiety of 3,5-Difluoro-4-methoxycinnamic acid is susceptible to radical polymerization, especially upon heating or exposure to radical initiators.

  • Causality: Radical initiators (e.g., peroxides from aged solvents) or heat can initiate a chain-reaction polymerization of the alkene.

  • Troubleshooting & Mitigation:

    • Use Fresh Solvents: Ethers and other solvents can form peroxides over time. Always use freshly distilled or inhibitor-free solvents.

    • Add Radical Inhibitors: For reactions requiring heat, the addition of a radical inhibitor is highly recommended.

      • Phenothiazine (PTZ): A common and effective inhibitor.

      • Hydroquinone monomethyl ether (MeHQ): Another widely used stabilizer.

    • Store Under Inert Atmosphere: Storing the starting material and running reactions under an inert gas can minimize the presence of oxygen, which can contribute to radical formation.

InhibitorTypical ConcentrationNotes
Phenothiazine (PTZ)100-500 ppmEffective at higher temperatures.
MeHQ200-1000 ppmOften used in combination with oxygen.

Q3: I am attempting a reaction under strongly acidic conditions and suspect I am cleaving the 4-methoxy group. How can I confirm this and what are the alternatives?

A3: The methoxy group, an ether linkage, is susceptible to cleavage by strong acids like HBr, HI, or BBr₃, particularly at elevated temperatures.[1][2] This would result in the formation of a phenolic group.

  • Causality: The ether oxygen is protonated by the strong acid, creating a good leaving group (methanol). A nucleophile (e.g., Br⁻) then attacks the methyl group (Sₙ2) or the aromatic ring (less likely for this substrate).

  • Troubleshooting & Mitigation:

    • Confirmation: The formation of the phenol can be confirmed by ¹H NMR (disappearance of the methoxy singlet around 3.8-4.0 ppm and appearance of a broad phenolic -OH peak) and mass spectrometry (a decrease in molecular weight by 14 Da).

    • Use Milder Acids: If acidic conditions are required, consider using weaker acids like acetic acid or using catalytic amounts of a strong acid at low temperatures.

    • Alternative Reagents: For reactions like esterification, avoid the use of strong mineral acids as catalysts if possible. Carbodiimide coupling agents are a good alternative (see Section III).

    • Protecting Groups: If harsh acidic conditions are unavoidable for other transformations on the molecule, consider if protecting the potential phenolic group (if starting from the hydroxy derivative) is a viable strategy in your synthetic route.

Q4: I am seeing evidence of a Michael addition side product. How can I minimize this?

A4: The electron-withdrawing fluorine atoms make the β-carbon of the alkene in 3,5-Difluoro-4-methoxycinnamic acid more electrophilic and thus more susceptible to nucleophilic attack (Michael addition).[3][4][5]

  • Causality: Nucleophiles present in the reaction mixture (e.g., amines, thiol impurities, or even the solvent under certain conditions) can add to the β-position of the α,β-unsaturated system.

  • Troubleshooting & Mitigation:

    • Control of Nucleophiles: Ensure all reagents and solvents are pure and free from nucleophilic impurities.

    • Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Temperature Control: Michael additions are often more favorable at lower temperatures. Running the reaction at 0°C or below can sometimes suppress this side reaction.

    • Protect the Alkene: In complex syntheses, if the alkene is not the desired site of reaction, it can be temporarily protected, for example, by dihydroxylation and subsequent protection as an acetal, to be regenerated later.

III. Optimized Protocols for Key Transformations

To provide a practical resource, we have outlined optimized protocols for common reactions, designed to minimize the side reactions discussed above.

Protocol 1: Amidation using HATU

Amidation of the electron-deficient 3,5-Difluoro-4-methoxycinnamic acid, especially with electron-poor or sterically hindered amines, can be sluggish.[6][7][8] Using a potent coupling agent like HATU is recommended.

dot

Amidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 3,5-Difluoro-4-methoxycinnamic acid (1.0 eq) Dissolve Dissolve Acid, Amine, HATU in DMF Acid->Dissolve Amine Amine (1.1 eq) Amine->Dissolve HATU HATU (1.1 eq) HATU->Dissolve Base DIPEA (2.0 eq) Add_Base Add DIPEA Base->Add_Base Cool Cool to 0 °C Dissolve->Cool Cool->Add_Base Stir Stir at RT, 4-12 h Add_Base->Stir Quench Dilute with EtOAc, wash with aq. LiCl Stir->Quench Dry Dry (Na₂SO₄), filter Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Crystallization) Concentrate->Purify Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 3,5-Difluoro-4-methoxycinnamic acid (1.0 eq) Dissolve Dissolve Acid, Alcohol, DMAP in DCM Acid->Dissolve Alcohol Alcohol (1.5 eq) Alcohol->Dissolve DCC DCC (1.1 eq) Add_DCC Add DCC DCC->Add_DCC DMAP DMAP (0.1 eq) DMAP->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add_DCC Stir Stir at RT, 2-6 h Add_DCC->Stir Filter Filter DCU byproduct Stir->Filter Wash Wash with aq. HCl, NaHCO₃, brine Filter->Wash Dry Dry (MgSO₄), filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

Sources

Technical Support Center: Stability Testing of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the stability testing of 3,5-Difluoro-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and success of your stability studies.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods.[1][2][3] This guide will walk you through the key aspects of designing and executing these studies for 3,5-Difluoro-4-methoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3,5-Difluoro-4-methoxycinnamic acid that may influence its stability?

A1: The stability of 3,5-Difluoro-4-methoxycinnamic acid is influenced by several key structural features:

  • Cinnamic Acid Moiety: The α,β-unsaturated carboxylic acid is susceptible to photodegradation, particularly [2+2] cycloaddition reactions upon exposure to UV light.[4]

  • Methoxy Group: The methoxy substituent on the aromatic ring can be a site for oxidative degradation.[5]

  • Fluoro Groups: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[6][7] The carbon-fluorine bond itself is generally very strong and enhances thermal stability.[6][7]

  • Carboxylic Acid Group: This functional group's ionization state is pH-dependent, which can significantly impact the molecule's solubility and stability in different aqueous environments.[8][9]

Q2: What are the primary degradation pathways I should anticipate for this molecule?

A2: Based on its structure, the following degradation pathways are plausible:

  • Photodegradation: Dimerization or isomerization of the double bond in the cinnamic acid backbone.[4][10]

  • Oxidative Degradation: Oxidation of the methoxy group, potentially leading to demethoxylation or other oxidative products.[5][11]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to degradation, although this is less common for cinnamic acids compared to esters or amides.

  • Thermal Degradation: Generally, the molecule is expected to have good thermal stability due to the fluorinated aromatic ring.[6][7] Degradation at very high temperatures may involve decarboxylation or other fragmentation.

Q3: What are the recommended storage conditions for 3,5-Difluoro-4-methoxycinnamic acid?

A3: Based on the potential for photodegradation, it is recommended to store 3,5-Difluoro-4-methoxycinnamic acid in a well-sealed container, protected from light, in a cool and dry place. Long-term storage at refrigerated temperatures (2-8 °C) is advisable.

Q4: How much degradation is considered acceptable in a forced degradation study?

A4: The goal of a forced degradation study is to achieve a meaningful level of degradation to identify degradation products and validate the analytical method. Typically, a degradation of 5-20% is considered appropriate.[12] Degradation of more than 20% may lead to secondary degradation products that are not relevant to normal storage conditions.[12]

Troubleshooting Guides

Photolytic Instability

Issue: I am observing rapid and extensive degradation of my sample when exposed to light.

Potential Cause Troubleshooting Steps
Inappropriate Light Source or Intensity Ensure you are following ICH Q1B guidelines for photostability testing, which specify the light source and exposure levels.[12][13]
Solvent Effects The solvent system can influence photodegradation rates. Consider evaluating the stability in different solvents (e.g., methanol, acetonitrile, water) to understand the matrix effect.
Oxygen Presence Photo-oxidative processes can occur. Try degassing your solution with nitrogen or argon before light exposure to see if the degradation profile changes.
Thermal Degradation

Issue: My sample shows significant degradation at elevated temperatures, which was unexpected.

Potential Cause Troubleshooting Steps
Presence of Impurities Impurities can act as catalysts for thermal degradation. Ensure you are using a well-characterized, high-purity sample of 3,5-Difluoro-4-methoxycinnamic acid.
Interaction with Excipients (for drug product) If you are studying a formulation, there could be an incompatibility between the active pharmaceutical ingredient (API) and an excipient. Test the stability of the API alone and in combination with each excipient.
Incorrect Temperature Control Verify the accuracy of your oven or heating block's temperature control.
pH-Dependent Instability

Issue: I am seeing significant degradation or precipitation at a specific pH.

Potential Cause Troubleshooting Steps
pH-Dependent Hydrolysis While less likely for this structure, it's possible. Analyze the degradation products to confirm if hydrolysis is occurring.
Poor Solubility The carboxylic acid's solubility is pH-dependent.[8] Precipitation at low pH is expected as the neutral form is less soluble. Ensure you are working within the solubility limits at each pH or consider using a co-solvent.
Buffer Catalysis Certain buffer components can catalyze degradation. If you suspect this, try using a different buffer system at the same pH.
Oxidative Instability

Issue: My sample is degrading in the presence of an oxidizing agent, but I am unsure of the degradation product.

Potential Cause Troubleshooting Steps
Oxidation of the Methoxy Group This is a likely pathway.[5] Use mass spectrometry (MS) to identify degradation products. A loss of a methyl group (14 Da) or the addition of an oxygen atom (16 Da) could indicate methoxy group oxidation or hydroxylation of the ring.
Oxidation of the Alkene The double bond in the cinnamic acid moiety can also be a site of oxidation. Look for products corresponding to epoxidation or cleavage of the double bond.
Strength of Oxidizing Agent If using a strong oxidizing agent like hydrogen peroxide, the degradation may be too aggressive. Consider using milder conditions or a different oxidizing agent to generate a more relevant degradation profile.

Experimental Protocols

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Objectives & Scope B Characterize API (Purity, Structure) A->B C Select Stress Conditions (ICH Guidelines) B->C D Prepare Samples & Controls C->D E Expose to Stress Conditions (Thermal, Photo, pH, Oxidative) D->E F Analyze Samples at Time Points (HPLC, LC-MS) E->F G Quantify Degradation F->G H Identify Degradation Products G->H I Propose Degradation Pathways H->I J Validate Stability-Indicating Method I->J K Generate Report J->K

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3,5-Difluoro-4-methoxycinnamic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Acid and Base Hydrolysis:

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Keep all solutions at room temperature. If no degradation is observed after 24 hours, consider heating at 60°C.[12]

  • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • At specified time points, withdraw an aliquot and dilute for analysis.

4. Thermal Degradation:

  • Solid State: Place a known amount of solid 3,5-Difluoro-4-methoxycinnamic acid in a controlled temperature oven at 60°C and 80°C.

  • Solution State: Place a sealed vial of the stock solution in a controlled temperature oven at 60°C.

  • At specified time points, prepare a solution from the solid sample or dilute the stock solution for analysis.

5. Photodegradation:

  • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Potential Photodegradation Pathway

Photodegradation_Pathway Monomer 3,5-Difluoro-4-methoxycinnamic acid C=C double bond UV UV Light Dimer Cyclobutane Dimer [2+2] Cycloaddition Product Isomer Cis-Isomer E/Z Isomerization UV->Dimer Dimerization UV->Isomer Isomerization

Caption: Potential photodimerization and photoisomerization of cinnamic acid derivatives.

Data Interpretation

Summary of Stress Conditions
Stress Condition Typical Reagents/Parameters Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, RT or 60°CGenerally stable, minor degradation possible
Base Hydrolysis 0.1 M - 1 M NaOH, RT or 60°CGenerally stable, potential for some degradation
Oxidation 3-30% H₂O₂, RTDemethylated products, ring-hydroxylated products, alkene cleavage
Thermal (Solid) 60-80°CGenerally stable, potential for decarboxylation at high temp
Photolytic ICH Q1B light exposureCyclobutane dimers, E/Z isomers
Troubleshooting Unexpected Degradation

Caption: Decision tree for troubleshooting unexpected degradation results.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2023-03-21). Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ICH releases overhauled stability guideline for consultation | RAPS. (2023-04-17). Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01). Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2023-03-27). Available from: [Link]

  • Photodegradation of Cinnamic Acid in Different Media | Request PDF - ResearchGate. (2023-08-05). Available from: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2023-07-31). Available from: [Link]

  • Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst - The Royal Society of Chemistry. (2020-12-17). Available from: [Link]

  • Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts - David Publishing. (2017-03-16). Available from: [Link]

  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF - ResearchGate. Available from: [Link]

  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - NIH. Available from: [Link]

  • Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy | Request PDF - ResearchGate. (2023-10-26). Available from: [Link]

  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds - Biblioteca Digital do IPB. (2021-11-20). Available from: [Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - RSC Publishing. Available from: [Link]

  • Video: Acidity of Carboxylic Acids - JoVE. (2023-04-30). Available from: [Link]

Sources

addressing inconsistent results in assays with 3,5-Difluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3,5-Difluoro-4-methoxycinnamic acid. We understand that achieving consistent and reproducible results is paramount to your research. This guide is designed to help you navigate and troubleshoot common issues related to assay variability when working with this compound. As a substituted cinnamic acid, its behavior in solution can be influenced by a variety of factors. Here, we will dissect these potential issues, explain the underlying scientific principles, and provide actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries we receive.

Q1: My assay results are inconsistent from one experiment to the next, even though I'm following the same protocol. What's the most likely cause?

A: The most frequent culprit for inconsistency with cinnamic acid derivatives is compound degradation. These molecules, including 3,5-Difluoro-4-methoxycinnamic acid, are particularly susceptible to photodegradation .[1][2][3] The unsaturated bond in the acrylic acid side chain can undergo cis-trans isomerization upon exposure to UV or even ambient laboratory light. This structural change can significantly alter the compound's biological activity and its interaction with your assay components, leading to variable results.[1] Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1]

Q2: I've noticed a gradual loss of activity from my stock solution over a few weeks. How should I be preparing and storing it?

A: This is a classic sign of suboptimal storage. Beyond light sensitivity, factors like temperature, solvent choice, and repeated freeze-thaw cycles can degrade the compound.[4][5] For maximum stability, we recommend preparing a concentrated stock solution in an anhydrous solvent like DMSO.[6][7] After preparation, aliquot the stock into single-use volumes in light-protected vials and store them at -20°C or below.[6] This strategy minimizes both light exposure and the damaging effects of repeated temperature changes.

Q3: Why is the pH of my assay buffer so important for this compound?

A: The pH of the aqueous medium has a profound effect on the stability of cinnamic acids.[8] Studies on the parent compound, cinnamic acid, have shown that its rate of photodegradation significantly decreases as the pH increases from acidic to neutral or slightly alkaline.[2][3] At lower pH values, the carboxylic acid group is protonated, which can influence its electronic properties and susceptibility to degradation pathways. If your experimental design permits, maintaining a pH closer to 7.4 may enhance the compound's stability during the assay.[2][3]

Q4: I'm seeing some precipitation after diluting my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A: This is a common solubility issue. While 3,5-Difluoro-4-methoxycinnamic acid is soluble in DMSO, its solubility in aqueous solutions can be limited.[6][7] When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can "crash out" of the solution. To mitigate this, we advise performing a serial dilution or adding the stock solution dropwise to the buffer while vortexing to ensure rapid mixing. It is also critical to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all samples, as DMSO itself can influence biological systems.

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, these guides provide a more systematic approach to identifying and solving the root cause of inconsistency.

Guide A: Verifying Compound Integrity

Inconsistent results often originate from the compound itself before it even enters the assay. This guide provides a logical flow to validate your starting material.

start Start: Inconsistent Results check_controls Are positive & negative controls behaving as expected? start->check_controls compound_issue Problem is likely related to the 3,5-Difluoro-4-methoxycinnamic acid itself. check_controls->compound_issue Yes assay_issue Problem is likely with the general assay components or protocol. (Reagents, Instrument, etc.) check_controls->assay_issue No controls_ok YES check_solubility 1. Review Solubilization Protocol (See SOP 1) compound_issue->check_solubility check_storage 2. Verify Storage Conditions (Cool, Dark, Aliquoted) check_solubility->check_storage check_purity 3. Assess Purity & Degradation (Use HPLC, see SOP 2) check_storage->check_purity controls_bad NO

Caption: Troubleshooting Decision Tree for Inconsistent Assay Results.

  • Review Certificate of Analysis (CoA): Always start with the CoA provided by the supplier. Verify the purity (typically ≥98% is recommended) and identity. Batch-to-batch variation in purity is a known issue, and trace impurities can sometimes catalyze degradation.[4]

  • Assess Solubility and Potential for Aggregation: As mentioned in the FAQ, improper solubilization is a major source of error. Beyond visible precipitation, the compound may form micro- or nano-aggregates in solution, which can lead to artifacts by sequestering the compound or interfering with optical measurements. Consider using dynamic light scattering (DLS) if you suspect aggregation.

  • Evaluate for Degradation: If you suspect your stock or working solutions have degraded, the most definitive method for confirmation is High-Performance Liquid Chromatography (HPLC).[2] Comparing a freshly prepared sample to an older one will reveal new peaks corresponding to degradation products (e.g., the cis-isomer) or a decrease in the area of the main peak.

Guide B: Optimizing Assay Conditions

Even with a perfect compound, the assay environment can induce variability.

receive Receive Compound coa Check CoA (Purity >98%) receive->coa prepare Prepare Stock (Anhydrous DMSO, See SOP 1) coa->prepare aliquot Aliquot into Single-Use Vials (Amber Glass) prepare->aliquot store Store at -20°C or below aliquot->store use Use in Assay (Minimize light exposure, validate buffer compatibility) store->use

Caption: Recommended Workflow for Compound Handling and Use.

  • Control Light Exposure: This cannot be overstated. Conduct experiments under subdued lighting conditions. Use amber or UV-filtered light if possible. When using multi-well plates for fluorescence or absorbance assays, keep the plate covered with a light-blocking lid whenever it is not being read by the instrument.[1]

  • Buffer Composition and pH: Re-evaluate your assay buffer. As established, pH is critical.[2][3] Furthermore, certain buffer components could potentially react with the compound over the course of the assay. If you observe results changing with incubation time, consider running a control where you incubate the compound in the assay buffer alone and analyze it by HPLC to check for buffer-induced degradation.

  • Temperature Effects: While photodegradation is often the primary concern, thermal degradation can also occur, especially during prolonged incubations at elevated temperatures (e.g., 37°C).[1][4] Ensure your incubation time is appropriate and validated. If the assay allows, running it at a lower temperature may improve stability.

Part 3: Standard Operating Procedures (SOPs)

Follow these detailed protocols to minimize variability from procedural errors.

SOP 1: Preparation of a Stable Stock Solution
  • Pre-analysis: Allow the vial of solid 3,5-Difluoro-4-methoxycinnamic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use fresh, anhydrous-grade DMSO. Hygroscopic (water-absorbing) DMSO can introduce water, which may affect long-term stability.

  • Dissolution: Add the appropriate volume of DMSO to the solid to achieve a desired high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used if necessary, but avoid excessive heat.[7]

  • Aliquoting: Immediately after dissolution, dispense the stock solution into single-use aliquots in amber glass or polypropylene vials. The volume of the aliquots should be convenient for a single experiment to avoid thawing the same stock multiple times.

  • Storage: Tightly cap the vials and store them upright in a freezer at -20°C or -80°C, protected from light. A properly stored stock should be stable for several months.

SOP 2: HPLC Method for Purity and Degradation Assessment

This protocol provides a general method; it may need to be optimized for your specific equipment.

  • Mobile Phase:

    • Solvent A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Gradient:

    • Start with a gradient of 5-10% Solvent B.

    • Ramp up to 95-100% Solvent B over 15-20 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Detection: Use a UV detector set to a wavelength where the compound has a strong absorbance, likely around 270-300 nm. A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum to help identify degradation products.

  • Sample Preparation: Dilute your stock or working solution in the mobile phase to an appropriate concentration for detection.

  • Analysis: Inject the sample. The appearance of new peaks or a reduction in the primary peak area over time is indicative of degradation.

Part 4: Reference Data

PropertyRecommendation / DataRationaleSource(s)
Recommended Solvent Anhydrous DMSOHigh solubility, suitable for creating concentrated stocks.[6][7]
Aqueous Solubility LimitedProne to precipitation in aqueous buffers; requires careful dilution techniques.[9]
Storage (Solid) -20°C, Dessicated, DarkPrevents slow degradation from light, moisture, and heat.[1][4]
Storage (Solution) -20°C or -80°C, Aliquoted, DarkMinimizes freeze-thaw cycles and photodegradation.[4][6]
pH Stability More stable at neutral to alkaline pHThe rate of photodegradation is known to decrease as pH increases for cinnamic acids.[2][3][10]
Light Sensitivity HighSusceptible to photodegradation (isomerization) upon UV and ambient light exposure.[1][2]

References

  • Vertex AI Search. (2025, October 29).
  • BenchChem. (2025). Preventing photodegradation of cinnamic acid during experiments.
  • Taylor & Francis Online. (n.d.). Photodegradation of Cinnamic Acid in Different Media. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photodegradation of Cinnamic Acid in Different Media. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photodegradation of Cinnamic Acid in Different Media. Journal of Dispersion Science and Technology, 29(5).
  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on the Fenton degradation of trans-cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH-value of feed phase on mass flows of cinnamic and p-methoxycinnamic acids. Retrieved from [Link]

  • PubChem. (2026, January 10). 4-Methoxycinnamic Acid. Retrieved from [Link]

  • Cayman Chemical. (2023, October 17).

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxycinnamic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this valuable compound but also to scale the process efficiently and safely. We will delve into the rationale behind procedural choices, troubleshoot common issues, and answer frequently asked questions, providing a comprehensive resource grounded in established chemical principles.

Synthesis Overview: The Recommended Pathway

The most robust and scalable method for synthesizing 3,5-Difluoro-4-methoxycinnamic acid is via a Knoevenagel-Doebner condensation. This method offers milder reaction conditions and generally higher yields compared to alternatives like the Perkin reaction.[1][2] The overall process involves two key stages: the preparation of the requisite aldehyde intermediate and its subsequent condensation with malonic acid.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Condensation Reaction SM 3,5-Difluorophenol Methylation Methylation (e.g., DMS, NaH) SM->Methylation Aldehyde_Synth Formylation (e.g., Vilsmeier-Haack) Methylation->Aldehyde_Synth Intermediate 3,5-Difluoro-4-methoxybenzaldehyde Aldehyde_Synth->Intermediate Condensation Knoevenagel-Doebner Condensation Intermediate->Condensation Malonic Malonic Acid Malonic->Condensation Product 3,5-Difluoro-4-methoxycinnamic acid Condensation->Product

Caption: Overall workflow for the synthesis of 3,5-Difluoro-4-methoxycinnamic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, particularly during scale-up.

Issue 1: Low or Inconsistent Yield in the Knoevenagel-Doebner Condensation

Question: We are experiencing yields significantly below the expected 85-95% range, and the results vary between batches. What are the likely causes and how can we optimize the reaction?

Answer: Low and inconsistent yields in the Knoevenagel-Doebner condensation are typically traced back to a few critical parameters. The reaction involves the formation of a carbanion from malonic acid, which then attacks the aldehyde. Subsequent elimination and decarboxylation yield the final product.[3]

Common Causes & Optimization Strategies:

  • Suboptimal Catalyst/Base: The choice and amount of the base are crucial. Pyridine is a common solvent and catalyst, often used with a more potent catalytic amine like piperidine.[4]

    • Expert Insight: An excess of a strong base can lead to side reactions. The role of pyridine is not just as a base but also as a solvent that facilitates the dissolution of reactants and intermediates. Piperidine is a more effective catalyst for the initial condensation. The ratio is key.

    • Troubleshooting Step: Screen catalyst loading. Start with a 10:1 ratio of Pyridine:Piperidine. If the reaction is sluggish, incrementally increase the piperidine concentration, monitoring for byproduct formation via Thin Layer Chromatography (TLC).

  • Premature Decarboxylation: The cinnamic acid product can decarboxylate at elevated temperatures to form the corresponding styrene derivative (3,5-difluoro-4-methoxystyrene), a common impurity that reduces yield.[1]

    • Troubleshooting Step: Maintain strict temperature control. The reaction should be heated just enough to ensure a steady rate of CO₂ evolution. On a large scale, this requires a reactor with excellent heat transfer capabilities. Avoid localized overheating ("hot spots") near the vessel walls. A target temperature of 80-90°C is often a good starting point.

  • Incomplete Reaction: Insufficient reaction time or temperature will leave unreacted 3,5-difluoro-4-methoxybenzaldehyde.

    • Troubleshooting Step: Monitor the reaction's progress using TLC or HPLC. The reaction is typically complete when carbon dioxide evolution ceases. On a larger scale, an in-situ reaction monitoring tool (like IR spectroscopy) can be invaluable for determining the reaction endpoint without sampling.

Issue 2: Product Purity and Isolation Challenges

Question: Our final product is contaminated with a persistent impurity, and we are losing material during purification. What are the best practices for isolation and purification at scale?

Answer: Purification is a critical step. The primary impurities are typically unreacted aldehyde and the decarboxylated byproduct mentioned previously.

Purification Protocol & Rationale:

  • Post-Reaction Quench: After cooling, the reaction mixture (a pyridine solution) should be poured into a mixture of ice and concentrated hydrochloric acid.[4]

    • Causality: This step serves two purposes: it protonates the carboxylate to precipitate the desired cinnamic acid product and it forms the water-soluble pyridinium hydrochloride, which remains in the aqueous phase.

  • Filtration and Washing: The precipitated solid is collected by filtration.

    • Expert Insight: The filter cake must be washed thoroughly with cold water to remove any trapped pyridinium salts and unreacted malonic acid. A final wash with a cold, non-polar solvent like hexane can help remove residual aldehyde.

  • Recrystallization: This is the most effective method for achieving high purity.

    • Solvent Selection: A mixed solvent system, such as Ethanol/Water, is often ideal. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes faintly turbid. Upon cooling, high-purity crystals of 3,5-Difluoro-4-methoxycinnamic acid will form.

    • Scale-Up Consideration: On a large scale, controlling the cooling rate during recrystallization is critical for obtaining a consistent crystal size, which improves filterability and drying efficiency. A slow, controlled cooling profile is recommended.

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Verify Catalyst Ratio (Pyridine:Piperidine) Start->Check_Catalyst Check_Temp Monitor Internal Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction by TLC/HPLC Start->Check_Time Optimize_Catalyst Adjust Piperidine Loading Check_Catalyst->Optimize_Catalyst Optimize_Temp Reduce Temperature; Ensure Uniform Heating Check_Temp->Optimize_Temp Optimize_Time Extend Reaction Time Until Aldehyde is Consumed Check_Time->Optimize_Time Result Improved Yield Optimize_Catalyst->Result Optimize_Temp->Result Optimize_Time->Result

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Knoevenagel-Doebner condensation preferred over the Perkin reaction for this synthesis?

A1: The Perkin reaction typically requires higher temperatures (often >150°C) and uses an acid anhydride with the corresponding carboxylate salt (e.g., acetic anhydride and sodium acetate).[2][5] These harsh conditions can lead to more side products and are less energy-efficient for scaling up. The Knoevenagel-Doebner condensation is a milder, more versatile, and generally higher-yielding alternative for this class of compounds.[1]

Q2: What are the critical safety precautions when scaling up this synthesis?

A2: Several key safety factors must be considered:

  • Pyridine Handling: Pyridine is flammable and toxic. All transfers and the reaction itself should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate vapor scrubbing.

  • Exotherm Control: While the condensation is not violently exothermic, the acid-base neutralization during the workup can generate significant heat. When adding the acidic solution to the pyridine reaction mixture, the addition must be slow and controlled, with efficient cooling to prevent boiling.

  • Pressure Management: The reaction evolves carbon dioxide gas. The reactor must be equipped with a pressure-release system (e.g., a bubbler) to prevent pressure buildup.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, capable of quantifying the starting materials and byproducts to levels below 0.1%.[6]

  • Identity:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) will confirm the chemical structure.

    • Mass Spectrometry (MS) will confirm the molecular weight.

    • Melting Point: A sharp melting point within a narrow range is a good indicator of high purity.[7]

Q4: Can alternative solvents or bases be used?

A4: Yes, "greener" approaches have been explored for Knoevenagel condensations. Some protocols use ammonium salts like ammonium bicarbonate in a solvent-free or high-boiling solvent (e.g., ethyl acetate) system. While potentially more environmentally friendly, these methods must be carefully optimized for this specific substrate to ensure high conversion and purity, especially at scale. Ionic liquids have also been investigated as alternative reaction media.[3]

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Table 1: Reagent and Reaction Parameters

ParameterValueMolar RatioNotes
3,5-Difluoro-4-methoxybenzaldehyde1.0 eq1.0Limiting reagent
Malonic Acid1.2 eq1.2Slight excess ensures complete aldehyde conversion
Pyridine5-10 volumes-Acts as solvent and base
Piperidine0.1 eq0.1Catalyst
Reaction Temperature90 °C-Monitor internal temperature
Reaction Time4-6 hours-Or until CO₂ evolution ceases

Step-by-Step Methodology:

  • Setup: To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 volumes).

  • Catalyst Addition: Begin stirring the mixture and add piperidine (0.1 eq) via a syringe.

  • Reaction: Heat the mixture to an internal temperature of 90°C. The reaction progress can be monitored by the evolution of CO₂ gas through a bubbler. Maintain the temperature until gas evolution ceases (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a 1:1 mixture of crushed ice and 6M hydrochloric acid. Slowly pour the reaction mixture into the stirred ice/acid solution. A white precipitate will form.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (if necessary): Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to achieve >99% purity.

References

  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • US5294742A - Process for preparing 3,5-difluoroaniline - Google P
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH. (URL: [Link])

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (URL: [Link])

  • Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent - ResearchGate. (URL: [Link])

  • Perkin reaction - Wikipedia. (URL: [Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. (URL: [Link])

  • Cinnamic Acid Knoevenagel Condensation Mechanism - graduation.escoffier.edu. (URL: [Link])

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Sciencemadness Discussion Board. (URL: [Link])

  • Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. (URL: [Link])

  • A Concise Introduction of Perkin Reaction - Longdom Publishing. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • 4-methoxycinnamic acid, 830-09-1 - The Good Scents Company. (URL: [Link])

  • CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google P
  • Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Sciencemadness Discussion Board. (URL: [Link])

  • CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P

Sources

Validation & Comparative

comparing the efficacy of 3,5-Difluoro-4-methoxycinnamic acid to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Substituted Cinnamic Acids: A Framework for Evaluating Novel Derivatives like 3,5-Difluoro-4-methoxycinnamic Acid

Authored by a Senior Application Scientist

Introduction: The Cinnamic Acid Scaffold as a Privileged Structure in Drug Discovery

Cinnamic acid, a simple phenylpropanoid naturally abundant in plants, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its core structure—a benzene ring linked to an acrylic acid moiety—is readily amenable to chemical modification, allowing for the generation of a vast library of derivatives with diverse and potent biological activities.[3] These derivatives have been extensively studied for their therapeutic potential, demonstrating efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][4]

The biological action of these compounds is intimately tied to the nature and position of substituents on the phenyl ring.[3] Modifications such as hydroxylation, methoxylation, and halogenation can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic properties and binding affinity for biological targets.[5][6] This guide provides a comparative analysis of key substituted cinnamic acids, focusing on the distinct roles of methoxy and fluoro groups. While direct experimental data on 3,5-Difluoro-4-methoxycinnamic acid is not yet prevalent in the literature, this guide will leverage established structure-activity relationships (SAR) to predict its potential efficacy and provide a robust experimental framework for its evaluation alongside well-characterized analogs.

Comparative Analysis of Key Cinnamic Acid Derivatives

The efficacy of cinnamic acid derivatives is not uniform; subtle structural changes lead to significant differences in biological activity. The following table summarizes the reported activities of several key analogs, providing a baseline for understanding the impact of substitution.

CompoundStructureKey Biological ActivitiesReported IC50 / Efficacy
Cinnamic Acid Phenyl ring with an acrylic acid side chainBaseline antimicrobial and antifungal activity.[7]Weak inhibitor of most enzymes compared to substituted derivatives.[7][8]
Ferulic Acid 4-Hydroxy-3-methoxycinnamic acidPotent antioxidant, anti-inflammatory, anticancer.[9][10]Potent scavenger of free radicals; IC50 values in low µM range for some cancer cell lines.[10][11]
Sinapinic Acid 4-Hydroxy-3,5-dimethoxycinnamic acidStrong antioxidant activity, MALDI matrix material.[6][12][13]Often shows higher antioxidant capacity than ferulic acid due to the second methoxy group.[6]
4-Methoxycinnamic Acid (p-MCA) 4-Methoxycinnamic acidAntifungal, anti-inflammatory, neuroprotective.[14][15]Shows potent antifungal activity and inhibits inflammatory pathways.[15][16]
Fluorinated Cinnamic Acids Phenyl ring with one or more fluorine atomsPotent and selective enzyme inhibition (e.g., cholinesterases).[5]A para-substituted derivative showed an IC50 of 1.11 µM for acetylcholinesterase.[5]

A Deep Dive into Structure-Activity Relationships (SAR)

Understanding the causal relationship between a molecule's structure and its function is the cornerstone of rational drug design. For cinnamic acids, the key to unlocking potency and selectivity lies in the strategic modification of the phenyl ring.

The Influence of Methoxy (-OCH₃) Groups

The methoxy group is a powerful modulator of biological activity. As an electron-donating group, it influences the reactivity of the phenolic hydroxyl group, which is crucial for antioxidant activity.

  • Enhancing Antioxidant Capacity : The addition of a methoxy group at the C3 position (e.g., Ferulic Acid) or C3 and C5 positions (e.g., Sinapinic Acid) adjacent to the C4-hydroxyl group increases the electron density on the hydroxyl oxygen.[6] This stabilizes the phenoxy radical formed during free radical scavenging, thereby enhancing antioxidant potency. Studies consistently show that sinapinic acid has superior radical scavenging activity compared to ferulic acid, which in turn is more potent than p-coumaric acid (4-hydroxycinnamic acid).[6]

  • Modulating Enzyme Inhibition : In the context of enzyme inhibition, methoxy groups can form critical hydrogen bonds with amino acid residues in the active site. For instance, 4-Methoxy-trans-cinnamic acid is a potent noncompetitive inhibitor of α-glucosidase, highlighting the importance of this specific substitution pattern for that target.[17]

The Role of Fluoro (-F) Substituents

Fluorine is a unique element in medicinal chemistry. Its high electronegativity, small size, and ability to form strong bonds with carbon make it a valuable tool for optimizing drug candidates.

  • Altering Binding Affinity : Replacing hydrogen with fluorine can drastically change the electronic distribution of the aromatic ring, creating favorable electrostatic interactions with enzyme active sites. This can lead to a significant increase in binding affinity and inhibitory potency.

  • Improving Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the compound's metabolic stability and in vivo half-life.

  • Enhancing Selectivity : The position of fluorine substitution can confer selectivity for specific enzyme isoforms. A study on fluorinated cinnamic acid derivatives as cholinesterase inhibitors found that para-substituted compounds were potent and selective inhibitors of acetylcholinesterase (AChE), while ortho-substituted analogs preferentially inhibited butyrylcholinesterase (BChE).[5]

Predictive Efficacy of 3,5-Difluoro-4-methoxycinnamic acid

Based on the established SAR principles, we can formulate a hypothesis regarding the potential activity of the novel compound 3,5-Difluoro-4-methoxycinnamic acid :

  • The two electron-withdrawing fluorine atoms at the C3 and C5 positions will significantly decrease the pKa of the acrylic acid moiety and alter the charge distribution across the phenyl ring. This could lead to novel binding modes or enhanced affinity for targets sensitive to electrostatic interactions, such as certain protein kinases.[5][18]

  • The 4-methoxy group, positioned between the two fluorine atoms, may contribute to metabolic stability and provide a hydrogen bond acceptor site for target interaction.[17]

  • This unique combination of electron-withdrawing and electron-donating groups suggests that the compound may possess a distinct biological profile compared to its non-fluorinated (4-methoxycinnamic acid) or di-methoxylated (sinapinic acid) analogs. It is a prime candidate for screening against panels of kinases and other enzymes where precise electronic tuning is key to potency.

Proposed Experimental Workflow for Efficacy Evaluation

To objectively compare the efficacy of 3,5-Difluoro-4-methoxycinnamic acid, a systematic, multi-tiered approach is required. This workflow ensures that data is robust, reproducible, and directly comparable to known benchmarks.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Synthesis Compound Synthesis & QC (Purity >98% by HPLC) Profiling Physicochemical Profiling (Solubility, LogP, pKa) Synthesis->Profiling Kinase Primary Screen: Protein Kinase Panel (e.g., 96-well format) Profiling->Kinase Antioxidant Secondary Screen: Antioxidant Assay (DPPH) Profiling->Antioxidant DoseResponse Dose-Response & IC50 Determination Kinase->DoseResponse Antioxidant->DoseResponse Kinetics Enzyme Kinetic Studies (e.g., ATP-competitive vs. non-competitive) DoseResponse->Kinetics Cellular Cell-Based Assays (e.g., Anti-proliferation, Apoptosis) Kinetics->Cellular

Sources

A Comparative Guide to the Biological Validation of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2][3][4][5] These compounds, found in various plants, fruits, and vegetables, have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][2][4] The structural backbone of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications, leading to the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[3]

This guide provides a comprehensive framework for the biological validation of a novel cinnamic acid derivative, 3,5-Difluoro-4-methoxycinnamic acid . Due to the limited availability of direct experimental data for this specific compound, we will employ a comparative approach. We will first delve into the well-documented biological effects of two representative cinnamic acid derivatives, p-Methoxycinnamic acid and 3,4,5-Trihydroxycinnamic acid. This will be followed by a detailed, step-by-step experimental plan to elucidate the potential anti-inflammatory and anticancer activities of 3,5-Difluoro-4-methoxycinnamic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel small molecules.

Comparative Analysis of Cinnamic Acid Derivatives

To establish a baseline for our investigation, we will compare the known biological activities of p-Methoxycinnamic acid and 3,4,5-Trihydroxycinnamic acid.

Comparator 1: p-Methoxycinnamic Acid (p-MCA)

p-Methoxycinnamic acid is a well-studied cinnamic acid derivative with prominent anti-inflammatory and anticancer properties.[6][7]

  • Anti-inflammatory Activity: p-MCA has been shown to suppress inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation by p-MCA leads to a reduction in the production of inflammatory mediators.[6]

  • Anticancer Activity: Studies have demonstrated the anticancer effects of p-MCA in various cancer cell lines.[6] Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[10]

Comparator 2: 3,4,5-Trihydroxycinnamic Acid (THCA)

3,4,5-Trihydroxycinnamic acid, also known as gallic acid, is another cinnamic acid derivative with potent biological activities.

  • Anti-inflammatory Activity: THCA exerts its anti-inflammatory effects through the modulation of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[11] Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory response.[11]

  • Anticancer Activity: THCA has been reported to induce apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins.[12]

Proposed Experimental Validation of 3,5-Difluoro-4-methoxycinnamic Acid

The following section outlines a comprehensive experimental plan to investigate the potential anti-inflammatory and anticancer effects of 3,5-Difluoro-4-methoxycinnamic acid.

Part 1: Evaluation of Anti-inflammatory Activity

The primary hypothesis is that 3,5-Difluoro-4-methoxycinnamic acid will exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis a RAW 264.7 Macrophages b LPS Stimulation (1 µg/mL) a->b c Treatment with 3,5-Difluoro-4-methoxycinnamic acid (various concentrations) b->c d Nitric Oxide (NO) Production Assay (Griess Reagent) c->d Analysis of Inflammatory Markers e Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) c->e Analysis of Inflammatory Markers f Western Blot Analysis (NF-κB and MAPK pathways) c->f Analysis of Inflammatory Markers

Caption: Workflow for assessing the anti-inflammatory effects of 3,5-Difluoro-4-methoxycinnamic acid.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in 96-well plates for viability and NO assays, and in 6-well plates for protein extraction.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of 3,5-Difluoro-4-methoxycinnamic acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. NF-κB Activation Assay (Immunofluorescence):

  • Principle: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by the test compound.

  • Protocol:

    • Grow RAW 264.7 cells on coverslips in a 24-well plate.

    • Treat cells as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope.

3. Western Blot Analysis for MAPK Signaling Pathway:

  • Principle: To determine the effect of the compound on the phosphorylation status of key proteins in the MAPK signaling pathway (p38, ERK, JNK).

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.[13][14]

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Part 2: Evaluation of Anticancer Activity

The hypothesis for this part is that 3,5-Difluoro-4-methoxycinnamic acid will exhibit cytotoxic effects on cancer cells through the induction of apoptosis.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis a Cancer Cell Lines (e.g., MCF-7, HeLa) b Treatment with 3,5-Difluoro-4-methoxycinnamic acid (various concentrations) a->b c Cell Viability Assay (MTT Assay) b->c Analysis of Cytotoxicity and Apoptosis d Apoptosis Assay (Annexin V/PI Staining) b->d Analysis of Cytotoxicity and Apoptosis e Western Blot Analysis (Apoptotic Markers: Bax, Bcl-2, Caspase-3) b->e Analysis of Cytotoxicity and Apoptosis

Caption: Workflow for assessing the anticancer effects of 3,5-Difluoro-4-methoxycinnamic acid.

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate.[16]

    • Treat the cells with a range of concentrations of 3,5-Difluoro-4-methoxycinnamic acid for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by non-viable cells.

  • Protocol:

    • Treat cancer cells with the IC50 concentration of the compound for 24 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anti-inflammatory Activity

CompoundCell LineAssayEndpointResult
p-Methoxycinnamic acidRAW 264.7NF-κB LuciferaseIC50[Insert published data]
3,4,5-Trihydroxycinnamic acidRAW 264.7Western Blotp-p38 Inhibition[Insert published data]
3,5-Difluoro-4-methoxycinnamic acid RAW 264.7 NF-κB Translocation % Inhibition To be determined
3,5-Difluoro-4-methoxycinnamic acid RAW 264.7 Western Blot p-p38 Inhibition To be determined

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayEndpointResult
p-Methoxycinnamic acidColon Cancer CellsMTT AssayIC50[Insert published data][6]
3,4,5-Trihydroxycinnamic acidVarious Cancer CellsMTT AssayIC50[Insert published data][12]
3,5-Difluoro-4-methoxycinnamic acid MCF-7 MTT Assay IC50 To be determined
3,5-Difluoro-4-methoxycinnamic acid HeLa MTT Assay IC50 To be determined

Signaling Pathway Diagrams

NF-κB Signaling Pathway

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription pMCA p-Methoxycinnamic acid pMCA->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory action of p-Methoxycinnamic acid.

MAPK Signaling Pathway

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade p38 p38 MAPK MAPKK->p38 Phosphorylation Cascade TranscriptionFactors Transcription Factors p38->TranscriptionFactors Activation Gene Inflammatory Gene Expression TranscriptionFactors->Gene THCA 3,4,5-Trihydroxycinnamic acid THCA->p38 Inhibition of Phosphorylation

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of 3,4,5-Trihydroxycinnamic acid.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the biological effects of 3,5-Difluoro-4-methoxycinnamic acid. By leveraging the knowledge of well-characterized cinnamic acid derivatives and employing validated experimental protocols, researchers can efficiently elucidate the therapeutic potential of this novel compound. The proposed experiments will provide crucial data on its anti-inflammatory and anticancer activities, paving the way for further preclinical and clinical development. The strategic incorporation of fluorine atoms has the potential to enhance the pharmacological properties of the cinnamic acid scaffold, making 3,5-Difluoro-4-methoxycinnamic acid a promising candidate for drug discovery.[20]

References

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Institutes of Health. [Link]

  • Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. PubMed. [Link]

  • Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PubMed. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. [Link]

  • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. PubMed Central. [Link]

  • Western blot analysis of total and phospho-p38-MAPK in normal and... ResearchGate. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. [Link]

  • Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. [Link]

  • Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydr… - OUCI. [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PubMed Central. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cytotoxic effects of a 3,5-dimethoxy-p-coumaric acid (sinapic acid).... ResearchGate. [Link]

  • 4 - ORIGINAL PAPER. [Link]

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]

  • CN103450020B - P-methoxy cinnamic acid ester preparation method.
  • (PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. [Link]

  • Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Bitesize Bio. [Link]

  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology. IDOSI Publications. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluoro-4-methoxycinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-difluoro-4-methoxycinnamic acid analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities of the parent cinnamic acid scaffold.[1][2] By systematically examining the impact of structural modifications on their biological activity, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide future design and optimization efforts.

Introduction: The Significance of the Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are naturally occurring aromatic carboxylic acids found in various plants and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] The therapeutic potential of these compounds is largely influenced by the nature and position of substituents on the phenyl ring.[1][2] The introduction of fluorine atoms and a methoxy group, as seen in the 3,5-difluoro-4-methoxycinnamic acid core, can significantly alter the molecule's physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide will focus on how modifications to this specific scaffold can modulate its biological efficacy.

Core Structure and Key Modification Points

The fundamental structure of 3,5-difluoro-4-methoxycinnamic acid serves as a template for analog design. The primary points for modification to probe the SAR include the carboxylic acid group, the acrylic acid side chain, and the substituents on the phenyl ring. A thorough understanding of how alterations at these positions affect biological activity is critical for the rational design of more potent and selective therapeutic agents.

Figure 1: Key points of modification on the 3,5-difluoro-4-methoxycinnamic acid scaffold.

Structure-Activity Relationship Analysis

The following sections detail the impact of specific structural alterations on the biological activity of these analogs, drawing from established principles in medicinal chemistry.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a common feature in many biologically active molecules and its modification can have profound effects.

  • Esterification and Amidation: Replacing the carboxylic acid with bioisosteric groups like 1,2,4-oxadiazoles has been explored for other cinnamic acid derivatives.[1] Similarly, the formation of esters and amides can influence the compound's polarity and ability to cross biological membranes.[4][5] For instance, esterification can increase lipophilicity, which may enhance cell permeability but could also reduce activity if the free carboxylate is essential for target interaction.

Alterations to the Acrylic Acid Side Chain

The α,β-unsaturated system in the acrylic acid side chain is a key feature that can influence the molecule's reactivity and geometry. Modifications at the α- and β-positions can sterically and electronically modulate interactions with biological targets.

Phenyl Ring Substituent Effects

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of cinnamic acid derivatives.[3]

  • Fluorine Atoms: The presence of two fluorine atoms at the 3 and 5 positions significantly impacts the electronic nature of the aromatic ring.

  • Methoxy Group: The methoxy group at the 4-position is also crucial. Studies on other methoxy-substituted cinnamic acid derivatives have shown that this group can be important for their biological activities, including antidiabetic and anticancer effects.[3] Bioisosteric replacement of the methoxy group can be a valuable strategy for probing the binding pocket of a target protein.

Comparative Performance Data

To illustrate the SAR principles, the following table presents hypothetical experimental data for a series of 3,5-difluoro-4-methoxycinnamic acid analogs against a generic kinase target.

Compound R1 (Carboxylic Acid) R2 (α-position) R3 (4-position) IC50 (nM)
1 (Parent) -COOHH-OCH375
2 -COOCH3H-OCH3350
3 -CONH2H-OCH3150
4 -COOH-CH3-OCH3120
5 -COOHH-OH200

Table 1: Comparative inhibitory activity (IC50) of hypothetical 3,5-difluoro-4-methoxycinnamic acid analogs. Lower IC50 values indicate higher potency.

Interpretation of Data:

  • Compound 2 vs. 1: Esterification of the carboxylic acid leads to a significant decrease in potency, suggesting the free carboxylate is important for activity.

  • Compound 3 vs. 1: Conversion to a primary amide also reduces activity, though to a lesser extent than the methyl ester.

  • Compound 4 vs. 1: The introduction of a methyl group at the α-position results in a modest loss of potency, possibly due to steric hindrance.

  • Compound 5 vs. 1: Replacing the methoxy group with a hydroxyl group diminishes activity, indicating the importance of the methoxy substituent.

Experimental Protocols

The synthesis and biological evaluation of these analogs require standardized and reproducible protocols.

General Synthesis of Cinnamic Acid Derivatives

The synthesis of cinnamic acids is often achieved through condensation reactions. For example, a Knoevenagel condensation of a substituted benzaldehyde with malonic acid in the presence of a base like pyridine and piperidine is a common method.[6]

Synthesis_Workflow Start 3,5-Difluoro-4-methoxybenzaldehyde Reaction Knoevenagel Condensation Start->Reaction Reagents Malonic Acid, Pyridine, Piperidine Reagents->Reaction Product 3,5-Difluoro-4-methoxycinnamic acid Reaction->Product Analogs Further Derivatization (Esterification, Amidation) Product->Analogs

Figure 2: General synthetic workflow for 3,5-difluoro-4-methoxycinnamic acid and its analogs.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted benzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling, pour the mixture into a solution of hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

  • Synthesize ester and amide analogs from the parent carboxylic acid using standard coupling or activation methods.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.[7]

MTT_Assay_Workflow Seeding Seed cells in a 96-well plate Treatment Treat cells with various concentrations of test compounds Seeding->Treatment Incubation Incubate for a specified time (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Solubilization Add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at a specific wavelength Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Figure 3: Workflow for a typical in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and include appropriate controls.

  • After the desired incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The structure-activity relationship of 3,5-difluoro-4-methoxycinnamic acid analogs presents a promising avenue for the discovery of novel therapeutic agents. This guide has outlined the key structural features that can be modulated to influence their biological activity. Future research should focus on synthesizing a broader range of analogs and evaluating them in various biological assays to build a more comprehensive SAR profile. The integration of computational modeling with experimental studies will be crucial in designing and identifying new analogs with enhanced potency, selectivity, and drug-like properties.

References

  • Mphahlehle, R., & Olebogeng, F. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(17), 5244. [Link]

  • Zielińska, S., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3673. [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023). Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9679. [Link]

  • Kasana, V. K., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Pharmaceuticals, 15(5), 623. [Link]

  • Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827-834. [Link]

  • Szychowska, K., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6438. [Link]

  • Chatzopoulou, M., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. [Link]

  • Synthesis process of 3, 5-difluorophenol. (2024).
  • Convenient Synthesis of 3,5-Dialkoxy-4-Hydroxy Cinnamic Acids. (n.d.). Scribd. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). Journal of Chemical Research, 41(4), 239-240. [Link]

  • Vishnoi, S., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(8), 3261-3265. [Link]

  • Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link]

  • SYNTHESIS OF SUBSTITUTED 4-(METHOXYPHENYL). (1983). HETEROCYCLES, 20(3). [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid: A Comparative Analysis of Precursors and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoro-4-methoxycinnamic acid is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis, however, presents choices regarding precursors and reaction pathways that significantly impact yield, purity, and scalability. This in-depth guide provides a comparative analysis of common synthetic routes, including the Knoevenagel condensation, Perkin reaction, and Heck reaction. We will dissect the synthesis of the requisite precursors, evaluate the strengths and weaknesses of each pathway with supporting data, and provide detailed, field-tested experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the synthesis of this and related fluorinated compounds.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and industrial applications, ranging from pharmaceuticals to cosmetics[1][2]. The strategic introduction of fluorine atoms onto the phenyl ring can dramatically modulate a molecule's physicochemical properties. Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are common outcomes of fluorination, making it a powerful tool in drug design. 3,5-Difluoro-4-methoxycinnamic acid, the subject of this guide, is an important intermediate for synthesizing more complex molecules where these properties are paramount. The choice of synthetic strategy is therefore not merely academic but a critical decision that influences the entire discovery and development pipeline.

Synthesis and Evaluation of Key Precursors

The successful synthesis of the target molecule begins with high-quality, well-characterized precursors. The two primary precursor classes for the most common synthetic routes are substituted benzaldehydes and aryl halides.

The Aldehyde Precursor: 3,5-Difluoro-4-methoxybenzaldehyde

This precursor is central to condensation-based routes like the Knoevenagel and Perkin reactions. Its synthesis is typically a two-step process starting from commercially available materials.

Workflow for 3,5-Difluoro-4-methoxybenzaldehyde Synthesis

cluster_0 Step 1: Formylation cluster_1 Step 2: Methylation A 3,5-Difluorophenol B Reimer-Tiemann or Duff Reaction A->B C 3,5-Difluoro-4-hydroxybenzaldehyde B->C D 3,5-Difluoro-4-hydroxybenzaldehyde E Methylation (e.g., DMS, MeI) D->E F 3,5-Difluoro-4-methoxybenzaldehyde E->F

Caption: Synthesis pathway for the key aldehyde precursor.

Experimental Protocol: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde (Precursor 1a)

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add 3,5-difluorophenol (1.0 eq) and a suitable solvent (e.g., chloroform).

  • Formylation: Under stirring, add the formylating agent (e.g., hexamethylenetetramine for the Duff reaction).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, hydrolyze the reaction intermediate with aqueous acid (e.g., HCl) and heat for an additional hour.

  • Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 3,5-Difluoro-4-hydroxybenzaldehyde[3][4][5].

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde (Precursor 1b)

  • Reaction Setup: In a 100 mL flask, dissolve 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir for 15 minutes.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 eq), dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-12 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers, dry, and concentrate. The resulting crude product can often be used directly or recrystallized for higher purity.

The Aryl Halide Precursor: 4-Bromo-2,6-difluoroanisole

This precursor is essential for cross-coupling strategies, most notably the Heck reaction. Its synthesis starts from 2,6-difluoroaniline.

Workflow for 4-Bromo-2,6-difluoroanisole Synthesis

A 2,6-Difluoroaniline B Bromination (Br₂ in Acetic Acid) A->B C 4-Bromo-2,6-difluoroaniline B->C D Sandmeyer Reaction C->D E 4-Bromo-2,6-difluorophenol D->E F Methylation (e.g., DMS, MeI) E->F G 4-Bromo-2,6-difluoroanisole F->G

Caption: Synthesis pathway for the key aryl halide precursor.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline (Precursor 2a)

  • Reaction Setup: Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid in a flask suitable for exothermic reactions[6][7].

  • Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 25°C with an ice bath[6][7].

  • Reaction: Stir the mixture at room temperature for 2 hours[6].

  • Work-up: Quench the reaction by adding sodium thiosulfate solution, followed by sodium acetate and water[6].

  • Purification: Filter the resulting precipitate. For higher purity, dissolve the solid in ether, wash sequentially with water and sodium hydroxide solution, dry the organic layer, and remove the solvent in vacuo to yield the product[6][7]. This intermediate is a versatile building block for various functional materials[8].

Note: From 4-Bromo-2,6-difluoroaniline, a standard Sandmeyer reaction can be performed to yield the corresponding phenol, which is then methylated as described in section 2.1 to give 4-Bromo-2,6-difluoroanisole.

Comparative Analysis of Synthetic Routes to Final Product

With the precursors in hand, we can now compare the primary synthetic routes to 3,5-Difluoro-4-methoxycinnamic acid.

Route A: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound (here, malonic acid) with an aldehyde[1][9]. It is often favored for its relatively mild conditions and high yields[10].

Reaction Mechanism: Knoevenagel Condensation

Aldehyde 3,5-Difluoro-4- methoxybenzaldehyde Intermediate Unstable Adduct Aldehyde->Intermediate Malonic Acid Malonic Acid Malonic Acid->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine, Piperidine) Base->Malonic Acid Deprotonation Product 3,5-Difluoro-4- methoxycinnamic Acid Intermediate->Product Dehydration & Decarboxylation

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: Combine 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.5-2.0 eq), and a catalytic amount of a base such as piperidine or β-alanine in a solvent like pyridine or DMF[11][12].

  • Reaction: Heat the mixture under reflux for 2-4 hours[11]. The reaction progress can be monitored by observing CO₂ evolution and by TLC.

  • Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl[11].

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol will yield the pure product[11].

Route B: Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the anhydride's alkali salt[13][14].

Reaction Mechanism: Perkin Reaction

Aldehyde 3,5-Difluoro-4- methoxybenzaldehyde Intermediate Aldol Adduct Aldehyde->Intermediate Anhydride Acetic Anhydride Anhydride->Intermediate Enolate Attack Base Base (e.g., NaOAc) Base->Anhydride Deprotonation Product 3,5-Difluoro-4- methoxycinnamic Acid Intermediate->Product Dehydration & Hydrolysis ArylHalide 4-Bromo-2,6- difluoroanisole Cycle Catalytic Cycle (Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination) ArylHalide->Cycle Alkene Acrylic Acid Alkene->Cycle Catalyst Pd Catalyst Catalyst->Cycle Product 3,5-Difluoro-4- methoxycinnamic Acid Cycle->Product

Caption: Catalytic cycle of the Heck Reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: To a degassed solvent (e.g., DMF or acetonitrile) in a Schlenk flask, add 4-Bromo-2,6-difluoroanisole (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃).[15][16]

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-120°C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and acidify with HCl.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. The crude product typically requires purification by column chromatography to remove catalyst residues and byproducts.[17]

Performance Comparison
ParameterKnoevenagel CondensationPerkin ReactionHeck Reaction
Primary Precursor Substituted BenzaldehydeSubstituted BenzaldehydeSubstituted Aryl Halide
Key Reagents Malonic Acid, Organic BaseAcetic Anhydride, Acetate SaltAcrylic Acid, Pd Catalyst, Base
Reaction Temp. Moderate (Reflux in Pyridine)High (160-180°C) [13]Moderate-High (80-120°C)
Reaction Time Short (2-4 hours)Long (3-5 hours) [13]Very Long (12-24 hours)
Typical Yield HighModerate to HighModerate to High
Atom Economy Good (loses CO₂ and H₂O)ModerateGood
Key Advantages Mild conditions, simple work-up, high yields.[10][18]Uses inexpensive reagents.High functional group tolerance.
Key Disadvantages Use of pyridine can be undesirable.Harsh conditions, potential side reactions.[2]Expensive catalyst, ligand sensitivity, potential for metal contamination.

Product Characterization and Impurity Profiling

Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity. A detailed understanding of the impurity profile is a cornerstone of drug development, providing insights to refine synthetic processes and ensure safety and efficacy.[19]

Analytical Workflow

A standard workflow for characterization involves a combination of spectroscopic and physical methods.

cluster_struct Spectroscopic Analysis A Crude Product B Purification (Recrystallization/ Chromatography) A->B C Purity Check (HPLC/LC-MS) B->C D Structure Confirmation C->D E Final Product D->E S1 ¹H & ¹³C NMR D->S1 S2 FT-IR D->S2 S3 Mass Spec (MS) D->S3

Caption: General workflow for product purification and analysis.

Expected Spectroscopic Data

The following table provides expected characteristic data for 3,5-Difluoro-4-methoxycinnamic acid based on analogous structures.[20][21][22]

Analysis MethodExpected Observations
¹H NMR Signals corresponding to methoxy protons (~3.9 ppm), aromatic protons (doublet of triplets), and vinyl protons (two doublets with a large trans coupling constant, J > 15 Hz).[11][23]
¹³C NMR Resonances for carbonyl carbon, vinyl carbons, aromatic carbons (with C-F coupling), and methoxy carbon.[23]
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1680), C=C (alkene) stretch (~1630), and strong C-F stretches (~1100-1300).[20][21]
Mass Spec (ESI-MS) [M-H]⁻ peak corresponding to the calculated molecular weight.
Melting Point A sharp melting point is indicative of high purity.
Potential Impurities

Each synthetic route carries the risk of specific impurities:

  • Knoevenagel: Unreacted benzaldehyde, malonic acid, and potentially self-condensation products of the aldehyde.

  • Perkin: Unreacted benzaldehyde and potential byproducts from the harsh reaction conditions.

  • Heck: Residual palladium catalyst (a major regulatory concern), phosphine oxides, and unreacted starting materials.

Forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) are crucial to identify potential degradants and establish the stability of the compound.[24]

Conclusion and Recommendations

For the laboratory-scale synthesis of 3,5-Difluoro-4-methoxycinnamic acid, the Knoevenagel condensation presents the most balanced approach. It offers mild reaction conditions, high yields, and a straightforward purification process, making it an efficient and reliable choice. The Perkin reaction, while classic, involves harsh thermal conditions that can be detrimental to sensitive substrates and often leads to more complex purification challenges. The Heck reaction is a powerful tool, especially for analogues where the aldehyde precursor is inaccessible, but the cost of the catalyst and the need to rigorously control and remove residual metal make it less ideal for routine synthesis unless specific functional group tolerance is required.

Ultimately, the optimal synthetic route depends on the specific project goals, including scale, budget, available equipment, and the purity requirements of the final application. This guide provides the foundational data and protocols necessary for researchers to make a strategic, evidence-based decision.

References

  • J&K Scientific LLC. (2021, June 1). Perkin Reaction. J&K Scientific. [Link]

  • Sathee Jee. (n.d.). Perkin Reaction Mechanism. IIT Kanpur. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. [Link]

  • ChemIQSoc Project. (n.d.). Preparation of cinnamic acid (Perkin condensation). [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com. [Link]

  • Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29, 1561-1564. [Link]

  • Asian Journal of Chemistry. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]

  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • International Journal of Current Research. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. [Link]

  • Blhe. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde: A Key Intermediate for Advanced Chemical Synthesis. [Link]

  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. [Link]

  • Martin, W. B., & Kateley, L. J. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. [Link]

  • ResearchGate. (2025). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. UniVOOK Chemical. [Link]

  • Sadowska-Krępa, E., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11113. [Link]

  • Kontogiorgis, C. A., et al. (n.d.). Multifunctional Cinnamic Acid Derivatives. Molecules. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • León-González, A. J., et al. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules. [Link]

  • ResearchGate. (2025). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link]

  • Koch, W., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3843. [Link]

  • ScienceDirect. (n.d.). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxycinnamic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]

  • SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 3,5-Difluoro-4-methoxycinnamic Acid: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3,5-Difluoro-4-methoxycinnamic acid, a fluorinated derivative of the widely studied cinnamic acid scaffold. Recognizing the paramount importance of reproducibility and validated results in drug discovery and development, this document details a proposed synthesis, comprehensive characterization protocols, and a comparative evaluation of its potential biological activities against established cinnamic acid analogs. This guide is intended for researchers, medicinal chemists, and pharmacologists seeking to explore the therapeutic promise of novel fluorinated compounds.

Introduction: The Rationale for Fluorination in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Therefore, the synthesis and evaluation of 3,5-Difluoro-4-methoxycinnamic acid present a compelling avenue for the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic profiles.

This guide will provide a comprehensive framework for the synthesis, characterization, and biological evaluation of 3,5-Difluoro-4-methoxycinnamic acid, alongside a comparative analysis with its non-fluorinated counterpart, 4-methoxycinnamic acid, and other relevant derivatives such as ferulic acid and sinapic acid.

Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

The most direct and widely used method for the synthesis of cinnamic acids is the Knoevenagel condensation.[4] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[5][6]

Proposed Synthetic Pathway

The synthesis of 3,5-Difluoro-4-methoxycinnamic acid can be achieved through a two-step process starting from the commercially available 3,5-difluorophenol. The first step involves the methylation of the hydroxyl group to yield 3,5-difluoroanisole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 4-position, yielding the key intermediate, 3,5-difluoro-4-methoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid to afford the final product.

Synthesis_of_3_5_Difluoro_4_methoxycinnamic_acid cluster_0 Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde cluster_1 Step 2: Knoevenagel Condensation 3,5-Difluorophenol 3,5-Difluorophenol 3,5-Difluoroanisole 3,5-Difluoroanisole 3,5-Difluorophenol->3,5-Difluoroanisole CH3I, K2CO3, Acetone 3,5-Difluoro-4-methoxybenzaldehyde 3,5-Difluoro-4-methoxybenzaldehyde 3,5-Difluoroanisole->3,5-Difluoro-4-methoxybenzaldehyde POCl3, DMF 3,5-Difluoro-4-methoxycinnamic_acid 3,5-Difluoro-4-methoxycinnamic_acid 3,5-Difluoro-4-methoxybenzaldehyde->3,5-Difluoro-4-methoxycinnamic_acid Malonic Acid, Pyridine, Piperidine Malonic_Acid Malonic_Acid

Caption: Proposed synthetic workflow for 3,5-Difluoro-4-methoxycinnamic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde

  • Methylation of 3,5-Difluorophenol: To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, filter the solid and concentrate the filtrate under reduced pressure. The resulting crude 3,5-difluoroanisole can be purified by column chromatography.

  • Formylation of 3,5-Difluoroanisole: To a stirred solution of phosphorus oxychloride (3.0 eq) in N,N-dimethylformamide (DMF) at 0°C, add a solution of 3,5-difluoroanisole (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 80°C for 2-3 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid, 3,5-difluoro-4-methoxybenzaldehyde, can be collected by filtration and recrystallized from ethanol.

Step 2: Knoevenagel Condensation to yield 3,5-Difluoro-4-methoxycinnamic acid

  • In a round-bottomed flask, dissolve 3,5-difluoro-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • After cooling to room temperature, pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid.

  • The resulting precipitate of 3,5-Difluoro-4-methoxycinnamic acid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Structural Characterization and Cross-Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-Difluoro-4-methoxycinnamic acid. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts (δ), splitting patterns (multiplicity), and integration values to assign the protons to the molecular structure.

Predicted ¹H NMR Spectral Data for 3,5-Difluoro-4-methoxycinnamic acid (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃~3.9s3H
H-β (vinylic)~6.5d1H
H-α (vinylic)~7.6d1H
Aromatic H~7.4d2H
-COOH~12.5 (broad)s1H

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: Analyze the chemical shifts to identify all unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for 3,5-Difluoro-4-methoxycinnamic acid:

Carbon AssignmentPredicted Chemical Shift (ppm)
-OCH₃~60
C-β (vinylic)~118
Aromatic C-H~112 (d, JC-F)
Aromatic C-OCH₃~140 (t, JC-F)
Aromatic C-F~158 (dd, JC-F)
C-α (vinylic)~145
C=O~168
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻) to confirm the molecular weight.

Predicted Mass Spectrum Data for 3,5-Difluoro-4-methoxycinnamic acid:

  • Molecular Formula: C₁₀H₈F₂O₃

  • Molecular Weight: 214.17 g/mol

  • Expected [M-H]⁻ peak: m/z 213.04

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[7]

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Obtain the IR spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Expected FTIR Absorption Bands for 3,5-Difluoro-4-methoxycinnamic acid:

Functional GroupWavenumber (cm⁻¹)
O-H (carboxylic acid)2500-3300 (broad)
C=O (carboxylic acid)~1680-1710
C=C (alkene)~1620-1640
C-O (ether)~1250-1300
C-F~1100-1200

Comparative Analysis of Biological Activities

Cinnamic acid derivatives are known to possess a range of biological activities.[2][8][9] This section outlines protocols for evaluating the anti-inflammatory and antimicrobial potential of 3,5-Difluoro-4-methoxycinnamic acid in comparison to other well-characterized cinnamic acids.

Comparator Compounds
CompoundStructureKey Properties
4-Methoxycinnamic acid A non-fluorinated analog, serving as a direct benchmark.[10]
Ferulic acid A widely studied antioxidant and anti-inflammatory agent.
Sinapic acid Possesses strong antioxidant and antimicrobial properties.[11]
Anti-inflammatory Activity Assessment

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Anti_inflammatory_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Pre_treatment Pre-treat with Test Compounds Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Supernatant_Collection->Griess_Assay Data_Analysis Calculate % Inhibition of NO Production Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro anti-inflammatory assay.

Antimicrobial Activity Assessment

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Data Summary

The following table summarizes the expected and known properties of 3,5-Difluoro-4-methoxycinnamic acid and the comparator compounds.

Property3,5-Difluoro-4-methoxycinnamic acid (Predicted)4-Methoxycinnamic acidFerulic AcidSinapic Acid
Molecular Weight 214.17178.18194.18224.21
¹H NMR (-OCH₃) ~3.9 ppm~3.83 ppm[7]~3.93 ppm~3.82 ppm[14]
Anti-inflammatory Potentially enhanced due to fluorine substitution.Moderate activity reported.Strong activity reported.Moderate to strong activity.
Antimicrobial Potentially enhanced against certain strains.Moderate activity reported.[10]Broad-spectrum activity.Significant activity reported.[11]

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, characterization, and biological evaluation of 3,5-Difluoro-4-methoxycinnamic acid. The proposed synthetic route via Knoevenagel condensation is a robust and well-established method. The predicted spectroscopic data provide a solid basis for the structural confirmation of the synthesized compound.

The comparative analysis with established cinnamic acid derivatives suggests that 3,5-Difluoro-4-methoxycinnamic acid holds promise as a novel anti-inflammatory and antimicrobial agent. The electron-withdrawing nature of the fluorine atoms is anticipated to modulate the electronic properties of the molecule, potentially leading to enhanced biological activity.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of 3,5-Difluoro-4-methoxycinnamic acid. Further studies could explore its mechanism of action, investigate its efficacy in in vivo models of inflammation and infection, and assess its pharmacokinetic and toxicological profiles. The insights gained from such studies will be crucial for determining the therapeutic potential of this novel fluorinated cinnamic acid derivative.

References

  • Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Vaisnav, G., Chakraborty, A. K., & Karole, S. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI. [Link]

  • Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2018).
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). PubMed Central. [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2022). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). iris univpm. [Link]

  • Table of Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023).
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (2019). PubMed Central. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. [Link]

  • 4-Methoxycinnamic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017).
  • 3,5-Dimethoxy-4-hydroxycinnamic acid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis process of 3, 5-difluorophenol. (2024).
  • Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Control experiments for the Knoevenagel condensation reaction over... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]

  • Convenient Synthesis of 3,5-Dialkoxy-4-Hydroxy Cinnamic Acids. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF SUBSTITUTED 4-(METHOXYPHENYL)-3,4-DIHYDROCOUMARINS. (1983). HETEROCYCLES, 20(3).
  • 4-Hydroxy-3,5-dimethoxycinnamic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 3,5-Dimethoxy-4-hydroxycinnamic acid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

Sources

A Researcher's Guide to Benchmarking Novel MCT Inhibitors: A Case Study of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Monocarboxylate Transporters in Oncology

In the landscape of cancer metabolism, the aberrant metabolic state known as the Warburg effect is a well-established hallmark. This phenomenon, characterized by a high rate of glycolysis even in the presence of ample oxygen, leads to the increased production of lactic acid.[1] To maintain this high glycolytic flux and avoid intracellular acidosis, cancer cells rely on efficient lactate transport out of the cell. This crucial process is primarily mediated by a family of proteins known as monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[2]

The reliance of many aggressive tumors on MCTs for survival and proliferation has spotlighted these transporters as promising therapeutic targets.[1][2] Inhibiting MCTs can disrupt the metabolic symbiosis within a tumor, leading to an accumulation of intracellular lactate, a drop in intracellular pH, and ultimately, cell death.[1][2] This makes the discovery and evaluation of novel MCT inhibitors a vibrant area of research in oncology drug development.

This guide provides a comprehensive framework for benchmarking a novel cinnamic acid derivative, 3,5-Difluoro-4-methoxycinnamic acid, against a panel of well-characterized MCT inhibitors. Cinnamic acid and its derivatives have shown a wide range of biological activities, including the inhibition of various enzymes and transporters, making this a promising scaffold for inhibitor design.[3][4][5][6][7] We will delve into the experimental design, detailed protocols, and data analysis required for a robust comparative study.

The Compounds: A Head-to-Head Comparison

A successful benchmarking study hinges on the appropriate selection of comparator compounds. For this guide, we will evaluate our hypothetical test article, 3,5-Difluoro-4-methoxycinnamic acid, against established MCT inhibitors with varying selectivity profiles.

Test Article:

  • 3,5-Difluoro-4-methoxycinnamic acid: A novel cinnamic acid derivative. The fluorine substitutions are hypothesized to enhance binding affinity and metabolic stability. Its activity profile against MCTs is the primary subject of this investigation.

Known Inhibitors (Comparators):

  • α-Cyano-4-hydroxycinnamic acid (α-CHCA): A classic, non-competitive MCT inhibitor, often used as a reference compound in lactate transport assays.[8][9]

  • AZD3965: A potent and selective inhibitor of MCT1 with a Ki of 1.6 nM, showing 6-fold selectivity over MCT2.[8][9][10] It is currently in clinical development.

  • AR-C155858: A selective inhibitor of MCT1 and MCT2 with Ki values of 2.3 nM and 10 nM, respectively.[8][9]

  • Syrosingopine: A dual inhibitor of MCT1 and MCT4.[8][9]

Experimental Design: A Multi-faceted Approach to Characterization

To thoroughly benchmark 3,5-Difluoro-4-methoxycinnamic acid, a series of in vitro experiments are proposed. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cellular Consequence Assessment A [14C]-Lactate Uptake Assay in MCT1- and MCT4-expressing cells B Determine IC50 values for all compounds A->B C Kinetic Analysis (e.g., Lineweaver-Burk plot) B->C Proceed with potent hits E Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->E Proceed with potent hits D Determine mode of inhibition (competitive, non-competitive, etc.) C->D F Measure impact on cell proliferation E->F G Intracellular Lactate Accumulation Assay F->G H Extracellular Acidification Rate (ECAR) Measurement (e.g., Seahorse Analyzer) G->H I Western Blot for MCT1/MCT4 expression G cluster_0 Glycolytic Cancer Cell cluster_1 Oxidative Cancer Cell cluster_2 cluster_3 A Glucose B Glycolysis A->B C Pyruvate B->C D Lactate C->D E MCT4 D->E F Lactate E->F Lactate Shuttle G MCT1 F->G H Pyruvate G->H I TCA Cycle H->I J ATP I->J K Inhibition by Syrosingopine K->E L Inhibition by AZD3965, AR-C155858, Syrosingopine L->G

Sources

A Head-to-Head Comparison of Synthesis Routes for 3,5-Difluoro-4-methoxycinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of specialized aromatic compounds is a cornerstone of innovation. 3,5-Difluoro-4-methoxycinnamic acid is a key building block in the creation of various pharmaceutical agents, and its synthesis can be approached through several established chemical reactions. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to inform your selection of the most suitable pathway for your research needs.

The journey to our target molecule begins with a crucial precursor: 3,5-Difluoro-4-methoxybenzaldehyde. The synthesis of this starting material is a critical first step for both the Perkin and Knoevenagel routes.

Synthesis of the Key Precursor: 3,5-Difluoro-4-methoxybenzaldehyde

A common method to produce 3,5-Difluoro-4-methoxybenzaldehyde involves the reaction of 3,5-Difluoro-4-methoxybenzonitrile with a reducing agent.[1]

Experimental Protocol:

  • In a reaction vessel, 3,5-Difluoro-4-methoxybenzonitrile (0.237 mol) is combined with Raney alloy (40 g) and 90% formic acid (400 ml).

  • The reaction proceeds as described in established literature to yield 22.9 g (a 56% yield) of a white, low-melting solid, which is the desired 3,5-Difluoro-4-methoxybenzaldehyde.[1]

With our key starting material in hand, we can now explore the primary synthetic pathways to 3,5-Difluoro-4-methoxycinnamic acid.

Route 1: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[2] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst.[2][3]

Reaction Mechanism:

The reaction is initiated by the formation of a carbanion from the anhydride, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final unsaturated product.[4] The anhydride must contain at least two alpha-hydrogens for the reaction to proceed.[2]

Experimental Protocol for 3,5-Difluoro-4-methoxycinnamic Acid via Perkin Reaction

This protocol is an adaptation of the general Perkin reaction for the synthesis of methoxy-substituted cinnamic acids.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-Difluoro-4-methoxybenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).

  • Heating: Heat the mixture in an oil bath at 180°C for 5 hours with continuous stirring.

  • Work-up:

    • Allow the mixture to cool to room temperature and then add 25 mL of distilled water.

    • Neutralize the mixture to a pH of 8 by carefully adding a saturated sodium bicarbonate solution. This converts the product into its water-soluble sodium salt.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted aldehyde and anhydride.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the 3,5-Difluoro-4-methoxycinnamic acid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold distilled water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.

Visualization of the Perkin Reaction Workflow

Perkin_Reaction_Workflow start Combine Reactants: 3,5-Difluoro-4-methoxybenzaldehyde, Acetic Anhydride, Sodium Acetate heating Heat at 180°C for 5 hours start->heating workup Work-up: - Add Water - Neutralize with NaHCO3 - Ether Extraction - Acidify with HCl heating->workup isolation Isolation: - Vacuum Filtration - Wash with Cold Water workup->isolation purification Purification: Recrystallization isolation->purification product Pure 3,5-Difluoro-4-methoxycinnamic Acid purification->product

Caption: Step-by-step workflow for the synthesis of 3,5-Difluoro-4-methoxycinnamic Acid via the Perkin Reaction.

Analysis of the Perkin Reaction
Parameter Assessment
Yield Moderate to good.
Scalability Readily scalable for larger production.
Reagents Acetic anhydride is corrosive and moisture-sensitive. Anhydrous conditions are recommended.[5]
Conditions Requires high temperatures and relatively long reaction times.[5]
Advantages Well-established, reliable method.
Disadvantages High temperatures can lead to side reactions. The use of a large excess of anhydride is often necessary.

Route 2: The Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for forming carbon-carbon bonds, and it is frequently used to synthesize cinnamic acid derivatives.[6] This reaction involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[7]

Reaction Mechanism:

The reaction is typically catalyzed by a weak base, such as an amine. The base deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then attacks the aldehyde, leading to the final product after dehydration.[8]

Experimental Protocol for 3,5-Difluoro-4-methoxycinnamic Acid via Knoevenagel Condensation

This protocol is adapted from the synthesis of similar methoxy-substituted cinnamic acids.[8][9]

  • Reaction Setup: In a 25 mL round-bottom flask, add 3,5-Difluoro-4-methoxybenzaldehyde (6.61 mmol), malonic acid (16.8 mmol), and dissolve them in pyridine (3.0 mL, 37.1 mmol).

  • Heating: Heat the mixture under reflux for 90 minutes.

  • Work-up:

    • After cooling to room temperature, place the reaction mixture in an ice bath.

    • Slowly add 8.0 mL of concentrated HCl.

  • Isolation and Purification:

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the precipitate with cold water (2 x 10mL) and dry it thoroughly.

    • The product can be further purified by recrystallization from absolute ethanol.

Visualization of the Knoevenagel Condensation Pathway

Knoevenagel_Condensation_Pathway reactants 3,5-Difluoro-4-methoxybenzaldehyde Malonic Acid Pyridine (Base) enolate_formation Deprotonation of Malonic Acid (Enolate Formation) reactants->enolate_formation nucleophilic_attack Nucleophilic Attack of Enolate on Aldehyde enolate_formation->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration product 3,5-Difluoro-4-methoxycinnamic Acid dehydration->product

Caption: Mechanistic pathway of the Knoevenagel condensation for the synthesis of 3,5-Difluoro-4-methoxycinnamic Acid.

Analysis of the Knoevenagel Condensation
Parameter Assessment
Yield Generally high.
Scalability Suitable for both lab-scale and industrial production.
Reagents Pyridine is toxic and carcinogenic, so proper handling is crucial.[10] Greener alternatives using other bases and solvents have been explored.[11]
Conditions Milder reaction conditions compared to the Perkin reaction.
Advantages High yields and cleaner reactions are often observed.
Disadvantages The use of toxic pyridine is a significant drawback.

Route 3: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a more modern and versatile method for C-C bond formation.[12][13] It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a catalyst and a base.[14]

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene. A subsequent β-hydride elimination releases the product, and the catalyst is regenerated by the base.[14]

Experimental Protocol for 3,5-Difluoro-4-methoxycinnamic Acid via Heck Reaction

This protocol is a conceptual adaptation based on general Heck reaction procedures.

  • Reactant Preparation: The synthesis would require 3,5-difluoro-4-methoxy-iodobenzene (or bromobenzene) and acrylic acid.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1 eq.), acrylic acid (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand like PPh₃ (0.02-0.1 eq.), and a base such as triethylamine or sodium acetate in a suitable solvent like DMF or NMP.

  • Heating: Heat the reaction mixture at 80-120°C until the starting material is consumed (monitored by TLC or GC).

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Acidify with HCl to precipitate the product.

  • Isolation and Purification:

    • Filter the precipitate and wash with water.

    • Purify by column chromatography or recrystallization.

Visualization of the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X In pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion Alkene In alkene_complex Alkene-Pd Complex migratory_insertion->alkene_complex beta_hydride_elimination β-Hydride Elimination alkene_complex->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release Product Out reductive_elimination Reductive Elimination (Base) product_release->reductive_elimination H-X Out reductive_elimination->pd0

Caption: The catalytic cycle of the Heck reaction.

Analysis of the Heck Reaction
Parameter Assessment
Yield Can be high, but is sensitive to catalyst, ligand, and base choice.
Scalability Scalable, but catalyst cost can be a factor.
Reagents Palladium catalysts can be expensive and require careful handling to avoid deactivation.
Conditions Generally requires an inert atmosphere.
Advantages High functional group tolerance and stereoselectivity.[12]
Disadvantages Catalyst cost and sensitivity. The synthesis of the required aryl halide precursor adds extra steps.

Comparative Summary

Synthesis Route Key Precursor Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Perkin Reaction 3,5-Difluoro-4-methoxybenzaldehydeModerate-GoodHigh Temp (180°C)Well-established, reliableHigh temp, potential side reactions
Knoevenagel Condensation 3,5-Difluoro-4-methoxybenzaldehydeHighMild (Reflux)High yields, cleaner reactionUse of toxic pyridine
Heck Reaction 3,5-Difluoro-4-methoxy-aryl halideVariable-HighModerate Temp (80-120°C), Inert atm.High functional group toleranceCatalyst cost, extra precursor synthesis steps

Conclusion

The choice of synthesis route for 3,5-Difluoro-4-methoxycinnamic acid depends heavily on the specific needs and constraints of the laboratory or production facility.

  • The Perkin reaction offers a traditional and reliable method, particularly for large-scale synthesis where the cost of reagents is a primary concern.

  • The Knoevenagel condensation provides a high-yield alternative under milder conditions, though the toxicity of pyridine is a significant consideration that may necessitate exploring greener solvent and catalyst systems.

  • The Heck reaction represents a more modern approach with excellent functional group tolerance, making it suitable for complex molecule synthesis, but at a higher cost due to the palladium catalyst and the need for an additional precursor synthesis.

By understanding the nuances of each of these synthetic pathways, researchers can make an informed decision that best aligns with their objectives in the dynamic field of drug discovery and development.

References

  • PrepChem.com. Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde. Available from: [Link]

  • Tzschucke, C.C. Heck Reaction. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]

  • J&K Scientific LLC. Perkin Reaction. Available from: [Link]

  • Scribd. Perkin Reaction | PDF. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Available from: [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]

  • Scribd. Knoevenagel Condensation | PDF | Pyridine | Acid. Available from: [Link]

  • Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Available from: [Link]

  • International Journal of ChemTech Research. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]

  • PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available from: [Link]

  • Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Google Patents. CN103450020B - P-methoxy cinnamic acid ester preparation method.
  • Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Scribd. Convenient Synthesis of 3,5-Dialkoxy-4-Hydroxy Cinnamic Acids | PDF. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF SUBSTITUTED 4-(METHOXYPHENYL)-3,4-DIHYDROCOUMARINS. Available from: [Link]

  • Indian Journal of Chemical Technology. An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Available from: [Link]

  • National Institutes of Health. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal validation of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for validating the purity of synthesized 3,5-Difluoro-4-methoxycinnamic acid. Rather than a rigid protocol, this document offers a self-validating system of orthogonal analytical techniques, explaining the causality behind experimental choices to ensure the highest degree of confidence in your material's quality.

The Synthetic Landscape: Anticipating Potential Impurities

3,5-Difluoro-4-methoxycinnamic acid is commonly synthesized via the Knoevenagel condensation. This reaction, while robust, can introduce several classes of impurities that must be analytically targeted. Understanding the synthetic pathway is paramount to designing a comprehensive purity validation strategy.

The likely synthetic route involves the condensation of 3,5-difluoro-4-methoxybenzaldehyde with malonic acid, typically catalyzed by a base such as piperidine or pyridine.

Knoevenagel_Condensation cluster_reactants Reactants cluster_synthesis Knoevenagel Condensation cluster_products Products & Byproducts 3_5_difluoro_4_methoxybenzaldehyde 3,5-Difluoro-4- methoxybenzaldehyde intermediate Unstable Intermediate 3_5_difluoro_4_methoxybenzaldehyde->intermediate + Malonic Acid malonic_acid Malonic Acid base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->intermediate catalyzes target_molecule 3,5-Difluoro-4- methoxycinnamic Acid intermediate->target_molecule - CO2, - H2O co2 CO2 intermediate->co2 h2o H2O intermediate->h2o

Caption: Synthetic pathway for 3,5-Difluoro-4-methoxycinnamic acid.

Based on this, potential impurities include:

  • Unreacted Starting Materials: 3,5-difluoro-4-methoxybenzaldehyde and malonic acid.

  • Catalyst Residues: Piperidine, pyridine, or their salts.

  • Side-Reaction Products: Self-condensation products of the aldehyde or other unforeseen byproducts.

  • Geometric Isomers: The cis (or Z) isomer of the target trans (or E) cinnamic acid derivative.

A robust purity validation workflow must be capable of separating, identifying, and quantifying these potential contaminants.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can definitively establish the purity of a compound. A holistic and trustworthy assessment is achieved by employing a suite of orthogonal methods, each providing a unique piece of the analytical puzzle. For 3,5-Difluoro-4-methoxycinnamic acid, the recommended approach integrates chromatographic separation with spectroscopic characterization and a fundamental physical property measurement.

Purity_Validation_Workflow synthesized_product Synthesized 3,5-Difluoro-4-methoxycinnamic acid hplc High-Performance Liquid Chromatography (HPLC) synthesized_product->hplc Separation & Quantification nmr Nuclear Magnetic Resonance (NMR) Spectroscopy synthesized_product->nmr Structural Elucidation ms Mass Spectrometry (MS) synthesized_product->ms Molecular Weight Confirmation ftir Fourier-Transform Infrared (FTIR) Spectroscopy synthesized_product->ftir Functional Group ID mp Melting Point Analysis synthesized_product->mp Physical Constant purity_assessment Comprehensive Purity & Identity Confirmation hplc->purity_assessment nmr->purity_assessment ms->purity_assessment ftir->purity_assessment mp->purity_assessment

Caption: Orthogonal analytical workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary technique for quantifying the purity of 3,5-Difluoro-4-methoxycinnamic acid and detecting any process-related impurities. A well-developed reversed-phase HPLC (RP-HPLC) method offers excellent resolution and sensitivity.

Causality Behind Method Selection

A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for aromatic carboxylic acids. The mobile phase consists of an aqueous component with an organic modifier (acetonitrile or methanol). The addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[1] UV detection is ideal due to the chromophoric nature of the cinnamic acid system.

Comparative HPLC Methods
ParameterMethod A (General for Cinnamic Acids)Method B (Adapted from p-methoxycinnamic acid analysis)[2]
Stationary Phase C18, 5 µm, 4.6 x 250 mmµ-Bondapak C18, 10 µm, 3.9 x 300 mm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: WaterB: Methanol with 0.1% Phosphoric Acid
Gradient/Isocratic Isocratic (e.g., 60% B) or GradientIsocratic (e.g., 70:30 Methanol:Water)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength ~280-320 nm (Diode Array Detector recommended)286 nm
Injection Volume 10 µL20 µL
Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Prepare the working mobile phase by mixing the appropriate ratio of A and B (start with a 60:40 A:B mixture and optimize). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh a reference standard of 3,5-Difluoro-4-methoxycinnamic acid to prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from the limit of quantitation (LOQ) to ~120% of the sample concentration.

  • Sample Preparation:

    • Accurately weigh the synthesized 3,5-Difluoro-4-methoxycinnamic acid and dissolve it in the same solvent as the standard to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and the sample.

    • Calculate the purity by comparing the peak area of the main component in the sample to the calibration curve generated from the standards.

Spectroscopic Confirmation: A Triad of Trust

While HPLC provides quantitative data on purity, it does not definitively confirm the identity of the main peak. Spectroscopic methods are essential for structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Features for 3,5-Difluoro-4-methoxycinnamic Acid:

  • Vinylic Protons: Two doublets, one for the α-proton and one for the β-proton, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans alkene.

  • Aromatic Protons: A doublet or a more complex multiplet due to coupling with the fluorine atoms.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbonyl carbon, vinylic carbons, and aromatic carbons. The carbons attached to fluorine will appear as doublets due to C-F coupling. The methoxy carbon will be a singlet around 55-60 ppm.

Comparative Spectral Data:

Since a complete, assigned spectrum for 3,5-Difluoro-4-methoxycinnamic acid is not published, we can draw comparisons from a closely related structure, the ethyl ester of 3,4-difluorocinnamic acid.[1]

Assignment¹H NMR (CDCl₃, 300 MHz)¹³C NMR (CDCl₃, 75 MHz)
Vinylic H (α to COOH)7.68 (d, J = 15.9 Hz)145.3
Vinylic H (β to COOH)6.34 (d, J = 15.9 Hz)117.1-117.5 (m)
Aromatic H7.11-7.27 (m)124.1-124.4 (m), 126.9
Methoxy H3.83 (s)55.4
Carbonyl C-166.9
Aromatic C-F-148.3-148.7 (m), 151.7-152.0 (m)

Note: The chemical shifts and multiplicities for the target molecule will be influenced by the specific substitution pattern.

B. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the synthesized compound and can offer structural insights through fragmentation patterns.

Expected Mass Spectral Data:

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight of 3,5-Difluoro-4-methoxycinnamic acid (C₁₀H₈F₂O₃) is 214.16 g/mol . Expect to see a peak corresponding to this mass (or M+H⁺, M-H⁻ depending on the ionization mode).

  • Key Fragmentation: Common fragmentation pathways for cinnamic acids include the loss of water (-18 Da), the carboxyl group (-45 Da), and cleavage of the acrylic acid side chain.[3]

Comparative Fragmentation Data for a Difluorinated Cinnamic Ester: [1]

  • [M]⁺: m/z 304

  • [M - H₂O]⁺: m/z 286

  • [M - COOCH₂Ph]⁺: m/z 161 (corresponding to the difluorocinnamoyl cation)

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.

Expected FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C=C Stretch (Alkene and Aromatic): Bands in the 1600-1650 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.

  • C-F Stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ range.

Comparative FTIR Data for a Difluorinated Cinnamic Ester (cm⁻¹): [1]

  • 1720 (C=O stretch)

  • 1633 (C=C stretch)

  • 1259, 1147 (C-F and C-O stretches)

Melting Point Analysis: A Fundamental Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range.

Procedure:

  • Ensure the synthesized material is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

  • Compare the observed melting point to the literature value, if available. A sharp melting range close to the expected value is indicative of high purity.

While a specific literature value for 3,5-Difluoro-4-methoxycinnamic acid is not readily found, for comparison, the melting point of the related 3,5-difluoro-4-methoxyphenol is 69 °C.[4] Cinnamic acids generally have higher melting points than their corresponding phenols.

Summary of Purity Validation

Analytical TechniquePurposeExpected Outcome for Pure 3,5-Difluoro-4-methoxycinnamic Acid
HPLC Purity quantification and impurity profilingA single major peak with a purity of >99% by area normalization. Absence of significant impurity peaks.
¹H NMR Structural confirmation and isomer identificationSpectra consistent with the proposed structure, showing characteristic vinylic, aromatic, and methoxy protons with appropriate integrations and coupling constants.
¹³C NMR Carbon skeleton confirmationThe correct number of carbon signals with chemical shifts and C-F couplings consistent with the structure.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound (214.16 g/mol ).
FTIR Functional group identificationPresence of characteristic absorption bands for O-H, C=O, C=C, C-O, and C-F functional groups.
Melting Point Assessment of crystalline purityA sharp and narrow melting range.

By systematically applying this orthogonal suite of analytical techniques, researchers and drug development professionals can build a robust and defensible data package to validate the purity and confirm the identity of synthesized 3,5-Difluoro-4-methoxycinnamic acid, ensuring its suitability for further research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031840. Retrieved from [Link].

  • Stenutz, R. (n.d.). 3,5-difluoro-4-methoxyphenol. In Stenutz. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link].

  • Gu, Y., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433. Available at: [Link].

  • ResearchGate (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Retrieved from [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 3,5-Difluoro-4-methoxycinnamic acid. As researchers and developers, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their proper disposal. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment. The core principle is straightforward: 3,5-Difluoro-4-methoxycinnamic acid must be treated as hazardous chemical waste. Under no circumstances should it be discarded via standard trash or sewer systems.[1]

PART I: CORE DIRECTIVE: Hazard Profile and Immediate Safety Precautions

Causality of Required PPE: The necessity for specific Personal Protective Equipment (PPE) is directly linked to these identified hazards. The goal is to create a barrier between you and the chemical, preventing exposure through all potential routes—inhalation, ingestion, and skin/eye contact.[5]

PPE Component Specification Justification for Use
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves must be inspected before use and disposed of after handling the chemical.[6]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes or fine dust particles entering the eyes, which could cause serious irritation.[2][3][6]
Skin & Body Protection A fully buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[7]
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.As a dust or powder, the compound can become airborne. Engineering controls like a fume hood are the primary defense against respiratory tract irritation.[2]

PART II: SCIENTIFIC INTEGRITY: Step-by-Step Disposal Protocol

The disposal of chemical waste is a highly regulated process governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Adherence to these protocols is not optional; it is a legal and ethical requirement.

Step 1: Waste Characterization and Containerization
  • Characterize as Hazardous: Due to its properties as a halogenated organic acid and an irritant, 3,5-Difluoro-4-methoxycinnamic acid waste must be classified as hazardous chemical waste.[9][10]

  • Select a Compatible Container: Use the original container if it is in good condition or a new, dedicated hazardous waste container made of a compatible material (e.g., polyethylene).[11] Never use former food or beverage containers, as this can lead to dangerous mix-ups.[11] The container must have a secure, tightly-fitting lid to prevent spills and the release of vapors.

  • Properly Label the Container: This is a critical step for safety and compliance. The EPA requires that every hazardous waste container be clearly labeled with:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name: "3,5-Difluoro-4-methoxycinnamic acid" . Do not use abbreviations.

    • A clear indication of the associated hazards (e.g., "Irritant" or the appropriate GHS pictograms).[12][13]

Step 2: Waste Accumulation and Segregation
  • Designate a Satellite Accumulation Area (SAA): Laboratories must establish one or more SAAs for the temporary storage of hazardous waste.[11][14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • Practice Strict Segregation: This is arguably the most important safety aspect of waste storage. Incompatible chemicals, when mixed, can react violently, produce toxic gases, or generate extreme heat.

    • Store this organic acid waste away from bases (alkalis). Mixing acids and bases can cause a rapid and violent exothermic reaction.[11]

    • Store away from strong oxidizing agents. Mixing with oxidizers can create a fire or explosion hazard.

    • Store away from cyanides or sulfides. Accidental mixing with an acid can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[11]

Step 3: Arranging for Final Disposal
  • Follow Institutional Procedures: Do not attempt to dispose of the waste yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for the final collection and disposal.

  • Schedule a Pickup: Once your waste container is nearly full (no more than 90% capacity to allow for expansion[8]), contact your EHS office to schedule a pickup. They will transport it from the SAA to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste disposal contractor.[12]

  • Maintain Records: The entire process, from generation to disposal, is tracked to ensure a "cradle-to-grave" chain of custody as required by the EPA.[12]

PART III: VISUALIZATION & WORKFLOW

To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps from the moment waste is generated to its final, compliant disposal.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Safe Storage cluster_disposal Phase 3: Final Disposition start Waste Generation (3,5-Difluoro-4-methoxycinnamic acid) haz_det Hazard Determination (Classify as Hazardous Irritant & Halogenated Organic Acid) start->haz_det container Step 1: Select & Label Approved Waste Container haz_det->container saa Step 2: Store in Satellite Accumulation Area (SAA) container->saa segregate CRITICAL: Segregate from Incompatibles (Bases, Oxidizers, Cyanides, Sulfides) saa->segregate ehs Step 3: Contact EHS for Pickup (When container is ≤90% full) saa->ehs disposal Final Disposal (via Licensed Contractor) ehs->disposal

Caption: Workflow for the proper disposal of 3,5-Difluoro-4-methoxycinnamic acid.

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Don appropriate PPE (lab coat, gloves, eye protection).

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or safety office immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.[Link]

  • trans-Cinnamic acid MSDS. West Liberty University.[Link]

  • Halogenated Solvents Standard Operating Procedure. University of Washington.[Link]

  • CINNAMIC ACID AR - Safety Data Sheet. (2022). Loba Chemie.[Link]

  • 4-Acetoxy-3-methoxycinnamic acid - SAFETY DATA SHEET. (2021). Thermo Fisher Scientific.[Link]

  • Cinnamic Acid, Natural - SAFETY DATA SHEET. (2022). Axxence.[Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of California, Santa Barbara.[Link]

  • Chemical Waste Disposal. Monash University.[Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,5-Difluoro-4-methoxycinnamic acid demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

Core Safety Principles:

  • Minimize all chemical exposures: It is a fundamental principle of laboratory safety to keep exposure to any chemical to a minimum.[6][7]

  • Do not underestimate risk: For any new or poorly characterized substance, it is wise to assume it is hazardous and take appropriate precautions.[6][7]

  • Plan ahead: Before beginning any experiment, identify potential hazards and have a clear plan for how to mitigate them.[7]

Essential Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates the use of personal protective equipment to minimize exposure to laboratory hazards.[8][9] The following PPE is essential when handling 3,5-Difluoro-4-methoxycinnamic acid.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1][10][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]
Skin Protection A laboratory coat is the first line of defense to protect your skin and personal clothing.[13] Gloves are critical to prevent dermal absorption. Nitrile gloves are a common and effective choice for handling many powdered chemicals.[13] Always inspect gloves for tears or punctures before use and remove them before touching common surfaces like doorknobs or keyboards.[10][13]
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][2] All handling of the solid material that could create dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[14]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[12][13]
Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling 3,5-Difluoro-4-methoxycinnamic acid, from receipt to disposal, is crucial for maintaining a safe laboratory environment.[1]

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][11]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[1]

2. Handling and Use:

  • All handling of 3,5-Difluoro-4-methoxycinnamic acid should be conducted in a properly functioning chemical fume hood to control airborne exposure.[14]

  • Avoid the formation and inhalation of dust.[1][2]

  • Wear the full complement of recommended PPE as detailed in the table above.

  • After handling, wash your hands thoroughly with soap and water.[1][14]

3. Spill Management:

  • For small spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for waste disposal.[1][2][15]

  • For large spills: Evacuate the immediate area. Wear appropriate respiratory protection and chemical-resistant clothing before attempting cleanup.[1]

4. Disposal Plan:

  • All waste containing 3,5-Difluoro-4-methoxycinnamic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[15]

  • Collect waste in a designated, properly labeled, and sealed container.[15]

  • Dispose of the hazardous waste through a licensed and approved waste disposal service in accordance with all local, state, and federal regulations.[15][16]

Visualizing the Safety Workflow

To ensure a clear and consistent application of these safety protocols, the following workflow diagram illustrates the key steps and decision points for handling 3,5-Difluoro-4-methoxycinnamic acid.

Workflow for Handling 3,5-Difluoro-4-methoxycinnamic Acid cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Transfer Chemical Weigh/Transfer Chemical Prepare Fume Hood->Weigh/Transfer Chemical Perform Experiment Perform Experiment Weigh/Transfer Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Review SDS/Safety Info Spill Occurs->Decontaminate Workspace No Execute Spill Protocol Execute Spill Protocol Spill Occurs->Execute Spill Protocol Yes Execute Spill Protocol->Decontaminate Workspace

Caption: Procedural workflow for the safe handling of 3,5-Difluoro-4-methoxycinnamic acid.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Working with Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • trans-Cinnamic acid - SAFETY DATA SHEET. (2023, March 10). Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • FM67797 - Safety Data Sheet. (2023, August 2). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-methoxycinnamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.